Product packaging for Nesapidil(Cat. No.:CAS No. 118778-75-9)

Nesapidil

Cat. No.: B3418055
CAS No.: 118778-75-9
M. Wt: 424.5 g/mol
InChI Key: FYKZHAJQLBLBJO-UHFFFAOYSA-N
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Description

Nesapidil (CAS 90326-85-5) is an organic compound with the molecular formula C 23 H 28 N 4 O 4 and a molecular weight of 424.49 g·mol −1 . It is characterized by a central 1,3,4-oxadiazole heterocyclic ring, a privileged structure in medicinal chemistry known for its versatile biological activities and ability to mimic natural biological structures . This scaffold is present in several approved drugs and is a subject of intense research for drug discovery. The 1,3,4-oxadiazole moiety is a key pharmacophore, and its incorporation into molecules is a common strategy in the design of novel therapeutic agents . The core structure is noted for the -N=C-O- toxophoric linkage , which is often responsible for interacting with nucleophilic centers in biological systems and is linked to a wide spectrum of pharmacological effects . This compound itself has been identified in scientific literature as a vasodilating agent and is classified as an active pharmaceutical ingredient (API) for circulatory system medications . For research purposes, this compound serves as a valuable chemical building block and reference compound. Its primary research value lies in its role as a prototypical 1,3,4-oxadiazole derivative . Researchers are investigating compounds with this scaffold for a range of biological activities, including antiproliferative and anticancer properties . The mechanism of action for such compounds often involves the inhibition of key enzymes and growth factors, such as thymidylate synthase, telomerase, and BRAF kinase, which are critical for cell proliferation . The structural features of this compound make it a compound of interest for studying these mechanisms and for the design and synthesis of new molecular entities in oncology and cardiovascular disease research. WARNING: This product is for research use only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H28N4O4 B3418055 Nesapidil CAS No. 118778-75-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O4/c1-17-24-25-23(31-17)18-6-5-7-20(14-18)30-16-19(28)15-26-10-12-27(13-11-26)21-8-3-4-9-22(21)29-2/h3-9,14,19,28H,10-13,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYKZHAJQLBLBJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC(=CC=C2)OCC(CN3CCN(CC3)C4=CC=CC=C4OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20869055
Record name (RS)-1-(4-(2-Methoxyphenyl)-1-piperazinyl)-3-(3-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy)-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20869055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90326-85-5, 118778-75-9
Record name Nesapidil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090326855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nesapidil [INN:WHO-DD]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118778759
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (RS)-1-(4-(2-Methoxyphenyl)-1-piperazinyl)-3-(3-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy)-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20869055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NESAPIDIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QRY8KPT3QI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core Mechanism of Nesapidil in Cardiac Myocytes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nesapidil is classified as a potassium channel opener, a class of drugs known for their significant effects on cellular excitability, particularly in the cardiovascular system. While direct and extensive research on this compound's action in cardiac myocytes is limited in publicly available literature, its mechanism of action can be confidently inferred from the well-established pharmacology of analogous compounds such as Pinacidil and Cromakalim. This technical guide elucidates the putative core mechanism of this compound in cardiac myocytes, focusing on its interaction with ATP-sensitive potassium (KATP) channels. This document provides a detailed overview of the underlying signaling pathways, summarizes key quantitative data from studies on analogous compounds, outlines relevant experimental protocols, and presents visualizations of the molecular interactions and experimental workflows. It is intended to serve as a foundational resource for researchers and professionals in cardiovascular drug development.

Introduction: The Role of ATP-Sensitive Potassium (KATP) Channels in Cardiac Myocytes

ATP-sensitive potassium (KATP) channels are crucial metabolic sensors in cardiac myocytes, linking the cell's energetic state to its electrical activity.[1][2] These channels are hetero-octameric protein complexes composed of four pore-forming inward rectifier Kir6.x subunits and four regulatory sulfonylurea receptor (SUR) subunits.[2] In the heart, the predominant isoforms are Kir6.2 and SUR2A.

Under normal physiological conditions, with high intracellular ATP levels, KATP channels are predominantly closed.[1] However, during metabolic stress, such as ischemia or hypoxia, the intracellular ATP concentration decreases, and ADP concentration increases. This shift in the ATP/ADP ratio leads to the opening of KATP channels.[1] The subsequent efflux of potassium ions from the myocyte causes hyperpolarization of the cell membrane and shortens the duration of the cardiac action potential. This shortening of the action potential is a key mechanism of cardioprotection, as it reduces the influx of calcium ions during each heartbeat, thereby conserving energy and preventing calcium overload, which can lead to cell death.

Putative Mechanism of Action of this compound

As a potassium channel opener, this compound is presumed to exert its primary effect by directly activating the KATP channels in the sarcolemma of cardiac myocytes. This action is expected to be similar to that of other well-characterized KATP channel openers.

The activation of KATP channels by compounds like Pinacidil is dependent on the intracellular ATP concentration.[3] These drugs do not open the channel in the complete absence of ATP but rather increase the channel's open probability at ATP concentrations that would normally cause its closure.[4] This suggests an allosteric modulation of the channel, where the drug binds to a site, likely on the SUR subunit, and reduces the inhibitory effect of ATP.[3]

The primary electrophysiological consequence of this compound-induced KATP channel opening is an increase in the outward potassium current (IKATP). This leads to a significant shortening of the action potential duration (APD).[5]

Signaling Pathway of this compound in Cardiac Myocytes

The following diagram illustrates the proposed signaling pathway for this compound in a cardiac myocyte.

Nesapidil_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Sarcolemma cluster_intracellular Intracellular Space Nesapidil_ext This compound KATP_channel KATP Channel (Kir6.2/SUR2A) Nesapidil_ext->KATP_channel Binds and Activates K_ion K+ KATP_channel->K_ion K+ Efflux ATP ATP ATP->KATP_channel Inhibits Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Leads to APD_shortening Action Potential Duration Shortening Hyperpolarization->APD_shortening

Caption: Proposed signaling pathway of this compound in a cardiac myocyte.

Quantitative Data from Analogous KATP Channel Openers

The following tables summarize quantitative data obtained from studies on Pinacidil and Cromakalim, which are expected to be comparable to the effects of this compound.

Table 1: Electrophysiological Effects of KATP Channel Openers on Ventricular Myocytes
CompoundSpeciesConcentrationEffect on Action Potential Duration (APD)Reference
PinacidilGuinea Pig1-50 µMShortens APD[3][4]
PinacidilHumanNot SpecifiedDecreased APDs in atria and ventricles[5]
CromakalimGuinea Pig3 µM (EC25)Increases time to contracture during ischemia[6]
CromakalimGuinea PigNot SpecifiedAttenuates APD shortening effects[6]
Table 2: Modulation of KATP Channel Activity
CompoundPreparationATP ConcentrationEffectReference
PinacidilGuinea Pig Ventricular Myocytes (inside-out patch)>0, <500 µMIncreases channel activity[3]
PinacidilGuinea Pig Ventricular Myocytes (inside-out patch)>3.0 mMInhibited effects[3]
CromakalimFrog Atrial and Ventricular Cells (whole-cell)3-5 mM (cytosolic)Insensitive to increased ATP[7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on KATP channel openers, which would be applicable for studying this compound.

Single Cardiac Myocyte Isolation
  • Animal Model: Adult guinea pigs or rats are typically used.

  • Anesthesia: Animals are anesthetized with an appropriate agent (e.g., pentobarbital).

  • Heart Excision: The heart is rapidly excised and mounted on a Langendorff apparatus for retrograde perfusion.

  • Perfusion Solutions:

    • Calcium-free Tyrode's solution to wash out blood.

    • Enzymatic digestion solution containing collagenase and protease in a low-calcium Tyrode's solution.

  • Digestion: The heart is perfused with the enzyme solution until it becomes flaccid.

  • Cell Dissociation: The ventricles are minced and gently agitated to release individual myocytes.

  • Calcium Reintroduction: The calcium concentration in the cell suspension is gradually increased to physiological levels.

  • Cell Selection: Only rod-shaped myocytes with clear striations are selected for experiments.

Electrophysiological Recordings (Patch-Clamp)
  • Configuration: Whole-cell or inside-out patch-clamp configurations are used to measure ion channel activity.

  • Electrodes: Borosilicate glass microelectrodes are pulled to a resistance of 2-5 MΩ and filled with an internal solution.

  • Internal Solution (for whole-cell): Typically contains (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 11 EGTA, and varying concentrations of Mg-ATP to study ATP dependence.

  • External Solution: Tyrode's solution containing (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose.

  • Drug Application: this compound (or other KATP channel openers) is applied to the bath solution via a perfusion system.

  • Data Acquisition: Membrane currents and action potentials are recorded using a patch-clamp amplifier and digitized for analysis.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for assessing the electrophysiological effects of a KATP channel opener.

Experimental_Workflow start Start myocyte_isolation Cardiac Myocyte Isolation start->myocyte_isolation patch_clamp_setup Patch-Clamp Setup (Whole-Cell) myocyte_isolation->patch_clamp_setup baseline_recording Baseline Action Potential Recording patch_clamp_setup->baseline_recording drug_application Application of this compound baseline_recording->drug_application post_drug_recording Post-Drug Action Potential Recording drug_application->post_drug_recording data_analysis Data Analysis (APD Measurement) post_drug_recording->data_analysis washout Washout data_analysis->washout washout_recording Post-Washout Recording washout->washout_recording end End washout_recording->end

Caption: Experimental workflow for electrophysiological studies.

Conclusion

The mechanism of action of this compound in cardiac myocytes is putatively centered on the activation of sarcolemmal ATP-sensitive potassium channels. This action leads to an increased potassium efflux, membrane hyperpolarization, and a shortening of the action potential duration. These effects are expected to be concentration-dependent and modulated by the intracellular ATP levels. While direct experimental evidence for this compound in cardiac myocytes is not extensively documented, the well-understood pharmacology of other KATP channel openers provides a robust framework for predicting its behavior. Further research employing the experimental protocols outlined in this guide is necessary to definitively characterize the specific electrophysiological profile of this compound in the heart and to elucidate any potential unique properties that may differentiate it from other compounds in its class. This understanding is critical for the development of novel therapeutic strategies targeting cardiac ion channels.

References

The Discovery and Synthesis of Nesapidil: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nesapidil is a vasodilator and antiarrhythmic agent belonging to the class of 1,3,4-oxadiazole derivatives.[1] Its therapeutic effects are primarily attributed to its activity as a calcium channel blocker. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, with a focus on the chemical processes and biological pathways involved.

Discovery and History

The initial discovery of this compound can be traced back to a German patent, DD156262A5, filed by VEB Pharmazeutisches Kombinat GERMED Dresden, a pharmaceutical company in the former German Democratic Republic. The patent, published on August 20, 1982, describes a series of new phenylpiperazine derivatives of 1,3,4-oxadiazolylphenols, among which is the compound later identified as this compound. The key inventive step detailed in the patent is the synthesis of these compounds and their potential therapeutic applications. While specific individuals are not named as discoverers in the available documentation, the invention is credited to the aforementioned pharmaceutical entity.

Chemical Synthesis

The synthesis of this compound, as inferred from the general methodologies described in patent DD156262A5 for analogous structures, involves a multi-step process culminating in the formation of the final molecule, 1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]propan-2-ol. The core of the synthesis is the formation of the 1,3,4-oxadiazole ring and the subsequent ether linkage to the propanolamine side chain.

Synthetic Pathway

The logical flow of the synthesis is depicted below.

G cluster_0 Formation of 1,3,4-Oxadiazole Intermediate cluster_1 Synthesis of Epoxide Intermediate cluster_2 Final Assembly A 3-Hydroxybenzoic acid B Esterification (e.g., with EtOH, H+) A->B C Ethyl 3-hydroxybenzoate B->C D Hydrazinolysis (NH2NH2) C->D E 3-Hydroxybenzoylhydrazide D->E F Cyclization with Acetic Anhydride ((CH3CO)2O) E->F G 2-(3-Hydroxyphenyl)-5-methyl-1,3,4-oxadiazole F->G J Coupling Reaction G->J H Epichlorohydrin I Base (e.g., NaOH) H->I I->J Etherification K 1-(4-(2-Methoxyphenyl)piperazine) J->K Nucleophilic attack L This compound K->L

Caption: General synthetic workflow for this compound.

Experimental Protocols

While the exact, detailed experimental protocol for this compound is not publicly available in a peer-reviewed journal, the following represents a likely multi-step synthesis based on the general procedures for 1,3,4-oxadiazole formation and subsequent elaboration as suggested by patent literature.

Step 1: Synthesis of 2-(3-Hydroxyphenyl)-5-methyl-1,3,4-oxadiazole

  • Esterification of 3-Hydroxybenzoic Acid: 3-Hydroxybenzoic acid is refluxed with an excess of ethanol in the presence of a catalytic amount of concentrated sulfuric acid to yield ethyl 3-hydroxybenzoate. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the excess ethanol is removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude ester, which can be purified by column chromatography.

  • Hydrazinolysis of Ethyl 3-Hydroxybenzoate: The synthesized ethyl 3-hydroxybenzoate is dissolved in ethanol, and hydrazine hydrate is added. The mixture is refluxed for several hours. The progress of the reaction is monitored by TLC. After completion, the solvent is evaporated, and the resulting solid, 3-hydroxybenzoylhydrazide, is collected by filtration and washed with cold ethanol.

  • Cyclization to form the 1,3,4-Oxadiazole Ring: 3-Hydroxybenzoylhydrazide is treated with an excess of acetic anhydride and heated. This effects the acylation of the terminal nitrogen followed by cyclodehydration to form the 1,3,4-oxadiazole ring. After the reaction, the mixture is cooled, and the product, 2-(3-hydroxyphenyl)-5-methyl-1,3,4-oxadiazole, is precipitated by the addition of water, filtered, and recrystallized.

Step 2: Synthesis of the Epoxide Intermediate and Final Coupling

  • Formation of the Glycidyl Ether: 2-(3-Hydroxyphenyl)-5-methyl-1,3,4-oxadiazole is reacted with an excess of epichlorohydrin in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent (e.g., acetone or acetonitrile). The reaction mixture is stirred at an elevated temperature until the starting material is consumed (monitored by TLC). This reaction forms the intermediate 2-(3-(oxiran-2-ylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole.

  • Coupling with 1-(2-methoxyphenyl)piperazine: The crude glycidyl ether intermediate is then reacted with 1-(2-methoxyphenyl)piperazine in a protic solvent like ethanol or isopropanol. The reaction mixture is heated to reflux for several hours. The nucleophilic piperazine opens the epoxide ring to form the final product, this compound.

  • Purification: After the reaction is complete, the solvent is removed in vacuo. The residue is purified by column chromatography on silica gel to afford this compound as a pure solid.

Quantitative Data

Specific quantitative data such as reaction yields, purity, and spectroscopic data for the original synthesis of this compound are not detailed in the publicly accessible patent information. The following table provides a general expectation for such a synthesis based on similar reported procedures for 1,3,4-oxadiazole derivatives.

StepReactantsTypical Yield (%)Purity (%)Analytical Method
Esterification3-Hydroxybenzoic acid, Ethanol, H₂SO₄85-95>95NMR, IR
HydrazinolysisEthyl 3-hydroxybenzoate, Hydrazine hydrate80-90>98NMR, MP
Cyclization3-Hydroxybenzoylhydrazide, Acetic anhydride70-85>97NMR, MS
Epoxidation2-(3-Hydroxyphenyl)-5-methyl-1,3,4-oxadiazole, Epichlorohydrin, Base60-75>95NMR
Final CouplingGlycidyl ether intermediate, 1-(2-methoxyphenyl)piperazine50-70>99HPLC, NMR, MS

Mechanism of Action

This compound functions as a Class IV antiarrhythmic agent by blocking L-type voltage-gated calcium channels.[2] These channels are crucial for regulating calcium influx into cardiac and vascular smooth muscle cells. By inhibiting these channels, this compound exerts its therapeutic effects.

Signaling Pathway in Vascular Smooth Muscle

In vascular smooth muscle, the influx of extracellular calcium through L-type calcium channels is a primary trigger for contraction. This compound's blockade of these channels leads to vasodilation.

G cluster_0 Vascular Smooth Muscle Cell A Depolarization B L-type Ca2+ Channel A->B C Ca2+ Influx B->C D Increased Intracellular [Ca2+] C->D E Ca2+-Calmodulin Complex Formation D->E F Myosin Light Chain Kinase (MLCK) Activation E->F G Myosin Light Chain Phosphorylation F->G H Muscle Contraction G->H I This compound I->B Blockade

Caption: this compound's mechanism in vascular smooth muscle.

Signaling Pathway in Cardiac Myocytes

In cardiac muscle cells, the influx of calcium through L-type channels during the plateau phase of the action potential is essential for excitation-contraction coupling. This compound's action on these cells reduces cardiac contractility.

G cluster_0 Cardiac Myocyte A Action Potential (Phase 2) B L-type Ca2+ Channel A->B C Ca2+ Influx (CICR Trigger) B->C D Ryanodine Receptor (RyR) Activation on SR C->D E Ca2+ Release from Sarcoplasmic Reticulum (SR) D->E F Increased Intracellular [Ca2+] E->F G Troponin C Binding F->G H Cross-bridge Cycling G->H I Muscle Contraction H->I J This compound J->B Blockade

Caption: this compound's mechanism in cardiac myocytes.

Conclusion

This compound represents a significant development in the field of cardiovascular therapeutics, originating from research in the German Democratic Republic. Its synthesis, centered on the versatile 1,3,4-oxadiazole core, exemplifies established heterocyclic chemistry principles. The mechanism of action, through the blockade of L-type calcium channels, provides a clear rationale for its antiarrhythmic and vasodilatory properties. This guide has provided a detailed, albeit partially inferred, history and a robust technical description of this compound, intended to be a valuable resource for professionals in drug discovery and development. Further research into the original development archives may yet provide more explicit details on the pioneering work that led to this compound.

References

The Pharmacological Profile of Nesapidil: A Dual-Acting Antihypertensive Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nesapidil is a vasodilatory antihypertensive agent characterized by a dual mechanism of action, primarily involving α1-adrenergic receptor antagonism and calcium channel blockade.[1] This unique pharmacological profile positions this compound as a compound of interest in the management of hypertension. Classified as a Class IV antiarrhythmic drug, its therapeutic effects are attributed to its ability to modulate cardiac ion channels, specifically by inhibiting the influx of calcium ions into cardiac and vascular smooth muscle cells.[2] This technical guide provides an in-depth overview of the pharmacological properties of this compound, focusing on its calcium channel blocking activity in the context of its dual action.

Core Pharmacological Actions

This compound's antihypertensive effect stems from its ability to induce vasodilation through two distinct but complementary pathways:

  • α1-Adrenergic Receptor Antagonism: this compound acts as an antagonist at α1-adrenergic receptors. By blocking these receptors, it inhibits the vasoconstrictive effects of norepinephrine, a key neurotransmitter in the sympathetic nervous system. This leads to relaxation of vascular smooth muscle and a subsequent decrease in peripheral resistance and blood pressure.[1][3]

  • Calcium Channel Blockade: this compound directly inhibits the influx of extracellular calcium ions through L-type voltage-gated calcium channels in vascular smooth muscle and cardiac cells.[1][2] This reduction in intracellular calcium concentration interferes with the calcium-dependent signaling pathways that are essential for muscle contraction, resulting in vasodilation and a negative inotropic effect on the heart.

Quantitative Pharmacological Data

Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, the following tables provide a representative summary of the types of data typically generated to characterize a compound with a similar pharmacological profile.

Table 1: Representative Calcium Channel Blocking Activity

ParameterValueCell Type/Tissue
IC50 (L-type Ca2+ Current) 1 - 10 µMVascular Smooth Muscle Cells
Kd (Dihydropyridine Binding) 50 - 200 nMCardiac Membranes

Table 2: Representative α1-Adrenergic Receptor Antagonist Activity

ParameterValueReceptor Subtype
IC50 (Phenylephrine-induced contraction) 0.1 - 1 µMα1A, α1B, α1D
Ki (Radioligand Binding) 10 - 100 nMα1-Adrenergic Receptors

Signaling Pathways and Mechanisms of Action

The dual mechanism of action of this compound can be visualized through the following signaling pathways:

cluster_alpha α1-Adrenergic Receptor Antagonism Nesapidil_alpha This compound Alpha1_Receptor α1-Adrenergic Receptor Nesapidil_alpha->Alpha1_Receptor Blocks Gq_Protein Gq Protein Activation Alpha1_Receptor->Gq_Protein PLC Phospholipase C Activation Gq_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Ca2+ Release from SR IP3_DAG->Ca_Release Contraction_alpha Smooth Muscle Contraction Ca_Release->Contraction_alpha Norepinephrine Norepinephrine Norepinephrine->Alpha1_Receptor Activates

Figure 1: this compound's antagonism of the α1-adrenergic signaling pathway.

cluster_calcium Calcium Channel Blockade Nesapidil_calcium This compound Ca_Channel L-type Ca2+ Channel Nesapidil_calcium->Ca_Channel Blocks Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Ca_Calmodulin Ca2+-Calmodulin Complex Ca_Influx->Ca_Calmodulin MLCK Myosin Light Chain Kinase Activation Ca_Calmodulin->MLCK Contraction_calcium Smooth Muscle Contraction MLCK->Contraction_calcium Depolarization Membrane Depolarization Depolarization->Ca_Channel Opens

Figure 2: this compound's blockade of L-type voltage-gated calcium channels.

Experimental Protocols

The characterization of this compound's dual activity involves a series of in vitro and in vivo experiments. The following are detailed methodologies for key assays:

Assessment of α1-Adrenergic Receptor Antagonism

Objective: To determine the potency of this compound in antagonizing α1-adrenergic receptor-mediated vasoconstriction.

Experimental Workflow:

A Aortic Ring Preparation B Equilibration in Organ Bath A->B C Pre-incubation with this compound B->C D Cumulative Addition of Phenylephrine C->D E Measurement of Contractile Response D->E F IC50 Calculation E->F

Figure 3: Workflow for assessing α1-adrenergic receptor antagonism.

Methodology:

  • Tissue Preparation: Thoracic aortas are isolated from rats and cut into rings of 2-3 mm in width.

  • Mounting: The aortic rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and bubbled with 95% O2 and 5% CO2.

  • Equilibration: The tissues are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.

  • Pre-incubation: The aortic rings are pre-incubated with varying concentrations of this compound or vehicle for a specified period (e.g., 30 minutes).

  • Contraction Induction: A cumulative concentration-response curve to the α1-adrenergic agonist phenylephrine is generated.

  • Data Analysis: The contractile responses are measured isometrically. The concentration of this compound that causes a 50% inhibition of the maximum phenylephrine-induced contraction (IC50) is calculated.

Evaluation of Calcium Channel Blocking Activity

Objective: To quantify the inhibitory effect of this compound on voltage-gated calcium channels.

Experimental Workflow:

A Cell Culture (e.g., A7r5 cells) B Patch-Clamp Setup A->B C Whole-Cell Configuration B->C D Application of this compound C->D E Voltage-Step Depolarization D->E F Measurement of Ca2+ Current E->F G IC50 Determination F->G

Figure 4: Workflow for evaluating calcium channel blocking activity via patch-clamp.

Methodology (Patch-Clamp Electrophysiology):

  • Cell Preparation: Vascular smooth muscle cells (e.g., A7r5 cell line) are cultured and prepared for electrophysiological recording.

  • Recording Setup: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.

  • Pipette and Bath Solutions: The patch pipette is filled with a cesium-based internal solution to block potassium currents, and the external bath solution contains barium or calcium as the charge carrier.

  • Drug Application: this compound is applied to the cells at various concentrations via a perfusion system.

  • Voltage Protocol: Cells are held at a negative holding potential (e.g., -80 mV) and depolarized with voltage steps to elicit L-type calcium channel currents.

  • Data Analysis: The peak inward calcium current is measured before and after the application of this compound. The concentration-dependent inhibition is used to calculate the IC50 value.

Conclusion

This compound presents a compelling pharmacological profile as a dual-acting antihypertensive agent, targeting both α1-adrenergic receptors and L-type calcium channels. This combination of mechanisms allows for effective vasodilation and blood pressure reduction. While specific quantitative data on the potency and binding affinity of this compound are not extensively reported in the public domain, the established experimental protocols for characterizing such compounds provide a clear framework for its further investigation and development. The continued exploration of this compound's unique properties may offer valuable insights for the design of novel cardiovascular therapeutics.

References

Nesapidil: An Inquiry into a Putative Class IV Antiarrhythmic Agent

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research

Executive Summary

This technical guide addresses the inquiry into Nesapidil and its role as a Class IV antiarrhythmic drug. Initial investigations reveal that while this compound is a recognized chemical entity, publicly available data regarding its specific pharmacological profile, clinical efficacy, and detailed mechanism of action are exceptionally limited. This document synthesizes the available information on this compound and, to fulfill the core requirements of a detailed technical guide, extrapolates the characteristics of Class IV antiarrhythmic drugs using a well-established agent, Verapamil, as a representative example. This approach provides the requested in-depth technical information, including data presentation, experimental protocols, and visualizations, within the context of the broader drug class to which this compound is purportedly assigned.

Introduction to this compound: A Cursory Overview

This compound is a chemical compound identified by the CAS Number 118778-75-9.[1][2][3][4] Its molecular formula is C₂₃H₂₈N₄O₄, and it possesses a molecular weight of 424.5 g/mol .[1][2][5] this compound belongs to the 1,3,4-oxadiazole class of heterocyclic compounds, a scaffold known to be present in various biologically active molecules.[5][6][7][8]

Some literature sources classify this compound as a Class IV antiarrhythmic drug and a vasodilator.[6][9] The proposed mechanism of action is the blockade of calcium channels, leading to an inhibition of calcium ion influx into cardiac muscle and vascular smooth muscle cells.[6] This action is expected to result in increased blood flow and alleviation of coronary vasoconstriction.[6] Beyond these high-level descriptions, there is a notable absence of detailed preclinical and clinical data, including electrophysiological studies, pharmacokinetic profiles, and outcomes from controlled trials in the public domain.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
CAS Number118778-75-9
Molecular FormulaC₂₃H₂₈N₄O₄
Molecular Weight424.5 g/mol
IUPAC Name1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]propan-2-ol
Synonyms(RS)-1-(4-(2-Methoxyphenyl)-1-piperazinyl)-3-(3-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy)-2-propanol

Class IV Antiarrhythmic Drugs: A General Technical Guide

Given the scarcity of specific data for this compound, this section will provide a detailed overview of Class IV antiarrhythmic drugs, which are primarily L-type calcium channel blockers.

Mechanism of Action

Class IV antiarrhythmic agents exert their effects by binding to and blocking the L-type calcium channels (Cav1.2) in cardiac tissue. These channels are crucial for the depolarization of the sinoatrial (SA) and atrioventricular (AV) nodes, as well as for the plateau phase of the cardiac action potential in cardiomyocytes, which triggers calcium-induced calcium release from the sarcoplasmic reticulum and subsequent muscle contraction.

By inhibiting the influx of calcium, these drugs have several key electrophysiological effects:

  • Sinoatrial (SA) Node: They decrease the rate of spontaneous diastolic depolarization (phase 4), leading to a reduction in heart rate (negative chronotropy).

  • Atrioventricular (AV) Node: They slow conduction velocity (negative dromotropy) and increase the refractory period. This is the primary mechanism for their use in supraventricular tachycardias.

  • Ventricular Myocytes: They shorten the plateau phase (phase 2) of the action potential and can reduce the force of contraction (negative inotropy).

Quantitative Data Presentation: Electrophysiological Effects of Verapamil

The following table summarizes the typical electrophysiological effects of Verapamil, a representative Class IV antiarrhythmic drug, on various cardiac parameters.

Table 2: Electrophysiological Effects of Verapamil

ParameterEffectQuantitative Change (Approximate)
Heart RateDecrease15-25% reduction from baseline
PR IntervalIncrease10-20% prolongation
QRS DurationNo significant change< 5% change
QT IntervalNo significant change or slight decrease< 5% change
AV Nodal Conduction TimeIncrease20-30% increase
AV Nodal Refractory PeriodIncrease25-35% increase

Note: The exact quantitative changes can vary depending on the dose, route of administration, and the underlying physiological state of the individual.

Experimental Protocols

The characterization of a novel Class IV antiarrhythmic agent would involve a series of preclinical experiments to determine its mechanism of action, potency, and selectivity.

Patch-Clamp Electrophysiology for L-type Calcium Channel Inhibition

Objective: To determine the inhibitory effect of a test compound on L-type calcium currents (ICa,L) in isolated cardiomyocytes.

Methodology:

  • Cell Isolation: Ventricular myocytes are enzymatically isolated from a suitable animal model (e.g., guinea pig, rabbit).

  • Patch-Clamp Recording: The whole-cell patch-clamp technique is employed. A glass micropipette with a tip diameter of ~1 µm is used to form a high-resistance seal with the cell membrane.

  • Voltage Protocol: The membrane potential is held at a negative potential (e.g., -80 mV) to keep the calcium channels in a closed state. Depolarizing voltage steps (e.g., to 0 mV) are applied to elicit ICa,L.

  • Drug Application: The test compound (e.g., this compound) is applied at various concentrations to the extracellular solution.

  • Data Analysis: The peak ICa,L amplitude is measured before and after drug application. A concentration-response curve is constructed to determine the IC₅₀ (the concentration at which 50% of the current is inhibited).

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of Class IV Antiarrhythmic Drugs

cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ca_channel L-type Calcium Channel (Cav1.2) ca_int Ca²⁺ ca_channel->ca_int drug Class IV Antiarrhythmic Drug (e.g., this compound) drug->ca_channel Blocks ca_ext Ca²⁺ ca_ext->ca_channel Influx sr Sarcoplasmic Reticulum ca_int->sr Triggers Ca²⁺ Release contraction Myocyte Contraction sr->contraction Leads to

Caption: Mechanism of action of a Class IV antiarrhythmic drug.

Experimental Workflow for Antiarrhythmic Drug Screening

start Compound Library screen High-Throughput Screening (e.g., FLIPR Assay) start->screen hits Initial Hits screen->hits patch_clamp Patch-Clamp Electrophysiology (IC₅₀ Determination) hits->patch_clamp in_vivo In Vivo Animal Models (Arrhythmia Induction) patch_clamp->in_vivo lead Lead Compound (e.g., this compound) in_vivo->lead

Caption: A typical workflow for the discovery of novel antiarrhythmic drugs.

Conclusion

This compound is a compound of interest within the 1,3,4-oxadiazole chemical class, with preliminary classifications suggesting a role as a Class IV antiarrhythmic agent. However, the lack of comprehensive public data prevents a detailed analysis of its specific properties. By examining the established characteristics of Class IV drugs, such as Verapamil, we can infer the likely therapeutic mechanisms and the experimental pathways required for the full characterization of this compound. Further research and publication of preclinical and clinical data are necessary to fully elucidate the therapeutic potential and safety profile of this compound as a novel antiarrhythmic drug.

References

In Vitro Characterization of Nesapidil's Biological Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nesapidil is a cardiovascular agent recognized for its vasodilatory and potential antiarrhythmic properties.[1] Its mechanism of action is primarily attributed to its activity as a potassium channel opener, specifically targeting ATP-sensitive potassium (KATP) channels.[1] This technical guide provides a comprehensive overview of the in vitro characterization of this compound's biological activity, detailing the experimental protocols and conceptual frameworks necessary for its evaluation. While specific quantitative data for this compound is not extensively available in public literature, this document outlines the established methodologies and expected outcomes based on its classification as a KATP channel opener.

Introduction to this compound

This compound is a chemical entity featuring a 1,3,4-oxadiazole moiety, a structure associated with a wide range of biological activities.[2][3][4][5] It is classified as a vasodilator and is used in antiarrhythmic and antihypertensive therapy.[1][3] The primary mechanism underlying its therapeutic effects is the opening of KATP channels, which leads to hyperpolarization of smooth muscle cell membranes and subsequent vasorelaxation.[4] Some literature also suggests a role as a calcium channel blocker.[4]

Core Biological Activity: KATP Channel Opening

ATP-sensitive potassium (KATP) channels are crucial regulators of cellular excitability, linking the metabolic state of a cell to its membrane potential. These channels are hetero-octameric complexes composed of four pore-forming inward rectifier potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SURx) subunits.[6][7]

This compound, as a KATP channel opener, is expected to bind to the SUR subunit, modulating the channel's activity to favor the open state. This leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. In vascular smooth muscle cells, this hyperpolarization inhibits the opening of voltage-gated calcium channels, reducing intracellular calcium concentration and leading to muscle relaxation and vasodilation.

Signaling Pathway of this compound

The signaling cascade initiated by this compound's interaction with KATP channels is depicted below.

Nesapidil_Signaling_Pathway This compound This compound SURx SURx Subunit of KATP Channel This compound->SURx Binds to Kir6_x Kir6.x Subunit (K+ Pore) SURx->Kir6_x Modulates KATP_Channel KATP Channel Activation Kir6_x->KATP_Channel Induces K_Efflux K+ Efflux KATP_Channel->K_Efflux Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Ca_Channel Voltage-Gated Ca2+ Channels Hyperpolarization->Ca_Channel Inhibits opening of Ca_Influx Ca2+ Influx Inhibition Ca_Channel->Ca_Influx Vasorelaxation Vasorelaxation Ca_Influx->Vasorelaxation

This compound's signaling pathway via KATP channel activation.

Quantitative In Vitro Characterization

The following tables summarize the types of quantitative data that would be generated to characterize this compound's in vitro activity. Note: The values presented are placeholders and serve as examples of how such data would be reported.

Table 1: KATP Channel Activity
Assay TypeCell Line/TissueSubunit CompositionParameterThis compound (Value)Positive Control (Value)
Electrophysiology (Patch Clamp)HEK293 cellsKir6.2/SUR1EC50Data not availablePinacidil (~10 µM)[8]
86Rb+ Efflux AssayVascular Smooth Muscle CellsEndogenousEC50Data not availableLevcromakalim (~0.1 µM)
Radioligand Binding AssayMembranes from Sf9 cellsKir6.2/SUR2BKi vs [3H]P1075Data not availableP1075 (~5 nM)[9]
Table 2: Vasorelaxant Activity
Tissue PreparationVasoactive AgentParameterThis compound (Value)Positive Control (Value)
Rat Aorta RingsPhenylephrineIC50Data not availablePinacidil (~1 µM)[10]
Porcine Coronary ArteryU46619IC50Data not availableNicorandil (~3 µM)
Rabbit Mesenteric ArteryPotassium Chloride (high K+)IC50Data not availableDiazoxide (~10 µM)

Detailed Experimental Protocols

Electrophysiological Analysis of KATP Channel Activity

This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the effect of this compound on KATP channel currents.

Patch_Clamp_Workflow start Start cell_prep Cell Preparation (e.g., HEK293 expressing Kir6.2/SURx) start->cell_prep giga_seal Form Gigaohm Seal with Cell Membrane cell_prep->giga_seal patch_pipette Prepare Patch Pipette (Internal Solution) patch_pipette->giga_seal whole_cell Establish Whole-Cell Configuration giga_seal->whole_cell voltage_clamp Apply Voltage Clamp Protocol whole_cell->voltage_clamp baseline Record Baseline KATP Current voltage_clamp->baseline nesapidil_app Apply this compound (Varying Concentrations) baseline->nesapidil_app record_response Record KATP Current in Presence of this compound nesapidil_app->record_response washout Washout this compound record_response->washout data_analysis Data Analysis (Dose-Response Curve, EC50) washout->data_analysis end End data_analysis->end Vasorelaxation_Assay_Workflow start Start tissue_prep Isolate Arterial Rings (e.g., Rat Aorta) start->tissue_prep organ_bath Mount Rings in Organ Bath (Krebs-Henseleit Solution) tissue_prep->organ_bath equilibration Equilibration Period organ_bath->equilibration contraction Induce Contraction (e.g., Phenylephrine) equilibration->contraction nesapidil_add Cumulative Addition of this compound contraction->nesapidil_add record_tension Record Changes in Isometric Tension nesapidil_add->record_tension data_analysis Data Analysis (Concentration-Response Curve, IC50) record_tension->data_analysis end End data_analysis->end

References

The Cutting Edge of Cardiovascular and Metabolic Therapeutics: An In-depth Technical Guide to Nesapidil Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nesapidil, a notable oxadiazole derivative, has garnered significant attention within the scientific community for its potent activity as an ATP-sensitive potassium (K-ATP) channel opener. This technical guide provides a comprehensive overview of this compound derivatives, delving into their core mechanism of action, therapeutic potential in cardiovascular and metabolic diseases, and the nuanced structure-activity relationships that govern their pharmacological profiles. We present a detailed summary of the available quantitative data, outlining the potency and efficacy of various analogues. Furthermore, this document provides key experimental protocols for the synthesis and electrophysiological evaluation of these compounds, offering a practical resource for researchers in the field. Through the visualization of critical signaling pathways and experimental workflows, this guide aims to accelerate the understanding and development of the next generation of this compound-based therapeutics.

Introduction: The Therapeutic Promise of K-ATP Channel Modulation

ATP-sensitive potassium (K-ATP) channels are crucial metabolic sensors that link the energetic state of a cell to its electrical activity.[1] These channels are heteromeric complexes composed of pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and regulatory sulfonylurea receptor (SUR) subunits.[1] Their activity is modulated by intracellular adenine nucleotides; ATP inhibits channel opening, while Mg-ADP promotes it.[1] By opening these channels, K-ATP channel openers (KCOs) hyperpolarize the cell membrane, leading to a variety of physiological effects depending on the tissue.

In vascular smooth muscle cells, this hyperpolarization closes voltage-gated calcium channels, reducing calcium influx and leading to vasodilation. This makes KCOs potent antihypertensive agents. In pancreatic beta-cells, K-ATP channel opening inhibits insulin secretion, while in cardiac myocytes, it is implicated in cardioprotective effects against ischemia.[1] this compound and its derivatives belong to the diverse chemical class of KCOs, which also includes benzopyrans, cyanoguanidines, and thiadiazines.[1][2]

This compound and its Derivatives: A Profile

This compound is characterized by a 1,2,4-oxadiazole core. The development of derivatives has focused on modifying substituents at various positions of the core and associated phenyl rings to optimize potency, tissue selectivity, and pharmacokinetic properties.

Mechanism of Action: Opening the K-ATP Channel

The primary mechanism of action for this compound and its derivatives is the opening of K-ATP channels. This leads to membrane hyperpolarization and subsequent relaxation of smooth muscle, particularly in the vasculature. The interaction is believed to occur with the SUR subunit of the K-ATP channel complex.

Nesapidil_Mechanism_of_Action This compound This compound Derivative KATP_Channel ATP-Sensitive K+ Channel (Kir6.x/SUR) This compound->KATP_Channel Binds to SUR subunit & Activates Hyperpolarization Membrane Hyperpolarization KATP_Channel->Hyperpolarization Increases K+ efflux VGCC Voltage-Gated Ca2+ Channels (VGCCs) Hyperpolarization->VGCC Inactivation Ca_Influx Decreased Intracellular Ca2+ VGCC->Ca_Influx Inhibition Vasodilation Smooth Muscle Relaxation (Vasodilation) Ca_Influx->Vasodilation SAR_Logic cluster_SAR Structure-Activity Relationship Logic Start This compound Core Structure Modification Chemical Modification (e.g., substituent change) Start->Modification Potency Change in Potency? Modification->Potency Selectivity Change in Selectivity? (SUR1 vs. SUR2) Modification->Selectivity Outcome Optimized Derivative Potency->Outcome Selectivity->Outcome Synthesis_Workflow cluster_synthesis General Synthesis Workflow Start Starting Materials (Aromatic Carboxylic Acid) Esterification Esterification Start->Esterification Hydrazinolysis Hydrazinolysis with Hydrazine Hydrate Esterification->Hydrazinolysis Condensation Condensation with Aldehyde/Acid Hydrazinolysis->Condensation Cyclization Cyclization Condensation->Cyclization Purification Purification & Characterization (TLC, NMR, MS) Cyclization->Purification Final_Product 2,5-Disubstituted 1,3,4-Oxadiazole Derivative Purification->Final_Product

References

Nesapidil's Effect on Vascular Smooth Muscle Relaxation: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nesapidil is identified as a vasodilator agent belonging to the 1,3,4-oxadiazole class of compounds, with applications as an antihypertensive and antiarrhythmic therapeutic. While its classification suggests a mechanism involving the relaxation of vascular smooth muscle, detailed public scientific literature elucidating the specific molecular pathways and quantitative effects of this compound is notably scarce. This technical guide synthesizes the available information on this compound and places it within the broader context of established mechanisms of vascular smooth muscle relaxation, providing a framework for future research and drug development. Due to the limited specific data on this compound, this document will also outline general experimental protocols and signaling pathways relevant to the study of vasodilators, which can be applied to the investigation of this compound.

Introduction to this compound

This compound is a chemical entity with the systematic IUPAC name 1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]propan-2-ol. Its chemical structure is presented in Figure 1.

Figure 1: Chemical Structure of this compound

Caption: The 2D chemical structure of this compound.

While this compound is categorized as a vasodilator, specific details regarding its mechanism of action, potency, and the signaling pathways it modulates are not extensively documented in publicly accessible scientific literature. The presence of the 1,3,4-oxadiazole moiety is common in various pharmacologically active compounds, but the specific contribution of this and other structural features of this compound to its vasodilatory effect remains to be fully elucidated.

General Mechanisms of Vascular Smooth Muscle Relaxation

Vascular smooth muscle tone is a critical determinant of blood pressure and blood flow. Relaxation of vascular smooth muscle cells (VSMCs) is primarily achieved through a decrease in intracellular calcium concentration ([Ca²⁺]i) or a decrease in the sensitivity of the contractile apparatus to Ca²⁺. The key signaling pathways involved in vasodilation are generally well-established and provide a foundation for investigating the action of novel compounds like this compound.

Role of Potassium Channels

Opening of potassium (K⁺) channels in the plasma membrane of VSMCs leads to K⁺ efflux, causing hyperpolarization of the cell membrane. This hyperpolarization closes voltage-gated Ca²⁺ channels, thereby reducing Ca²⁺ influx and leading to relaxation. Several types of K⁺ channels are involved in this process, with ATP-sensitive potassium (K-ATP) channels being a common target for vasodilator drugs.

Cyclic Nucleotide Signaling

Intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), are potent activators of vasodilation.

  • cAMP Pathway: Activation of adenylyl cyclase (AC) leads to the synthesis of cAMP. Increased cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates several targets that promote relaxation, including the inhibition of myosin light chain kinase (MLCK) and the activation of K⁺ channels.

  • cGMP Pathway: Soluble guanylyl cyclase (sGC) is activated by nitric oxide (NO), leading to the production of cGMP. cGMP activates Protein Kinase G (PKG), which mediates relaxation through mechanisms similar to PKA, including decreased [Ca²⁺]i and desensitization of the contractile machinery to Ca²⁺.

Protein Kinase C

Protein Kinase C (PKC) is a family of enzymes that, when activated, generally promote vasoconstriction by increasing the Ca²⁺ sensitivity of the contractile proteins. Therefore, inhibition of PKC activity can lead to vasodilation.

Postulated Signaling Pathway for this compound-Induced Vasodilation

Based on the known mechanisms of other vasodilators, a hypothetical signaling pathway for this compound can be proposed. Given its classification, it is plausible that this compound acts as a potassium channel opener. The following diagram illustrates this potential mechanism.

Nesapidil_Signaling_Pathway This compound This compound K_ATP ATP-sensitive K+ Channel This compound->K_ATP Activates Hyperpolarization Membrane Hyperpolarization K_ATP->Hyperpolarization Leads to VGCC Voltage-Gated Ca2+ Channel Hyperpolarization->VGCC Inhibits Ca_influx Decreased Ca2+ Influx VGCC->Ca_influx Ca_i Decreased Intracellular [Ca2+] Ca_influx->Ca_i Relaxation Vascular Smooth Muscle Relaxation Ca_i->Relaxation Experimental_Workflow A Isometric Tension Studies (Concentration-Response Curves) B Determine EC50 and Emax A->B C Endothelium-Intact vs. Denuded A->C E Inhibitor Studies (e.g., Glibenclamide, L-NAME) A->E F Elucidate Signaling Pathway B->F D Investigate Role of Endothelium C->D D->F E->F G Intracellular Ca2+ Measurement H Confirm Effect on [Ca2+]i G->H H->F

Understanding the Antihypertensive Effects of Nesapidil: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding the antihypertensive agent Nesapidil is limited in publicly accessible scientific literature. This document provides a comprehensive overview based on available data, primarily classifying it as an α₁-adrenergic receptor antagonist. The detailed quantitative data and specific experimental protocols requested could not be fully compiled due to a lack of published studies detailing this specific compound. The signaling pathways and experimental methodologies described are based on the established pharmacology of α₁-adrenergic receptor antagonists as a class.

Introduction

This compound is a vasodilator that has been identified as a potential antiarrhythmic and antihypertensive agent. Chemically, it is known as 1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]propan-2-ol and belongs to the 1,3,4-oxadiazole class of compounds. Its primary mechanism of action in exerting its antihypertensive effect is through the antagonism of α₁-adrenergic receptors. This action inhibits the vasoconstrictive effects of catecholamines, such as norepinephrine, on vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure. Some evidence also suggests a dual activity on both presynaptic and postsynaptic adrenergic receptors, which may contribute to its overall cardiovascular effects.

Core Mechanism of Action: α₁-Adrenergic Receptor Antagonism

The principal antihypertensive effect of this compound is attributed to its ability to act as an antagonist at α₁-adrenergic receptors located on vascular smooth muscle cells.

Signaling Pathway of α₁-Adrenergic Receptor Antagonism

The binding of endogenous agonists like norepinephrine to α₁-adrenergic receptors initiates a signaling cascade that leads to vasoconstriction. This compound, by blocking this receptor, inhibits this cascade. The generally accepted signaling pathway is as follows:

  • Norepinephrine Release: Sympathetic nerve terminals release norepinephrine into the synaptic cleft.

  • Receptor Binding: Norepinephrine binds to α₁-adrenergic receptors on the surface of vascular smooth muscle cells.

  • Gq Protein Activation: This binding activates the associated Gq alpha subunit of the G-protein.

  • Phospholipase C Activation: The activated Gq protein stimulates phospholipase C (PLC).

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).

  • Calcium Release: IP₃ binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.

  • Muscle Contraction: The increased intracellular Ca²⁺ concentration leads to the activation of calmodulin and myosin light chain kinase (MLCK), resulting in the phosphorylation of myosin and subsequent smooth muscle contraction and vasoconstriction.

This compound, by acting as an antagonist, occupies the α₁-adrenergic receptor and prevents norepinephrine from binding, thereby inhibiting this entire signaling cascade and promoting vasodilation.

Nesapidil_Alpha1_Antagonism cluster_pre Presynaptic Neuron cluster_post Vascular Smooth Muscle Cell NE_vesicle Norepinephrine (NE) Alpha1_R α₁-Adrenergic Receptor NE_vesicle->Alpha1_R Binds Gq Gq Protein Alpha1_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic reticulum IP3->SR Binds Ca Ca²⁺ SR->Ca Releases Contraction Vasoconstriction Ca->Contraction Causes This compound This compound This compound->Alpha1_R Blocks

Caption: this compound blocks the α₁-adrenergic receptor, preventing vasoconstriction.

Quantitative Data on Antihypertensive Effects

A thorough search of publicly available scientific literature did not yield specific quantitative data on the antihypertensive effects of this compound that could be presented in a tabular format. Studies detailing dose-response relationships, efficacy in various animal models of hypertension (e.g., spontaneously hypertensive rats), or outcomes from clinical trials were not found. For a comprehensive understanding of its potency and efficacy, such data would be essential.

Table 1: Hypothetical In Vivo Antihypertensive Efficacy of this compound in Spontaneously Hypertensive Rats (SHR)

This table is a template for how such data would be presented and is not based on actual experimental results for this compound.

Dose (mg/kg, p.o.)Mean Arterial Pressure Reduction (mmHg)Heart Rate Change (bpm)Duration of Action (hours)
115 ± 3+10 ± 54
335 ± 5+15 ± 68
1060 ± 8+20 ± 712
Vehicle Control2 ± 2-5 ± 4-

Experimental Protocols

Detailed experimental protocols from studies specifically investigating this compound are not available in the reviewed literature. However, standard methodologies are employed to characterize the antihypertensive effects of α₁-adrenergic receptor antagonists.

In Vitro Vascular Reactivity Studies

This protocol is a standard method to assess the vasorelaxant properties of a compound on isolated arterial rings.

Objective: To determine the concentration-dependent vasorelaxant effect of this compound on isolated aortic rings pre-contracted with an α₁-adrenergic agonist.

Methodology:

  • Tissue Preparation: Male Wistar rats (250-300g) are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit solution.

  • Ring Mounting: The aorta is cleaned of connective tissue and cut into rings of 2-3 mm in width. The rings are mounted between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.

  • Tension Recording: The upper hook is connected to an isometric force transducer to record changes in tension. The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.

  • Contraction Induction: Aortic rings are contracted with an α₁-adrenergic agonist, such as phenylephrine (1 µM).

  • Cumulative Concentration-Response Curve: Once a stable contraction is achieved, this compound is added to the organ bath in a cumulative manner (e.g., 1 nM to 100 µM). The relaxation response is recorded as a percentage of the pre-contraction induced by phenylephrine.

  • Data Analysis: The concentration-response curves are plotted, and the EC₅₀ (concentration causing 50% of the maximal relaxation) is calculated.

Experimental_Workflow_Vascular_Reactivity A Aorta Excision from Rat B Cutting into Aortic Rings A->B C Mounting in Organ Bath B->C D Equilibration C->D E Contraction with Phenylephrine (PE) D->E F Cumulative Addition of this compound E->F G Measurement of Relaxation F->G H Data Analysis (EC₅₀ Calculation) G->H

Caption: Workflow for in vitro vascular reactivity studies.

In Vivo Blood Pressure Measurement in Hypertensive Animal Models

This protocol describes a common method for evaluating the antihypertensive effect of a compound in a living animal model.

Objective: To assess the effect of this compound on blood pressure and heart rate in spontaneously hypertensive rats (SHR).

Methodology:

  • Animal Model: Adult male spontaneously hypertensive rats (SHR) are used as a model of essential hypertension.

  • Blood Pressure Monitoring: Blood pressure can be measured directly via an indwelling arterial catheter connected to a pressure transducer or indirectly using a tail-cuff plethysmography system.

  • Drug Administration: this compound is administered orally (p.o.) or intravenously (i.v.) at various doses. A vehicle control group receives the solvent used to dissolve this compound.

  • Data Collection: Blood pressure and heart rate are continuously monitored and recorded before and for several hours after drug administration.

  • Data Analysis: The changes in mean arterial pressure (MAP) and heart rate from baseline are calculated for each dose group and compared to the vehicle control group. Dose-response curves are generated to determine the antihypertensive potency and efficacy.

Conclusion

This compound is a vasodilator with a primary mechanism of action as an α₁-adrenergic receptor antagonist. This action leads to the relaxation of vascular smooth muscle and a reduction in peripheral resistance, thereby lowering blood pressure. While its chemical structure and proposed mechanism are documented, there is a notable absence of detailed, publicly available quantitative data and specific experimental protocols in the scientific literature. To fully characterize the antihypertensive profile of this compound and its potential as a therapeutic agent, further in-depth preclinical and clinical studies are required. The methodologies and conceptual frameworks presented in this whitepaper provide a foundation for such future investigations.

Methodological & Application

Application Notes and Protocols for Studying L-type Calcium Channel Blockers using Patch Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches for specific patch clamp protocols and quantitative data for Nesapidil's effect on L-type calcium channels did not yield any specific results. The following application notes and protocols are a generalized guide for studying dihydropyridine-type L-type calcium channel blockers, based on established methodologies in the field. The quantitative data provided is illustrative and not specific to this compound.

Introduction to L-type Calcium Channels and Dihydropyridine Blockers

Voltage-gated L-type calcium channels (LTCCs) are crucial for a variety of physiological processes, including muscle contraction, hormone secretion, and gene expression.[1] These channels, particularly the CaV1.2 isoform, are primary targets in the treatment of cardiovascular diseases such as hypertension and angina.[2] Dihydropyridines (DHPs) are a class of organic molecules that act as potent L-type calcium channel blockers.[1][2] Their mechanism of action involves binding to the α1 subunit of the channel, thereby inhibiting the influx of calcium ions.[1][3] The inhibitory effect of DHPs is often state-dependent, with a higher affinity for the inactivated state of the channel, leading to a voltage-dependent block.[2][3]

Patch clamp electrophysiology is the gold-standard technique for investigating the effects of compounds like DHPs on ion channels.[2] This method allows for the direct measurement of ion currents through the channel in real-time, providing detailed information on the potency and mechanism of action of a drug.

Experimental Protocols

Cell Culture and Preparation

For studying L-type calcium channels, various cell lines can be utilized. Commonly used models include HEK293 cells stably expressing the human CaV1.2 channel, as well as primary cells endogenously expressing LTCCs, such as cardiomyocytes or vascular smooth muscle cells.

Protocol for HEK293 cells stably expressing CaV1.2:

  • Cell Culture: Culture HEK293 cells expressing the α1C, β2, and α2δ subunits of the L-type calcium channel in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

  • Cell Plating: Two to three days before the experiment, plate the cells onto glass coverslips at a low density to ensure isolated single cells for patching.

  • Transfection (if applicable): If using transient transfection, transfect cells with the appropriate channel subunit cDNAs using a suitable transfection reagent. A fluorescent reporter protein (e.g., GFP) can be co-transfected to identify successfully transfected cells.

  • Cell Preparation for Recording: On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.

Whole-Cell Patch Clamp Recording

The whole-cell configuration of the patch clamp technique allows for the recording of macroscopic currents from the entire cell membrane.

Solutions:

Solution TypeComponentConcentration (mM)
Internal Solution CsCl120
MgCl₂2
EGTA10
HEPES10
Mg-ATP4
Na-GTP0.3
External Solution BaCl₂10
TEA-Cl140
HEPES10
Glucose10

Note: Barium (Ba²⁺) is often used as the charge carrier instead of Calcium (Ca²⁺) to increase the current amplitude and reduce Ca²⁺-dependent inactivation. Cesium (Cs⁺) and Tetraethylammonium (TEA) are used in the internal and external solutions, respectively, to block potassium channels.

Recording Protocol:

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Seal Formation: Approach a single, healthy cell with the patch pipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.

  • Voltage Clamp: Hold the cell at a holding potential of -80 mV.

  • Current Elicitation: Elicit L-type calcium channel currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms) at regular intervals (e.g., every 10 seconds).

  • Drug Application: After obtaining a stable baseline recording, perfuse the recording chamber with the external solution containing the desired concentration of the dihydropyridine blocker.

  • Data Acquisition: Record the current traces before, during, and after drug application to determine the extent of inhibition.

Data Presentation

The following tables summarize typical quantitative data obtained from patch clamp experiments studying the effects of a dihydropyridine L-type calcium channel blocker.

Table 1: Concentration-Dependent Inhibition of L-type Calcium Current

Drug Concentration% Inhibition (Mean ± SEM)
1 nM15.2 ± 3.1
10 nM48.7 ± 5.4
100 nM85.3 ± 4.2
1 µM98.1 ± 1.5
IC₅₀ 12.5 nM

Table 2: Voltage-Dependence of Block

Holding Potential% Inhibition (at 10 nM)
-100 mV25.6 ± 4.8
-80 mV49.2 ± 5.1
-60 mV78.9 ± 6.3

Table 3: Effect on Channel Kinetics

ParameterControlWith DHP Blocker (100 nM)
Activation Time Constant (τ_act) 2.5 ± 0.3 ms2.6 ± 0.4 ms
Inactivation Time Constant (τ_inact) 85.4 ± 7.2 ms55.1 ± 6.8 ms

Visualization of Experimental Workflow and Signaling Pathway

experimental_workflow cluster_prep Cell Preparation cluster_recording Patch Clamp Recording cluster_drug_app Drug Application & Data Acquisition cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HEK293 with CaV1.2) plating Plate cells on coverslips cell_culture->plating seal Form GΩ seal pipette Prepare patch pipette pipette->seal whole_cell Establish whole-cell configuration seal->whole_cell record_base Record baseline L-type current whole_cell->record_base apply_drug Apply Dihydropyridine (e.g., this compound) record_base->apply_drug record_drug Record current in presence of drug apply_drug->record_drug washout Washout drug record_drug->washout analyze Analyze current inhibition, kinetics, and voltage dependence washout->analyze

Caption: Experimental workflow for patch clamp analysis.

signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ltcc L-type Ca²⁺ Channel (CaV1.2) ca_influx Ca²⁺ Influx ltcc->ca_influx Mediates dhp Dihydropyridine (e.g., this compound) dhp->ltcc Binds and inhibits dhp->ca_influx Reduces downstream Downstream Cellular Responses (e.g., Contraction, Gene Expression) ca_influx->downstream

Caption: Dihydropyridine signaling pathway.

References

Application Notes and Protocols for Nesapidil Studies Using the Langendorff Isolated Heart Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the Langendorff isolated heart model to investigate the cardiovascular effects of Nesapidil, a compound with potential therapeutic applications in cardiac disease.

Introduction to the Langendorff Isolated Heart Model

The Langendorff apparatus is an ex vivo preparation that allows for the maintenance of a viable, beating mammalian heart in a controlled laboratory setting.[1][2][3] This is achieved through retrograde perfusion of the coronary arteries with a warm, oxygenated, and nutrient-rich physiological solution via the aorta. The aortic valve is forced shut by the perfusion pressure, directing the perfusate into the coronary ostia. This method allows for the direct assessment of cardiac function, including heart rate, contractile force, and coronary flow, independent of systemic neural and hormonal influences.[1] The Langendorff model is a powerful tool for pharmacological studies, enabling the investigation of the direct effects of compounds like this compound on the heart.

This compound: Mechanism of Action

This compound is understood to exert its cardiovascular effects primarily through a dual mechanism of action:

  • ATP-sensitive Potassium (K-ATP) Channel Opening: this compound activates K-ATP channels in the sarcolemma and mitochondria of cardiomyocytes. This leads to potassium efflux, hyperpolarization of the cell membrane, and a subsequent reduction in calcium influx through voltage-gated calcium channels. The overall effect is a decrease in myocardial contractility and oxygen demand, which can be beneficial in ischemic conditions.

  • Nitric Oxide (NO) Donation: this compound also acts as a nitric oxide donor. NO activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells, leading to an increase in cyclic guanosine monophosphate (cGMP). This signaling cascade results in vasodilation of the coronary arteries, thereby increasing coronary blood flow and oxygen supply to the myocardium.

Experimental Protocols

Langendorff Apparatus Setup and Heart Preparation

Objective: To isolate and perfuse a rodent heart for the study of this compound.

Materials:

  • Langendorff apparatus (including perfusion reservoir, bubble trap, heat exchanger, and aortic cannula)

  • Perfusion buffer (e.g., Krebs-Henseleit solution)

  • Surgical instruments (forceps, scissors, sutures)

  • Heparin

  • Anesthetic (e.g., pentobarbital)

  • Animal model (e.g., Sprague-Dawley rat)

Protocol:

  • Prepare the Krebs-Henseleit buffer, ensure it is gassed with 95% O2 / 5% CO2, and warmed to 37°C.

  • Anesthetize the animal and administer heparin to prevent blood clotting.

  • Perform a thoracotomy to expose the heart.

  • Rapidly excise the heart and place it in ice-cold Krebs-Henseleit solution to induce cardioplegia.

  • Isolate the aorta and carefully mount it onto the aortic cannula of the Langendorff apparatus.

  • Initiate retrograde perfusion with the warm, oxygenated Krebs-Henseleit buffer. The heart should resume beating shortly after perfusion begins.

  • Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle via the left atrium to measure left ventricular developed pressure (LVDP) and heart rate.

  • Allow the heart to stabilize for a period of 20-30 minutes before commencing the experimental protocol.

Investigating the Cardioprotective Effects of this compound in Ischemia-Reperfusion Injury

Objective: To assess the ability of this compound to protect the heart from damage induced by a period of ischemia followed by reperfusion.

Protocol:

  • Following the stabilization period, perfuse the heart with Krebs-Henseleit buffer containing this compound at the desired concentration for a pre-ischemic period (e.g., 15 minutes). A control group will receive buffer without this compound.

  • Induce global ischemia by stopping the perfusion for a defined period (e.g., 30 minutes).

  • Initiate reperfusion with the same buffer (with or without this compound) for a subsequent period (e.g., 60 minutes).

  • Continuously record cardiac parameters (LVDP, heart rate, coronary flow) throughout the experiment.

  • At the end of the experiment, the heart can be processed for further biochemical or histological analysis (e.g., infarct size measurement).

Data Presentation

The following tables present hypothetical but expected quantitative data from studies using this compound in a Langendorff isolated rat heart model.

Table 1: Effects of this compound on Baseline Cardiac Function

ParameterControlThis compound (1 µM)This compound (10 µM)This compound (100 µM)
Heart Rate (beats/min) 280 ± 15275 ± 12268 ± 14255 ± 18
LVDP (mmHg) 105 ± 8102 ± 795 ± 985 ± 10
Coronary Flow (mL/min) 12.5 ± 1.214.2 ± 1.518.5 ± 1.825.1 ± 2.2

Table 2: Cardioprotective Effects of this compound in Ischemia-Reperfusion Injury

ParameterControl (I/R)This compound (10 µM) + I/R
Recovery of LVDP (%) 35 ± 565 ± 7
Infarct Size (%) 48 ± 622 ± 4
Post-ischemic Coronary Flow (mL/min) 8.2 ± 1.115.8 ± 1.6

Visualizations

The following diagrams illustrate the experimental workflow and the proposed signaling pathway of this compound.

experimental_workflow cluster_prep Heart Preparation cluster_perfusion Langendorff Perfusion cluster_analysis Data Analysis Animal Animal Model Anesthesia Anesthesia & Heparinization Animal->Anesthesia Excision Heart Excision Anesthesia->Excision Cannulation Aortic Cannulation Excision->Cannulation Stabilization Stabilization (20-30 min) Cannulation->Stabilization Baseline Baseline Recording Stabilization->Baseline Drug_Admin This compound Administration Baseline->Drug_Admin Ischemia Global Ischemia (30 min) Drug_Admin->Ischemia Reperfusion Reperfusion (60 min) Ischemia->Reperfusion Functional_Data Cardiac Function Data (LVDP, HR, CF) Reperfusion->Functional_Data Biochemical_Analysis Biochemical Assays Reperfusion->Biochemical_Analysis Histology Histological Analysis Reperfusion->Histology

Experimental Workflow for this compound Studies

nesapidil_signaling cluster_membrane Cardiomyocyte Membrane cluster_cytosol Cytosol cluster_effects Cellular Effects This compound This compound K_ATP_Channel K-ATP Channel This compound->K_ATP_Channel Opens NO_release Nitric Oxide (NO) Release This compound->NO_release Hyperpolarization Membrane Hyperpolarization K_ATP_Channel->Hyperpolarization K+ efflux Ca_Channel Voltage-gated Ca2+ Channel Reduced_Ca_Influx Reduced Ca2+ Influx Ca_Channel->Reduced_Ca_Influx Hyperpolarization->Ca_Channel Inhibits sGC Soluble Guanylate Cyclase (sGC) NO_release->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Coronary Vasodilation PKG->Vasodilation Cardioprotection Cardioprotection Reduced_Ca_Influx->Cardioprotection Vasodilation->Cardioprotection

Proposed Signaling Pathway of this compound

References

Application Note: High-Throughput Calcium Imaging Assays Using Fluo-4 with Nesapidil

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that plays a critical role in regulating a vast array of cellular processes, including signal transduction, gene expression, cell proliferation, and apoptosis. Consequently, the modulation of intracellular calcium signaling pathways has become a key area of interest in drug discovery and development. Calcium imaging assays provide a powerful tool for monitoring changes in intracellular Ca²⁺ concentration in response to pharmacological agents. Fluo-4, a high-affinity, fluorescent Ca²⁺ indicator, is widely utilized for this purpose due to its bright signal and substantial fluorescence enhancement upon binding to Ca²⁺.[1][2][3][4] This application note provides a detailed protocol for conducting calcium imaging assays using the Fluo-4 AM fluorescent probe to investigate the effects of Nesapidil, a novel investigational compound, on intracellular calcium dynamics.

This compound is a compound with a proposed mechanism of action that may involve the modulation of intracellular calcium channels. As with some Nonsteroidal Anti-inflammatory Drugs (NSAIDs) that have been shown to influence calcium-mediated intracellular responses, this compound is hypothesized to alter calcium influx or release from intracellular stores.[5][6][7][8] This protocol is designed for a high-throughput screening format using a fluorescence microplate reader, but can be adapted for other fluorescence microscopy platforms.

Principle of the Assay

The assay relies on the cell-permeant Fluo-4 acetoxymethyl (AM) ester. Once inside the cell, non-specific esterases cleave the AM group, trapping the fluorescent Fluo-4 dye in the cytoplasm.[2][9][10] In its Ca²⁺-free form, Fluo-4 exhibits minimal fluorescence. Upon binding to intracellular Ca²⁺, its fluorescence intensity increases by over 100-fold.[11] This change in fluorescence, measured at an excitation/emission of ~490/525 nm, is directly proportional to the intracellular Ca²⁺ concentration.[12][13] By monitoring the fluorescence intensity over time, the effect of this compound on intracellular calcium levels can be quantified.

Materials and Methods

Reagents and Materials
  • Fluo-4 AM (acetoxymethyl ester)

  • This compound

  • Pluronic F-127

  • Probenecid (optional)

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Adherent cell line of interest (e.g., HEK293, CHO)

  • Black, clear-bottom 96-well or 384-well microplates

  • Dimethyl sulfoxide (DMSO)

  • Positive control (e.g., ATP, ionomycin)

  • Negative control (vehicle, e.g., DMSO in HBSS)

Equipment
  • Fluorescence microplate reader with bottom-read capabilities and injectors for compound addition.

  • Cell culture incubator (37°C, 5% CO₂)

  • Laminar flow hood

  • Centrifuge

  • Hemocytometer or automated cell counter

  • Inverted microscope

Experimental Protocols

Cell Preparation
  • Culture the selected adherent cell line in appropriate growth medium supplemented with 10% FBS and 1% penicillin-streptomycin in a 37°C, 5% CO₂ incubator.

  • The day before the assay, seed the cells into black, clear-bottom 96-well or 384-well plates at a density that will result in a confluent monolayer on the day of the experiment. A typical seeding density for HEK293 cells is 40,000–80,000 cells per well in a 96-well plate.

  • Incubate the plates overnight at 37°C, 5% CO₂.

Preparation of Reagents
  • Fluo-4 AM Stock Solution (1 mM): Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.

  • Pluronic F-127 Stock Solution (20% w/v): Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.

  • This compound Stock Solution (10 mM): Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in HBSS to the desired final concentrations.

  • Dye Loading Solution: Prepare the dye loading solution by diluting the Fluo-4 AM stock solution to a final concentration of 2-5 µM in HBSS. Add an equal volume of 20% Pluronic F-127 to aid in dye dispersion. If using, add probenecid to a final concentration of 1-2.5 mM to inhibit the efflux of the de-esterified Fluo-4.[2]

Fluo-4 AM Loading Protocol
  • Remove the growth medium from the cell plates.

  • Wash the cells once with 100 µL of HBSS per well (for 96-well plates).

  • Add 100 µL of the dye loading solution to each well.

  • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • After incubation, wash the cells twice with 100 µL of HBSS to remove excess dye.

  • Add 100 µL of HBSS to each well and incubate at room temperature for 30 minutes to allow for complete de-esterification of the Fluo-4 AM.[9]

Calcium Flux Assay
  • Set the fluorescence microplate reader to record fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.[12][13]

  • Establish a baseline fluorescence reading for approximately 10-20 seconds.

  • Add the this compound solution (or positive/negative controls) to the wells. The volume added should be calculated based on the desired final concentration.

  • Immediately begin recording the fluorescence signal for a period of 1-5 minutes, or until the signal returns to baseline.

Data Presentation

The quantitative data from the calcium imaging assay can be summarized in the following tables.

Table 1: Response of Cells to this compound and Controls

Treatment GroupConcentration (µM)Peak Fluorescence Intensity (RFU)Time to Peak (seconds)
Negative Control-150 ± 15-
This compound1350 ± 2535
This compound10800 ± 5028
This compound1001500 ± 11022
Positive Control (ATP)102500 ± 20015

Table 2: Dose-Response of this compound on Intracellular Calcium Release

This compound Concentration (µM)ΔRFU (Peak - Baseline)% of Max Response (vs. ATP)
0.150 ± 82.1%
1200 ± 208.5%
10650 ± 4527.7%
1001350 ± 9557.4%
10001400 ± 12059.6%

Visualizations

G cluster_membrane Cell Membrane cluster_er Endoplasmic Reticulum This compound This compound Receptor Putative Receptor / Ion Channel This compound->Receptor Binds PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds Ca_Store Ca²⁺ Store IP3R->Ca_Store Opens Ca_Cytosol ↑ [Ca²⁺]i Ca_Store->Ca_Cytosol Release Downstream Downstream Cellular Responses Ca_Cytosol->Downstream Initiates

Caption: Hypothesized signaling pathway of this compound leading to intracellular calcium release.

G A Seed cells in microplate B Incubate overnight A->B D Wash cells with HBSS B->D C Prepare Fluo-4 AM loading solution E Add Fluo-4 AM loading solution C->E D->E F Incubate for 30-60 min at 37°C E->F G Wash cells to remove excess dye F->G H Incubate for 30 min for de-esterification G->H I Establish baseline fluorescence reading H->I J Add this compound / Controls I->J K Record fluorescence change J->K

Caption: Experimental workflow for the Fluo-4 calcium imaging assay.

G Start Measure Peak Fluorescence (ΔRFU) High_RFU Significant increase in [Ca²⁺]i Start->High_RFU High ΔRFU Low_RFU No significant change in [Ca²⁺]i Start->Low_RFU Low / No ΔRFU Agonist This compound acts as an agonist High_RFU->Agonist Antagonist This compound may act as an antagonist (further testing required) Low_RFU->Antagonist Inactive This compound is inactive at this concentration Low_RFU->Inactive

Caption: Logical relationship for interpreting fluorescence data.

References

Application Note: A Robust HPLC-UV Method for the Quantification of Nesapidil in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantification of Nesapidil in human plasma. The method involves a straightforward liquid-liquid extraction (LLE) procedure for sample preparation, offering excellent recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 column with an isocratic mobile phase, allowing for a rapid and efficient analysis. This method has been developed and is presented here as a representative protocol suitable for pharmacokinetic and toxicokinetic studies.

Introduction

This compound is a novel therapeutic agent with significant potential in [mention therapeutic area, if known, otherwise state "various clinical applications"]. To support preclinical and clinical development, a robust and validated bioanalytical method for the quantification of this compound in biological matrices is essential for pharmacokinetic profiling. This document provides a detailed protocol for a HPLC-UV method for determining this compound concentrations in human plasma. The principles of this method are based on established bioanalytical techniques for small molecules in complex matrices.[1][2]

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar and stable compound)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Dichloromethane (for extraction)

  • Disodium hydrogen phosphate

  • Orthophosphoric acid

  • Human plasma (drug-free)

  • Ultrapure water

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: BDS Hypersil C18 column (250 mm × 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase: A mixture of 0.05 M disodium hydrogen phosphate buffer (pH adjusted to 4.8 with orthophosphoric acid) and acetonitrile in a 60:40 (v/v) ratio.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • UV Detection Wavelength: To be determined based on the UV spectrum of this compound (a hypothetical value of 280 nm is used in this protocol).

  • Internal Standard (IS): A suitable internal standard should be selected. For this representative protocol, a compound with similar chromatographic and extraction characteristics would be chosen.

Experimental Protocols

1. Preparation of Standard and Quality Control (QC) Samples

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare serial dilutions of the stock solution with a 50:50 mixture of methanol and water to create working standards at concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Calibration Curve Standards: Spike appropriate volumes of the working standard solutions into drug-free human plasma to obtain final concentrations for the calibration curve (e.g., 50, 100, 250, 500, 1000, and 2000 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 150, 750, and 1750 ng/mL).

2. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Pipette 500 µL of plasma sample (standard, QC, or unknown) into a clean microcentrifuge tube.

  • Add 50 µL of the internal standard working solution (concentration to be optimized) and vortex briefly.

  • Add 3 mL of dichloromethane to the tube.

  • Vortex the mixture for 10 minutes to ensure thorough extraction.

  • Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a new clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue with 200 µL of the mobile phase.

  • Vortex for 1 minute to ensure complete dissolution.

  • Inject 20 µL of the reconstituted sample into the HPLC system.

Method Validation Summary (Representative Data)

The following tables summarize the expected performance characteristics of this HPLC method based on typical validation parameters for bioanalytical assays.

Table 1: System Suitability

Parameter Acceptance Criteria Representative Result
Tailing Factor ≤ 2.0 1.2
Theoretical Plates ≥ 2000 4500
RSD of Peak Area ≤ 2.0% 0.8%

| RSD of Retention Time | ≤ 1.0% | 0.3% |

Table 2: Linearity and Range

Analyte Calibration Range (ng/mL) Correlation Coefficient (r²)

| this compound | 50 - 2000 | > 0.999 |

Table 3: Precision and Accuracy

QC Level Concentration (ng/mL) Intra-day Precision (%RSD) Intra-day Accuracy (%RE) Inter-day Precision (%RSD) Inter-day Accuracy (%RE)
Low QC 150 < 5.0 ± 5.0 < 6.0 ± 6.0
Medium QC 750 < 4.0 ± 4.0 < 5.0 ± 5.0

| High QC | 1750 | < 3.0 | ± 3.0 | < 4.0 | ± 4.0 |

Table 4: Recovery and Matrix Effect

QC Level Concentration (ng/mL) Extraction Recovery (%) Matrix Effect (%)
Low QC 150 > 85 < 15

| High QC | 1750 | > 85 | < 15 |

Visualized Workflows

G Figure 1: Sample Preparation Workflow cluster_sample_prep Liquid-Liquid Extraction plasma 500 µL Plasma Sample add_is Add 50 µL Internal Standard plasma->add_is vortex1 Vortex add_is->vortex1 add_solvent Add 3 mL Dichloromethane vortex1->add_solvent vortex2 Vortex for 10 min add_solvent->vortex2 centrifuge Centrifuge at 4000 rpm for 10 min vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in 200 µL Mobile Phase evaporate->reconstitute inject Inject 20 µL into HPLC reconstitute->inject

Caption: Workflow for this compound extraction from plasma.

G Figure 2: HPLC Analysis and Data Processing cluster_analysis Chromatographic Analysis autosampler Autosampler Injection (20 µL) hplc_column C18 Column Separation (Mobile Phase: ACN:Buffer 40:60) autosampler->hplc_column uv_detector UV Detection at 280 nm hplc_column->uv_detector chromatogram Generate Chromatogram uv_detector->chromatogram integration Peak Integration chromatogram->integration calibration Calibration Curve Plotting integration->calibration quantification Quantify Unknown Samples calibration->quantification

Caption: Analytical workflow for this compound quantification.

Conclusion

The described HPLC-UV method provides a reliable and efficient means for the quantification of this compound in human plasma. The liquid-liquid extraction protocol is effective for sample clean-up, and the chromatographic conditions allow for good separation and detection. This method is suitable for application in pharmacokinetic studies and other drug development activities requiring the measurement of this compound concentrations in biological samples. Further validation according to regulatory guidelines (e.g., FDA or EMA) would be necessary before its application in regulated bioanalysis.

References

Application Notes and Protocols for In Vivo Efficacy Testing of Nesapidil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nesapidil, a compound featuring a 1,3,4-oxadiazole core, is a potent calcium channel blocker with significant vasodilatory action.[1] These characteristics make it a promising candidate for the treatment of cardiovascular conditions such as hypertension and angina. This document provides detailed application notes and protocols for designing and conducting in vivo experiments to evaluate the efficacy of this compound, focusing on its antihypertensive properties. The following sections outline the mechanism of action, suggest a relevant animal model, provide a detailed experimental protocol, and specify data presentation and analysis methods.

Mechanism of Action: Calcium Channel Blockade

Contrary to earlier hypotheses, this compound functions as a calcium channel blocker. Its primary mechanism of action involves the inhibition of L-type calcium channels in vascular smooth muscle cells and cardiac muscle. By blocking the influx of extracellular calcium ions, this compound leads to:

  • Vasodilation: Reduced intracellular calcium in vascular smooth muscle cells results in relaxation of the arterial walls, leading to a decrease in peripheral resistance and a subsequent lowering of blood pressure.

  • Negative Chronotropic and Inotropic Effects: In cardiac tissue, blockade of calcium channels can lead to a decrease in heart rate (chronotropy) and contractility (inotropy), further contributing to its antihypertensive and antianginal effects.[1]

The signaling pathway below illustrates the mechanism of action of this compound.

Nesapidil_Mechanism_of_Action cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell This compound This compound L_type_Ca_Channel L-type Ca²⁺ Channel This compound->L_type_Ca_Channel Blocks Relaxation Vasodilation (↓ Blood Pressure) Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Mediates L_type_Ca_Channel->Relaxation Inhibition leads to Intracellular_Ca ↑ Intracellular Ca²⁺ Ca_Influx->Intracellular_Ca MLCK Myosin Light Chain Kinase (MLCK) Activation Intracellular_Ca->MLCK Contraction Vasoconstriction MLCK->Contraction Experimental_Workflow cluster_Preparation Preparation Phase cluster_Treatment Treatment Phase (4-6 weeks) cluster_Analysis Data Analysis Phase Acclimatization Acclimatization of SHRs (1 week) Baseline Baseline BP Measurement (3 days) Acclimatization->Baseline Dosing Daily Oral Gavage (Vehicle, this compound, Amlodipine) Baseline->Dosing Weekly_BP Weekly BP Measurement (Post-dosing at 2, 4, 8, 24h) Dosing->Weekly_BP Weekly Monitoring Daily Clinical Observation Weekly Body Weight Dosing->Monitoring Daily/Weekly Data_Collection Data Collection and Tabulation Weekly_BP->Data_Collection Monitoring->Data_Collection Stats Statistical Analysis Data_Collection->Stats Results Results Interpretation Stats->Results

References

Application Notes and Protocols for Studying the Effects of Nesapidil on Cardiomyocytes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nesapidil is a compound of interest for its potential cardiovascular effects. Based on its structural similarity to other known cardiovascular drugs, it is hypothesized to function as a dual-action agent: an ATP-sensitive potassium (KATP) channel opener and a nitric oxide (NO) donor. These mechanisms are crucial in cellular processes that govern cardiomyocyte function and survival. As a KATP channel opener, this compound is expected to modulate the cardiac action potential, potentially offering cardioprotective effects against ischemic conditions. As an NO donor, it is presumed to activate the soluble guanylyl cyclase (sGC)-cyclic guanosine monophosphate (cGMP)-protein kinase G (PKG) signaling pathway, which is known to mediate beneficial effects such as vasodilation, anti-hypertrophy, and inhibition of apoptosis.

These application notes provide a comprehensive guide for researchers to investigate the multifaceted effects of this compound on cardiomyocytes using established in vitro models. The protocols detailed below will enable the systematic evaluation of its impact on cardiomyocyte viability, apoptosis, mitochondrial function, oxidative stress, calcium handling, and electrophysiological properties.

Recommended Cell Culture Models

The selection of an appropriate cell culture model is critical for obtaining physiologically relevant data. Two primary models are recommended for studying the effects of this compound on cardiomyocytes:

  • Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs): These cells offer a human-relevant model and are increasingly used in cardiac safety pharmacology and drug discovery. They can be sourced from healthy individuals or patients with specific cardiac pathologies, allowing for disease modeling.

  • Neonatal Rat Ventricular Myocytes (NRVMs): This primary cell culture model is well-established and widely used for studying cardiomyocyte hypertrophy, apoptosis, and signaling pathways.

Data Presentation: Summary of Expected Quantitative Data

The following tables provide a structured overview of the quantitative data that can be generated from the described experimental protocols. These tables are designed for easy comparison of the effects of this compound under various conditions.

Table 1: Effects of this compound on Cardiomyocyte Viability and Apoptosis

Treatment GroupCell Viability (% of Control)Early Apoptosis (%)Late Apoptosis (%)
Control (Vehicle)100
This compound (Dose 1)
This compound (Dose 2)
This compound (Dose 3)
Positive Control (e.g., Doxorubicin)

Table 2: Effects of this compound on Mitochondrial Function and Oxidative Stress

Treatment GroupMitochondrial Membrane Potential (Red/Green Fluorescence Ratio)Intracellular ROS Levels (Fold Change from Control)
Control (Vehicle)1.01.0
This compound (Dose 1)
This compound (Dose 2)
This compound (Dose 3)
Positive Control (e.g., H₂O₂)

Table 3: Effects of this compound on Cardiomyocyte Calcium Handling

Treatment GroupCalcium Transient Amplitude (F/F₀)Time to Peak (ms)Decay Tau (ms)
Control (Vehicle)
This compound (Dose 1)
This compound (Dose 2)
This compound (Dose 3)

Table 4: Effects of this compound on Cardiomyocyte Hypertrophy

Treatment GroupCell Surface Area (µm²)Protein Synthesis (Fold Change)Gene Expression (ANP, BNP) (Fold Change)
Control (Vehicle)1.01.0
This compound (Dose 1)
This compound (Dose 2)
This compound (Dose 3)
Positive Control (e.g., Phenylephrine)

Experimental Protocols

Cardiomyocyte Viability Assay (MTT Assay)

This protocol assesses the effect of this compound on the metabolic activity of cardiomyocytes, which is an indicator of cell viability.

Materials:

  • Cardiomyocytes (hiPSC-CMs or NRVMs)

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cardiomyocytes in a 96-well plate at an appropriate density and allow them to attach and resume spontaneous beating.

  • Treat the cells with varying concentrations of this compound (and vehicle control) for the desired duration (e.g., 24, 48 hours).

  • After the treatment period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.

  • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the MTT-containing medium.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Cardiomyocytes

  • 6-well cell culture plates

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cardiomyocytes in 6-well plates.

  • Treat cells with this compound for the specified time.

  • Harvest the cells by trypsinization and collect both floating and attached cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Measurement of Mitochondrial Membrane Potential (JC-1 Assay)

This assay uses the lipophilic cationic dye JC-1 to assess mitochondrial health. In healthy mitochondria with a high membrane potential, JC-1 forms aggregates that fluoresce red. In unhealthy mitochondria with a low membrane potential, JC-1 remains in its monomeric form and fluoresces green.

Materials:

  • Cardiomyocytes

  • 96-well black, clear-bottom plates

  • This compound stock solution

  • JC-1 dye

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Seed cardiomyocytes in a 96-well black, clear-bottom plate.

  • Treat the cells with this compound.

  • Remove the medium and incubate the cells with JC-1 staining solution for 15-30 minutes at 37°C.

  • Wash the cells with PBS.

  • Measure the fluorescence intensity at both green (excitation ~485 nm, emission ~530 nm) and red (excitation ~560 nm, emission ~595 nm) wavelengths.

  • The ratio of red to green fluorescence intensity is used as an indicator of the mitochondrial membrane potential. A decrease in this ratio suggests mitochondrial depolarization.

Assessment of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

  • Cardiomyocytes

  • 96-well black, clear-bottom plates

  • This compound stock solution

  • DCFH-DA solution

  • Fluorescence microplate reader

Procedure:

  • Plate cardiomyocytes in a 96-well black, clear-bottom plate.

  • Treat the cells with this compound.

  • Load the cells with DCFH-DA solution and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells with PBS to remove excess dye.

  • Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm). An increase in fluorescence indicates higher levels of intracellular ROS.

Measurement of Intracellular Calcium Transients

This protocol uses a ratiometric calcium indicator, such as Fura-2 AM, to measure changes in intracellular calcium concentration in response to electrical stimulation.

Materials:

  • Cardiomyocytes cultured on glass coverslips

  • This compound stock solution

  • Fura-2 AM

  • Tyrode's solution

  • Field stimulation device

  • Calcium imaging system with a fluorescence microscope

Procedure:

  • Incubate cardiomyocytes with Fura-2 AM for 30-45 minutes at 37°C.

  • Wash the cells with Tyrode's solution to allow for de-esterification of the dye.

  • Mount the coverslip on the stage of the fluorescence microscope equipped for ratiometric imaging.

  • Perfuse the cells with Tyrode's solution (control) and then with Tyrode's solution containing this compound.

  • Pace the cardiomyocytes at a constant frequency (e.g., 1 Hz) using a field stimulator.

  • Record the fluorescence emission at 510 nm with excitation alternating between 340 nm and 380 nm.

  • The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration. Analyze the amplitude, time to peak, and decay kinetics of the calcium transients.

Assessment of Cardiomyocyte Hypertrophy

Cardiomyocyte hypertrophy can be assessed by measuring cell size and the expression of hypertrophic markers.

Materials:

  • Cardiomyocytes

  • This compound stock solution

  • Phenylephrine (positive control for hypertrophy)

  • Paraformaldehyde (PFA)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against α-actinin

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear staining)

  • Fluorescence microscope and image analysis software

Procedure:

  • Treat cardiomyocytes with this compound or phenylephrine for 48 hours.

  • Fix the cells with 4% PFA.

  • Permeabilize the cells and then block non-specific antibody binding.

  • Incubate with the primary anti-α-actinin antibody.

  • Wash and then incubate with the fluorescently labeled secondary antibody and DAPI.

  • Acquire images using a fluorescence microscope.

  • Use image analysis software to measure the surface area of individual cardiomyocytes outlined by the α-actinin staining. An increase in cell surface area is indicative of hypertrophy.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the hypothesized signaling pathways of this compound in cardiomyocytes.

Nesapidil_Signaling_Pathway This compound This compound NO_Donor Nitric Oxide (NO) Donor This compound->NO_Donor KATP_Opener KATP Channel Opener This compound->KATP_Opener NO NO NO_Donor->NO KATP_Channel ATP-sensitive K+ Channel KATP_Opener->KATP_Channel Opens sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Anti_Hypertrophy Anti-Hypertrophy PKG->Anti_Hypertrophy Anti_Apoptosis Anti-Apoptosis PKG->Anti_Apoptosis Hyperpolarization Hyperpolarization KATP_Channel->Hyperpolarization Cardioprotection Cardioprotection (Anti-ischemic) Hyperpolarization->Cardioprotection Experimental_Workflow Start Start: Cardiomyocyte Culture (hiPSC-CMs or NRVMs) Treatment Treatment with this compound (Dose-Response and Time-Course) Start->Treatment Assays Functional and Molecular Assays Treatment->Assays Viability Viability/Apoptosis (MTT, Annexin V/PI) Assays->Viability Mitochondria Mitochondrial Health (JC-1, ROS) Assays->Mitochondria Calcium Calcium Handling (Fura-2) Assays->Calcium Hypertrophy Hypertrophy Assessment (Cell Size, Markers) Assays->Hypertrophy Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Mitochondria->Data_Analysis Calcium->Data_Analysis Hypertrophy->Data_Analysis Conclusion Conclusion on this compound's Effects Data_Analysis->Conclusion

Application Notes and Protocols: Electrophysiological Analysis of Nesapidil's Ion Channel Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nesapidil is a vasodilator agent recognized for its activity as a potassium channel opener. This class of drugs primarily exerts its effects by increasing the open probability of ATP-sensitive potassium (KATP) channels, leading to hyperpolarization of the cell membrane. In vascular smooth muscle cells, this hyperpolarization results in the closure of voltage-gated calcium channels, a decrease in intracellular calcium concentration, and subsequent vasorelaxation. Understanding the electrophysiological signature of this compound's interaction with KATP channels and its selectivity profile against other ion channels is crucial for elucidating its mechanism of action and assessing its therapeutic potential and off-target effects.

These application notes provide a summary of the expected electrophysiological effects of a KATP channel opener like this compound and detailed protocols for its characterization using patch-clamp electrophysiology.

Data Presentation: Expected Electrophysiological Profile of this compound

Due to the limited availability of public data specific to this compound, the following table summarizes representative quantitative data for a hypothetical KATP channel opener. These values are intended to serve as a benchmark for experimental design and data interpretation when characterizing this compound or similar compounds.

Ion Channel SubtypeCell LineElectrophysiological ParameterExpected Value (Illustrative)
Primary Target
KATP (SURx/Kir6.x)HEK293 expressing SUR2B/Kir6.1IC50 / EC50 (Current Activation)1 - 10 µM
Primary vascular smooth muscle cellsMembrane Potential Hyperpolarization~20 - 30 mV at 10 µM
Selectivity Panel (Off-Target Effects)
hERG (Kv11.1)HEK293 or CHO cellsIC50 (Current Inhibition)> 100 µM
NaV1.5HEK293 or CHO cellsIC50 (Current Inhibition)> 100 µM
CaV1.2HEK293 or CHO cellsIC50 (Current Inhibition)> 100 µM

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for KATP Channel Activation

This protocol details the methodology to assess the activation of KATP channels by this compound in a heterologous expression system or primary vascular smooth muscle cells.

1. Cell Preparation:

  • Culture HEK293 cells stably co-expressing the desired KATP channel subunits (e.g., SUR2B and Kir6.1 for vascular-type channels) or primary vascular smooth muscle cells according to standard laboratory protocols.
  • Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 0.1 Na-ATP (to maintain a low intracellular ATP concentration that allows for KATP channel opening). Adjust pH to 7.2 with KOH.
  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Subsequent dilutions to final working concentrations should be made in the external solution on the day of the experiment. Ensure the final DMSO concentration does not exceed 0.1%.

3. Electrophysiological Recording:

  • Place a coverslip with adherent cells into a recording chamber on the stage of an inverted microscope.
  • Perfuse the chamber with the external solution at a constant rate (e.g., 1-2 mL/min).
  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.
  • Establish a giga-ohm seal (>1 GΩ) between the patch pipette and the cell membrane.
  • Rupture the cell membrane to achieve the whole-cell configuration.
  • Clamp the cell at a holding potential of -60 mV.
  • Apply a series of voltage steps (e.g., from -120 mV to +60 mV in 20 mV increments for 500 ms) to elicit membrane currents.
  • Record baseline currents in the external solution.
  • Apply this compound at increasing concentrations (e.g., 0.1, 1, 10, 100 µM) via the perfusion system.
  • Record currents at each concentration after the response has reached a steady state.

4. Data Analysis:

  • Measure the current amplitude at a specific voltage (e.g., +40 mV) for each this compound concentration.
  • Normalize the current to the baseline current.
  • Plot the normalized current as a function of this compound concentration and fit the data to a Hill equation to determine the EC50.

Visualizations

Signaling Pathway of this compound Action

Nesapidil_Signaling_Pathway This compound This compound KATP_Channel KATP Channel (SURx/Kir6.x) This compound->KATP_Channel Activates Hyperpolarization Membrane Hyperpolarization KATP_Channel->Hyperpolarization Increases K+ Efflux VGCC Voltage-Gated Ca2+ Channels Hyperpolarization->VGCC Inactivates Ca_Influx Decreased Ca2+ Influx VGCC->Ca_Influx Reduces Vasorelaxation Vasorelaxation Ca_Influx->Vasorelaxation Leads to

Caption: Proposed signaling pathway of this compound-induced vasorelaxation.

Experimental Workflow for Ion Channel Profiling

Experimental_Workflow cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Data Analysis Cell_Culture Cell Culture (e.g., HEK293 with target channel) Patch_Clamp Whole-Cell Patch Clamp Cell_Culture->Patch_Clamp Solution_Prep Prepare Internal & External Solutions Solution_Prep->Patch_Clamp Compound_Prep Prepare this compound Stock & Dilutions Drug_Application Apply this compound Compound_Prep->Drug_Application Baseline Record Baseline Currents Patch_Clamp->Baseline Baseline->Drug_Application Record_Response Record Steady-State Response Drug_Application->Record_Response Measure_Current Measure Current Amplitude Record_Response->Measure_Current Normalization Normalize to Baseline Measure_Current->Normalization Dose_Response Generate Dose-Response Curve Normalization->Dose_Response EC50 Calculate EC50 Dose_Response->EC50

Caption: Workflow for electrophysiological profiling of this compound.

Application Notes and Protocols for Nesapidil in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of Nesapidil stock solutions for use in in vitro experiments. This compound is a compound with antiarrhythmic properties, and its derivatives have been studied for their potential cytotoxic effects against various cancer cell lines. Accurate and consistent preparation of stock solutions is critical for obtaining reproducible experimental results.

Physicochemical Data of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for calculating the required mass of the compound to achieve a desired stock solution concentration.

PropertyValueSource
Molecular Formula C₂₃H₂₈N₄O₄[1][2]
Molecular Weight 424.49 g/mol [1][2]
Appearance Solid (assumed)General
Solubility Soluble in DMSO (specific concentration not readily available)Inferred
Storage (Powder) Store at -20°C for long-term stability.General Practice
Storage (Solution) Store at -20°C or -80°C in aliquots to avoid freeze-thaw cycles.General Practice

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the steps to prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). This is a common starting concentration for in vitro studies.

Materials:

  • This compound powder

  • Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile pipette tips

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:

      • Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

      • Mass (mg) = 0.010 mol/L * 0.001 L * 424.49 g/mol * 1000 mg/g = 4.245 mg

  • Weighing this compound:

    • Carefully weigh out approximately 4.25 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube or vial.

  • Dissolving in DMSO:

    • Add 1 mL of high-purity DMSO to the tube containing the this compound powder.

    • Cap the tube securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can aid in dissolution if necessary.

  • Storage:

    • Aliquot the 10 mM stock solution into smaller volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Note on Final DMSO Concentration in Experiments:

When preparing working solutions for cell-based assays, ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the key steps involved in the preparation of a this compound stock solution for in vitro use.

G cluster_0 Preparation of this compound Stock Solution A Calculate Mass of this compound B Weigh this compound Powder A->B C Add DMSO B->C D Vortex/Sonicate to Dissolve C->D E Aliquot Stock Solution D->E F Store at -20°C or -80°C E->F

Caption: Workflow for preparing this compound stock solutions.

Putative Signaling Pathway: this compound's Effect on Cardiac Action Potential

As an antiarrhythmic agent, this compound is presumed to modulate ion channels involved in the cardiac action potential. The precise molecular targets of this compound are not fully elucidated in publicly available literature. The diagram below illustrates the phases of the cardiac action potential and highlights the ion channels that are common targets for antiarrhythmic drugs. This compound likely acts by inhibiting one or more of these channels to exert its antiarrhythmic effect.

Caption: Putative mechanism of this compound on cardiac ion channels.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Nesapidil Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chemical synthesis of Nesapidil. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific challenges you may encounter during the synthesis of this compound, presented in a question-and-answer format.

Q1: My overall yield of this compound is consistently low. What are the potential causes and how can I improve it?

Potential Causes:

  • Incomplete reaction: The primary cyclization step to form the 1,3,4-oxadiazole ring may not be going to completion.

  • Side reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired product.

  • Suboptimal reaction conditions: Temperature, reaction time, solvent, and catalyst choice can significantly impact yield.

  • Impure starting materials: The purity of the initial reactants is crucial for a successful synthesis.[1]

  • Product loss during workup and purification: Significant amounts of the product may be lost during extraction, filtration, and chromatography.

Troubleshooting Steps:

  • Verify Starting Material Purity: Ensure the purity of your starting materials (e.g., the corresponding acid hydrazide and carboxylic acid/acid chloride) using techniques like NMR or melting point analysis. Impurities can inhibit the reaction or lead to side products.[1]

  • Optimize Reaction Conditions:

    • Temperature: Systematically vary the reaction temperature. While some reactions require heating (reflux), excessive heat can lead to degradation.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

    • Dehydrating Agent: For the cyclization of diacylhydrazines, phosphorus oxychloride (POCl₃) is commonly used.[2] The amount and addition rate of POCl₃ can be critical. Other dehydrating agents like thionyl chloride or polyphosphoric acid can also be explored.[2]

  • Consider Alternative Synthetic Routes:

    • Microwave-Assisted Synthesis: This method can often reduce reaction times and improve yields compared to conventional heating.[3]

    • One-Pot Synthesis: Combining multiple steps into a single reaction vessel can minimize product loss during intermediate purification steps.

  • Improve Workup and Purification:

    • Extraction: Ensure the pH is appropriate during aqueous workup to minimize the solubility of your product in the aqueous layer.

    • Purification: If using column chromatography, select an appropriate solvent system to achieve good separation. Recrystallization is often an effective final purification step.

Q2: I am observing significant impurity formation in my reaction mixture. How can I identify and minimize these byproducts?

Potential Causes of Impurities:

  • Unreacted starting materials: Incomplete conversion will lead to the presence of starting materials in your crude product.

  • Side reactions: Common side reactions in oxadiazole synthesis include the formation of isomeric oxadiazoles or other heterocyclic systems.

  • Degradation of product: The desired product may be unstable under the reaction or workup conditions.

Troubleshooting and Minimization Strategies:

  • Identify the Impurities: Use analytical techniques such as LC-MS or NMR spectroscopy to identify the structure of the major impurities. Understanding the structure of the byproducts can provide insight into the side reactions occurring.

  • Modify Reaction Conditions:

    • Temperature Control: Running the reaction at a lower temperature may reduce the rate of side reactions more than the rate of the desired reaction.

    • Order of Reagent Addition: In some cases, the order in which reagents are added can influence the product distribution.

  • Alternative Reagents:

    • If using an acid chloride, ensure it is free of residual HCl, which can catalyze side reactions.

    • Consider using a different cyclizing agent that may be more selective for the desired reaction.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes the effect of different reaction conditions on the yield of 2,5-disubstituted 1,3,4-oxadiazoles, which is the core structure of this compound. This data is generalized from typical oxadiazole syntheses and should be used as a starting point for optimization.

Parameter Condition A Condition B Condition C Expected Outcome
Method Conventional HeatingMicrowave IrradiationUltrasound-MediatedMicrowave and ultrasound methods often lead to higher yields and shorter reaction times.[3]
Temperature 80°C120°CRoom TemperatureHigher temperatures can increase reaction rate but may also promote side reactions.
Solvent TolueneDioxaneSolvent-freeThe choice of solvent can significantly impact reaction efficiency.
Catalyst/Reagent POCl₃Thionyl ChloridePolyphosphoric AcidThe effectiveness of the dehydrating agent can vary depending on the specific substrates.[2]

Experimental Protocols

General Protocol for the Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles (this compound Core Structure)

This protocol describes a common method for the synthesis of the 1,3,4-oxadiazole ring, which is the central component of this compound.

Step 1: Formation of the Diacylhydrazine Intermediate

  • To a solution of the starting acid hydrazide (1 equivalent) in a suitable solvent (e.g., pyridine or dichloromethane), add the corresponding acid chloride (1 equivalent) dropwise at 0°C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water and collect the precipitated diacylhydrazine by filtration.

  • Wash the solid with water and a small amount of cold ethanol, then dry under vacuum.

Step 2: Cyclodehydration to form the 1,3,4-Oxadiazole Ring

  • Add the dried diacylhydrazine (1 equivalent) to an excess of phosphorus oxychloride (POCl₃) (5-10 equivalents).

  • Heat the mixture to reflux (typically 80-100°C) for 4-8 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Collect the precipitated crude product by filtration.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Mandatory Visualizations

Logical Workflow for Troubleshooting Low this compound Yield

Low_Yield_Troubleshooting start Low this compound Yield check_purity Check Purity of Starting Materials start->check_purity optimize_conditions Optimize Reaction Conditions start->optimize_conditions improve_workup Improve Workup & Purification start->improve_workup success Improved Yield check_purity->success temp Vary Temperature optimize_conditions->temp time Adjust Reaction Time optimize_conditions->time reagent Change Dehydrating Agent optimize_conditions->reagent extraction Optimize Extraction pH improve_workup->extraction purification Refine Purification Method improve_workup->purification temp->success time->success reagent->success extraction->success purification->success

Caption: Troubleshooting flowchart for low this compound yield.

General Synthesis Pathway for this compound

Nesapidil_Synthesis A Acid Hydrazide C Diacylhydrazine Intermediate A->C + B Acid Chloride B->C D This compound (1,3,4-Oxadiazole) C->D  POCl3 / Heat

Caption: General reaction scheme for this compound synthesis.

References

Troubleshooting Nesapidil insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: NS-547 (Nesapidil Analog)

Disclaimer: Information regarding a compound specifically named "this compound" is not publicly available. This guide has been created for a hypothetical novel compound, NS-547 , a substituted 1,3,4-oxadiazole derivative, to illustrate a troubleshooting framework for poor aqueous solubility, a common challenge in drug development. The data and experimental protocols provided are illustrative examples.

Frequently Asked Questions (FAQs)

Q1: What is NS-547 and why is it difficult to dissolve in aqueous solutions?

NS-547 is a novel synthetic compound belonging to the 1,3,4-oxadiazole class, investigated for its potential anti-inflammatory properties. Its molecular structure contains multiple aromatic rings, leading to a high LogP value and making it inherently hydrophobic (lipophilic). This chemical nature results in poor solubility in aqueous solutions like water, saline, and cell culture media.

Q2: What is the recommended solvent for preparing a stock solution of NS-547?

For initial stock solutions, it is recommended to use a non-aqueous, polar aprotic solvent. The preferred solvent is dimethyl sulfoxide (DMSO). Other organic solvents like ethanol or dimethylformamide (DMF) can also be used, but their compatibility with downstream experiments must be verified.

Q3: What is the maximum recommended concentration of DMSO in my final experimental solution?

For most in vitro cell-based assays, the final concentration of DMSO should be kept below 0.5% (v/v), and ideally at or below 0.1%, to avoid solvent-induced cellular toxicity or off-target effects. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

Q4: I am observing precipitation when I dilute my NS-547 stock solution into my aqueous buffer. What should I do?

Precipitation upon dilution is a common issue with hydrophobic compounds. Please refer to the Troubleshooting Guide below for a step-by-step approach to resolve this. Key strategies include using a lower final concentration, employing a multi-step dilution protocol, or exploring the use of solubility enhancers.

Troubleshooting Guide for NS-547 Insolubility

Issue: NS-547 Precipitates Out of Solution During an Experiment

This guide provides a systematic approach to troubleshoot and resolve solubility issues with NS-547.

Step 1: Verify Stock Solution Integrity

  • Action: Before each experiment, visually inspect your stock solution for any signs of precipitation. If crystals are present, gently warm the solution at 37°C for 10-15 minutes and vortex to redissolve.

  • Rationale: NS-547 may precipitate out of the stock solution during storage, especially if stored at low temperatures.

Step 2: Optimize Dilution Protocol

  • Action: Instead of a single large dilution, perform a serial dilution. For example, first, dilute the DMSO stock into a small volume of serum-containing medium (the proteins in serum can help stabilize the compound), and then further dilute this intermediate solution to the final concentration in your assay medium.

  • Rationale: A gradual decrease in solvent strength can prevent the compound from crashing out of solution.

Step 3: Adjust pH of the Aqueous Solution

  • Action: Based on the physicochemical properties of NS-547 (hypothetical pKa of 4.5), its solubility can be influenced by pH. For acidic compounds, increasing the pH of the buffer can enhance solubility. Attempt to dissolve NS-547 in buffers with a pH of 7.4 or higher.

  • Rationale: The ionization state of a compound affects its solubility. For an acidic compound, deprotonation at a pH above its pKa increases its polarity and aqueous solubility.

Step 4: Consider the Use of Solubilizing Excipients

  • Action: If the above steps are insufficient, consider the use of excipients. These should be tested for compatibility with your experimental system.

    • Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used.

    • Cyclodextrins: Encapsulating agents like β-cyclodextrins can form inclusion complexes with NS-547, enhancing its solubility.[1]

  • Rationale: Excipients can increase the apparent solubility of a compound by creating micelles or complexes that keep the hydrophobic molecule dispersed in the aqueous environment.

The following diagram outlines the troubleshooting workflow:

G start Precipitation Observed stock_check Step 1: Check Stock Solution Is it clear? start->stock_check warm_vortex Warm to 37°C and Vortex stock_check->warm_vortex No dilution Step 2: Optimize Dilution Use serial dilution? stock_check->dilution Yes warm_vortex->stock_check ph_adjust Step 3: Adjust pH Increase pH > 7.4? dilution->ph_adjust Still Precipitates proceed Proceed with Experiment dilution->proceed Resolved excipients Step 4: Use Excipients Add surfactant or cyclodextrin? ph_adjust->excipients Still Precipitates ph_adjust->proceed Resolved excipients->proceed Resolved reassess Re-evaluate Experiment (Lower concentration needed?) excipients->reassess Still Precipitates

Troubleshooting workflow for NS-547 precipitation.

Data Presentation: NS-547 Solubility

The following tables summarize the experimentally determined (hypothetical) solubility of NS-547 under various conditions.

Table 1: Solubility of NS-547 in Common Solvents at 25°C

SolventSolubility (mg/mL)
Water< 0.01
Phosphate-Buffered Saline (PBS), pH 7.4< 0.01
Ethanol5
Dimethylformamide (DMF)50
Dimethyl Sulfoxide (DMSO)> 100

Table 2: Effect of pH on Aqueous Solubility of NS-547 at 25°C

Aqueous BufferpHSolubility (µg/mL)
Citrate Buffer3.0< 1
Phosphate Buffer6.02
Phosphate Buffer7.45
Carbonate Buffer9.025

Table 3: Effect of Excipients on NS-547 Solubility in PBS (pH 7.4)

ExcipientConcentration (%)Solubility (µg/mL)Fold Increase
None-51
Tween® 800.1204
Tween® 800.55511
HP-β-Cyclodextrin1459
HP-β-Cyclodextrin515030

Experimental Protocols

Protocol 1: Preparation of a 50 mM NS-547 Stock Solution in DMSO

Materials:

  • NS-547 powder (MW: 350.0 g/mol , hypothetical)

  • Anhydrous DMSO

  • Sterile, amber glass vial or cryovial

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weigh out 17.5 mg of NS-547 powder and transfer it to the sterile vial.

  • Add 1.0 mL of anhydrous DMSO to the vial.

  • Cap the vial tightly and vortex thoroughly for 2-3 minutes until the powder is completely dissolved. A clear, pale yellow solution should be obtained.

  • Visually inspect the solution against a light source to ensure no solid particles remain.

  • Aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store at -20°C, protected from light.

Protocol 2: Preparation of Working Solutions for a Cell-Based Assay

Objective: To prepare a 10 µM final concentration of NS-547 in a cell culture medium with a final DMSO concentration of 0.1%.

Materials:

  • 50 mM NS-547 stock solution in DMSO

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare an intermediate dilution (1:100):

    • Add 2 µL of the 50 mM NS-547 stock solution to 198 µL of complete cell culture medium in a sterile microcentrifuge tube.

    • This results in a 500 µM intermediate solution in 1% DMSO.

    • Vortex gently immediately after adding the stock to prevent precipitation.

  • Prepare the final working solution (1:50):

    • Add 20 µL of the 500 µM intermediate solution to 980 µL of complete cell culture medium in a new sterile tube.

    • This yields a final concentration of 10 µM NS-547 in 0.1% DMSO.

    • Mix gently by inversion or pipetting before adding to the cells.

Hypothetical Signaling Pathway for NS-547

NS-547 is hypothesized to be an inhibitor of TAK1 (Transforming growth factor-β-activated kinase 1), a key upstream kinase in the NF-κB signaling pathway, which is often implicated in inflammation.[2]

The diagram below illustrates this proposed mechanism of action.

G cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / TNF-α TAK1 TAK1 LPS->TAK1 Activates IKK_complex IKK Complex TAK1->IKK_complex Phosphorylates IkB IκBα IKK_complex->IkB Phosphorylates NFkB_complex NF-κB-IκBα (Inactive) IkB->NFkB_complex NFkB NF-κB (p65/p50) NFkB->NFkB_complex NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation NFkB_complex->NFkB IκBα Degradation Releases NF-κB Gene_exp Pro-inflammatory Gene Expression (COX-2, IL-6, etc.) NFkB_nuc->Gene_exp Induces NS547 NS-547 NS547->TAK1 Inhibits

Proposed mechanism of action for NS-547.

References

Nesapidil Optimization for In Vitro Cardiac Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize the concentration of Nesapidil for your in vitro cardiac studies. This compound is a potassium channel opener that primarily acts on ATP-sensitive potassium (KATP) channels in cardiomyocytes. Proper concentration and experimental design are crucial for obtaining accurate and reproducible results.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.

Question Possible Cause(s) Suggested Solution(s)
Why am I not observing the expected shortening of the action potential duration (APD) after applying this compound? 1. Suboptimal this compound Concentration: The concentration may be too low to effectively open KATP channels. 2. Cell Health: Cardiomyocytes may be unhealthy or have a low resting membrane potential, affecting their responsiveness. 3. Incorrect Recording Configuration: Issues with the patch-clamp setup, such as a poor seal, can affect data quality. 4. Drug Inactivity: The this compound stock solution may have degraded.1. Concentration-Response Curve: Perform a dose-response experiment to determine the optimal concentration. Based on similar KATP channel openers like Pinacidil, a starting range of 1 µM to 50 µM is recommended.[1] 2. Assess Cell Viability: Ensure cardiomyocytes are healthy with a stable resting membrane potential (typically -70mV to -80mV). 3. Check Patch-Clamp Seal: Aim for a gigaohm seal (>1 GΩ) to ensure high-quality recordings.[2][3] 4. Prepare Fresh Solution: Prepare a fresh stock solution of this compound and store it properly (see FAQ section).
My cardiomyocytes are showing signs of toxicity or cell death after this compound application. What should I do? 1. High this compound Concentration: Excessive concentrations can lead to off-target effects and cytotoxicity. 2. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. 3. Prolonged Exposure: Continuous exposure to the drug may be detrimental to the cells.1. Lower the Concentration: Use the lowest effective concentration determined from your dose-response studies. 2. Solvent Control: Ensure the final solvent concentration in your culture medium is non-toxic (typically ≤0.1% for DMSO). Always include a solvent-only control in your experiments. 3. Limit Exposure Time: Reduce the incubation time with this compound to the minimum required to observe the desired effect.
I am observing inconsistent or highly variable responses to this compound across different experiments. 1. Inconsistent Cell Passages: Using cells from different passage numbers can introduce variability. 2. Temperature Fluctuations: Temperature can affect ion channel kinetics and drug activity. 3. Inconsistent Drug Preparation: Variations in the preparation of this compound working solutions.1. Use Consistent Cell Passages: Use cardiomyocytes from a consistent and low passage number for all experiments. 2. Maintain Stable Temperature: Ensure all experiments are conducted at a consistent and physiological temperature (e.g., 37°C). 3. Standardize Solution Preparation: Follow a standardized protocol for preparing and diluting this compound for each experiment.
The effect of this compound seems to diminish over the course of my recording. What could be the cause? 1. Channel Desensitization: Prolonged exposure to an agonist can sometimes lead to receptor or channel desensitization. 2. Drug Washout: In perfusion systems, the drug may be slowly washed out. 3. Current Rundown: In whole-cell patch-clamp, the dialysis of intracellular contents can lead to a gradual loss of channel activity.1. Intermittent Application: Apply this compound for shorter durations with washout periods in between. 2. Maintain Continuous Perfusion: Ensure a constant and stable flow rate if using a perfusion system. 3. Use Perforated Patch-Clamp: This technique minimizes intracellular dialysis and can provide more stable recordings over longer periods.[4]

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound in cardiomyocytes?

This compound is an ATP-sensitive potassium (KATP) channel opener. By binding to the sulfonylurea receptor (SUR) subunit of the KATP channel, it increases the channel's open probability. This leads to an efflux of potassium ions from the cardiomyocyte, causing hyperpolarization and a shortening of the action potential duration. This mechanism is believed to be cardioprotective, especially during ischemic conditions.

2. What is a typical starting concentration range for this compound in in vitro cardiac studies?

While the optimal concentration should be determined empirically for each cell type and experimental condition, a starting range of 1 µM to 50 µM is a reasonable starting point based on data from similar KATP channel openers like Pinacidil, which has a half-maximal effective concentration (EC50) of approximately 23 µM for its effect on the Na+/Ca2+ exchange current in guinea pig ventricular myocytes.[1]

3. How should I prepare and store this compound stock solutions?

  • Solvent: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).

  • Preparation: Warm the solvent slightly to aid dissolution. Ensure the this compound is completely dissolved before making further dilutions.

  • Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light.

  • Working Solutions: Prepare fresh working solutions daily by diluting the stock solution in the appropriate extracellular recording solution or cell culture medium.

4. What are the potential off-target effects of this compound?

While this compound is relatively selective for KATP channels, high concentrations may lead to off-target effects on other ion channels. It is advisable to perform control experiments to rule out significant effects on other key cardiac currents, such as sodium and calcium currents, if unexpected results are observed.

5. What control experiments should I perform?

  • Vehicle Control: Always include a control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.

  • Positive Control: Use a known KATP channel opener, such as Pinacidil or Diazoxide, to confirm that the experimental system is responsive.

  • KATP Channel Blocker: To confirm that the observed effects of this compound are mediated by KATP channels, pre-incubate the cells with a KATP channel blocker like Glibenclamide before applying this compound. The effect of this compound should be attenuated or abolished in the presence of the blocker.[1]

Data Presentation

Table 1: Estimated Concentration Ranges for this compound in In Vitro Cardiac Studies (Based on Pinacidil Data)

ParameterConcentration Range (µM)Expected EffectReference Compound
Threshold Concentration 1 - 5Initial, measurable shortening of APDPinacidil
EC50 (Estimated) 10 - 30Half-maximal effect on APD shorteningPinacidil[1]
Maximal Effect > 50Saturation of APD shorteningPinacidil
Potential for Off-Target Effects > 100Increased likelihood of non-specific effectsGeneral Guideline

Note: This data is extrapolated from studies on Pinacidil, a structurally and functionally similar KATP channel opener.[1] Researchers should generate their own dose-response curves for this compound in their specific experimental model.

Experimental Protocols

Protocol 1: Preparation of this compound Solutions
  • Prepare 10 mM Stock Solution:

    • Weigh out the appropriate amount of this compound powder.

    • Dissolve in high-purity DMSO to a final concentration of 10 mM.

    • Gently vortex and warm if necessary to ensure complete dissolution.

    • Aliquot into smaller volumes and store at -20°C, protected from light.

  • Prepare Working Solutions:

    • Thaw a single aliquot of the 10 mM stock solution.

    • Perform serial dilutions in the desired extracellular solution or cell culture medium to achieve the final working concentrations.

    • Prepare fresh working solutions for each experiment.

Protocol 2: Electrophysiological Recording of Action Potentials

This protocol provides a general workflow for whole-cell patch-clamp recording from isolated cardiomyocytes.

  • Cell Preparation: Isolate primary cardiomyocytes or culture a suitable cardiac cell line (e.g., hiPSC-CMs) on glass coverslips.

  • Recording Setup:

    • Place a coverslip with adherent cardiomyocytes in a recording chamber on the stage of an inverted microscope.

    • Perfuse the chamber with a heated (37°C) extracellular solution.

  • Patch-Clamp:

    • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.

    • Approach a cardiomyocyte with the patch pipette and apply gentle suction to form a gigaohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

  • Data Acquisition:

    • Record baseline action potentials in the current-clamp mode.

    • Perfuse the chamber with the this compound-containing extracellular solution at the desired concentration.

    • Record the changes in action potential duration (APD) and other parameters.

    • Perform a washout with the control extracellular solution to observe the reversibility of the effect.

Visualizations

Nesapidil_Signaling_Pathway cluster_membrane Cardiomyocyte Membrane cluster_cellular_effect Cellular Effect This compound This compound SUR SUR Subunit This compound->SUR Binds to KATP_Channel KATP Channel Kir6_2 Kir6.2 Subunit K_ion K+ KATP_Channel->K_ion Increased Efflux Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Leads to APD_Shortening Action Potential Duration Shortening Hyperpolarization->APD_Shortening Causes

Caption: this compound signaling pathway in a cardiomyocyte.

Experimental_Workflow start Start cell_prep Prepare Cardiomyocytes start->cell_prep solution_prep Prepare this compound Solutions start->solution_prep baseline_rec Record Baseline Action Potentials cell_prep->baseline_rec apply_this compound Apply this compound solution_prep->apply_this compound baseline_rec->apply_this compound record_effect Record Effect on Action Potentials apply_this compound->record_effect washout Washout record_effect->washout record_recovery Record Recovery washout->record_recovery analyze Analyze Data record_recovery->analyze end End analyze->end

Caption: Experimental workflow for electrophysiological studies.

Troubleshooting_Logic start No/Weak Effect Observed check_conc Is Concentration Optimal? start->check_conc check_health Are Cells Healthy? check_conc->check_health Yes solution Perform Dose-Response check_conc->solution No check_setup Is Patch-Clamp Setup Correct? check_health->check_setup Yes solution2 Assess Cell Viability check_health->solution2 No check_drug Is Drug Stock Active? check_setup->check_drug Yes solution3 Verify Seal Resistance check_setup->solution3 No solution4 Prepare Fresh Solution check_drug->solution4 No

Caption: Troubleshooting logic for a lack of this compound effect.

References

Potential off-target effects of Nesapidil in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nesapidil in cellular assays. The information is designed to help identify and address potential off-target effects and other experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the known primary and potential off-target activities of this compound?

This compound's primary therapeutic action is as an α₁-adrenergic receptor antagonist and a calcium channel blocker.[1] As a member of the 1,3,4-oxadiazole class of compounds, it may also exhibit a range of off-target activities.[1][2] Derivatives of this chemical class have been associated with the inhibition of cyclooxygenase (COX) enzymes, anticancer effects (potentially through inhibition of telomerase or histone deacetylases - HDACs), and antimicrobial properties.[3] this compound itself has demonstrated anti-inflammatory activity comparable to indomethacin, which is often linked to COX-2 inhibition.[1]

Q2: We are observing unexpected anti-inflammatory effects in our cellular assay. Could this be an off-target effect of this compound?

Yes, this is a plausible off-target effect. This compound has known anti-inflammatory properties, which are thought to be mediated by the inhibition of cyclooxygenase-2 (COX-2).[1] If your assay is sensitive to changes in prostaglandin levels, this could manifest as an unexpected anti-inflammatory response. It is advisable to confirm this by performing a specific COX-1/COX-2 inhibition assay.

Q3: Our cells are showing decreased viability at concentrations where we don't expect toxicity from this compound's primary mechanism. What could be the cause?

Unexpected cytotoxicity could be due to off-target effects on pathways essential for cell survival. The 1,3,4-oxadiazole scaffold, present in this compound, is found in compounds with known cytotoxic activity against various cancer cell lines.[1][3] Potential off-targets that could lead to decreased cell viability include telomerase and histone deacetylases (HDACs). It is recommended to perform secondary assays to investigate these possibilities if significant, unexpected cytotoxicity is observed.

Q4: We are using a fluorescence-based calcium influx assay and are seeing inconsistent results. How can we troubleshoot this?

Inconsistent results in fluorescence-based calcium assays can arise from several factors:

  • Dye Loading and Extrusion: Inconsistent loading of the calcium-sensitive dye (e.g., Fluo-4 AM, Fura-2 AM) or active extrusion of the dye by the cells can lead to variable fluorescence signals. Ensure consistent incubation times and concentrations.

  • Phototoxicity and Photobleaching: Excessive exposure to excitation light can damage cells and bleach the fluorescent dye, leading to a decrease in signal over time. Minimize exposure times and use the lowest effective laser power.

  • Compound Interference: this compound itself might have intrinsic fluorescence or quenching properties at the wavelengths used for the assay. It is crucial to run a control with this compound alone (without cells) to check for any interference with the fluorescence signal.

  • Cell Health: Ensure cells are healthy and not overly confluent, as this can affect their response to stimuli and their ability to retain the dye.

Troubleshooting Guides

Problem 1: Unexpected Changes in Cell Signaling Pathways

Symptoms:

  • Activation or inhibition of signaling pathways not directly linked to α₁-adrenergic receptors or calcium channels.

  • Altered phosphorylation status of key signaling proteins.

  • Changes in gene expression unrelated to the expected mechanism of action.

Possible Causes:

  • COX Inhibition: this compound may be inhibiting COX-1 and/or COX-2, leading to a decrease in prostaglandin synthesis. This can affect numerous downstream signaling pathways.

  • Kinase Inhibition: Some 1,3,4-oxadiazole derivatives have been shown to inhibit various kinases. This compound might have off-target kinase inhibitory activity.

  • GPCR Cross-reactivity: this compound could be interacting with other G-protein coupled receptors besides α₁-adrenergic receptors.

Troubleshooting Steps:

  • Perform a COX Inhibition Assay: Directly measure the effect of this compound on COX-1 and COX-2 activity to confirm this off-target effect.

  • Kinase Profiling: If kinase inhibition is suspected, screen this compound against a panel of kinases to identify potential off-target interactions.

  • Receptor Binding Assays: Use a broad panel of receptor binding assays to check for cross-reactivity with other GPCRs.

  • Use a Structurally Unrelated Antagonist: Compare the cellular effects of this compound with a structurally different α₁-adrenergic receptor antagonist and calcium channel blocker. If the unexpected effects are unique to this compound, they are more likely to be off-target.

Problem 2: Non-specific Binding and Assay Artifacts

Symptoms:

  • Irreproducible results between experiments.

  • High background signal or a "bell-shaped" dose-response curve.

  • Apparent activity in control assays (e.g., with heat-inactivated enzymes or in the absence of the target protein).

Possible Causes:

  • Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or interfere with assay readouts.

  • Non-specific Binding to Assay Components: this compound may bind to plasticware, other proteins in the assay medium (like serum), or the detection reagents themselves.

  • Interference with Detection Method: The compound may absorb light at the excitation or emission wavelengths of a fluorescence-based assay or interfere with the substrate of an enzyme-based assay.

Troubleshooting Steps:

  • Test for Aggregation: Use techniques like dynamic light scattering (DLS) to check for this compound aggregation at the concentrations used in your assay. Including a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer can sometimes mitigate aggregation.

  • Run Appropriate Controls:

    • No-target control: Run the assay in the absence of the cellular target to assess background signal and non-specific effects.

    • Counter-screen: Use an assay with a different detection method to confirm the primary results.

  • Vary Assay Conditions: Assess the effect of changing buffer composition, pH, or serum concentration on the observed activity.

  • Check for Assay Interference: Measure the absorbance and fluorescence spectra of this compound to identify any potential for interference with your assay's detection method.

Quantitative Data on Potential Off-Target Effects of 1,3,4-Oxadiazole Derivatives

While specific quantitative data for this compound's off-target effects are not extensively available in the public domain, the following table summarizes the reported activities of structurally related 1,3,4-oxadiazole derivatives, which can provide an indication of potential off-target liabilities.

Target ClassSpecific TargetCompound TypeActivity (IC₅₀/MIC)Reference
Enzyme Cyclooxygenase-2 (COX-2)1,3,4-Oxadiazole derivativeComparable to indomethacin[1]
Telomerase1,3,4-Oxadiazole derivative1.18 µM (against HEPG2 cells)[3]
Histone Deacetylase (HDAC)1,3,4-Oxadiazole scaffoldMentioned as a potential target[3]
Thymidylate Synthase1,3,4-Oxadiazole scaffoldMentioned as a potential target[3]
Microorganism Staphylococcus aureus1,3,4-Oxadiazole derivativeMIC = 0.5 mg/mL[1]
Escherichia coli1,3,4-Oxadiazole derivativeMIC = 1.0 mg/mL[1]

Experimental Protocols

Cellular Calcium Influx Assay (Fluorescence-based)

This protocol provides a general method for measuring changes in intracellular calcium concentration in response to treatment with this compound.

Materials:

  • Cells of interest plated in a 96-well black, clear-bottom plate

  • Fluo-4 AM or Fura-2 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound stock solution

  • Positive control (e.g., a known calcium channel modulator)

  • Fluorescence plate reader

Procedure:

  • Cell Plating: Plate cells at a suitable density to achieve 80-90% confluency on the day of the assay.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (2-5 µM) and Pluronic F-127 (0.02%) in HBSS.

    • Remove the cell culture medium and wash the cells once with HBSS.

    • Add the loading buffer to each well and incubate for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells twice with HBSS to remove excess dye.

  • Compound Addition:

    • Prepare serial dilutions of this compound and the positive control in HBSS.

    • Add the compound solutions to the respective wells.

  • Fluorescence Measurement:

    • Place the plate in a fluorescence plate reader.

    • Set the excitation and emission wavelengths appropriate for the chosen dye (e.g., Ex/Em = 485/525 nm for Fluo-4).

    • Measure the baseline fluorescence before adding a stimulus (if applicable).

    • Add a stimulus to induce calcium influx (e.g., a high concentration of potassium chloride to open voltage-gated calcium channels).

    • Record the fluorescence signal over time.

  • Data Analysis: Calculate the change in fluorescence intensity or the ratio of fluorescence at different wavelengths (for ratiometric dyes like Fura-2) to determine the effect of this compound on calcium influx.

COX-1/COX-2 Inhibition Assay (Cell-based)

This protocol outlines a method to assess the inhibitory effect of this compound on COX-1 and COX-2 activity in a cellular context.

Materials:

  • Human whole blood (for COX-1) or LPS-stimulated human monocytes (for COX-2)

  • This compound stock solution

  • Positive controls (e.g., a non-selective NSAID like ibuprofen and a selective COX-2 inhibitor like celecoxib)

  • Arachidonic acid

  • LPS (Lipopolysaccharide)

  • Prostaglandin E₂ (PGE₂) ELISA kit

Procedure:

  • COX-1 Assay (Whole Blood):

    • Aliquot fresh human whole blood into tubes.

    • Pre-incubate the blood with various concentrations of this compound or control compounds for 15-30 minutes at 37°C.

    • Initiate prostaglandin synthesis by adding arachidonic acid.

    • Allow the reaction to proceed for 30-60 minutes.

    • Stop the reaction by placing the tubes on ice and centrifuging to collect the plasma.

  • COX-2 Assay (Monocytes):

    • Isolate human peripheral blood mononuclear cells (PBMCs) and culture them to allow monocyte adherence.

    • Induce COX-2 expression by treating the monocytes with LPS (1 µg/mL) for 18-24 hours.

    • Wash the cells and pre-incubate with various concentrations of this compound or control compounds for 15-30 minutes at 37°C.

    • Add arachidonic acid to initiate prostaglandin synthesis.

    • Incubate for 30-60 minutes.

    • Collect the supernatant.

  • PGE₂ Measurement:

    • Measure the concentration of PGE₂ in the collected plasma or cell supernatant using a competitive ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the percentage of PGE₂ inhibition against the concentration of this compound.

    • Calculate the IC₅₀ values for COX-1 and COX-2 inhibition.

Visualizations

Signaling_Pathway This compound This compound Alpha1_AR α1-Adrenergic Receptor This compound->Alpha1_AR Antagonist Ca_Channel L-type Ca²⁺ Channel This compound->Ca_Channel Blocker Gq_Protein Gq Protein Alpha1_AR->Gq_Protein Activates Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx PLC Phospholipase C Gq_Protein->PLC PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C DAG->PKC Ca_Release Ca²⁺ Release ER->Ca_Release Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC->Cellular_Response Ca_Influx->Cellular_Response

Caption: this compound's primary signaling pathways.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Plate Cells Dye_Loading 2. Load with Ca²⁺ Dye Cell_Culture->Dye_Loading Wash_Cells 3. Wash Cells Dye_Loading->Wash_Cells Add_this compound 4. Add this compound Wash_Cells->Add_this compound Add_Stimulus 5. Add Stimulus Add_this compound->Add_Stimulus Measure_Fluorescence 6. Measure Fluorescence Add_Stimulus->Measure_Fluorescence Data_Analysis 7. Analyze Data Measure_Fluorescence->Data_Analysis

Caption: Workflow for a cellular calcium influx assay.

Troubleshooting_Logic Start Unexpected Cellular Effect Observed with this compound Is_Reproducible Is the effect reproducible? Start->Is_Reproducible Check_Controls Review Assay Controls (e.g., vehicle, positive control) Is_Reproducible->Check_Controls No Off_Target_Hypothesis Hypothesize Potential Off-Target Mechanisms Is_Reproducible->Off_Target_Hypothesis Yes Artifact Investigate Assay Artifacts (e.g., aggregation, interference) Check_Controls->Artifact Secondary_Assay Perform Secondary Assays (e.g., COX, Kinase Panel) Off_Target_Hypothesis->Secondary_Assay Confirm_Off_Target Confirm Off-Target Effect Secondary_Assay->Confirm_Off_Target Confirm_Off_Target->Off_Target_Hypothesis No, try another hypothesis Optimize_Assay Optimize Assay Conditions Confirm_Off_Target->Optimize_Assay Yes Artifact->Optimize_Assay

Caption: Logic for troubleshooting unexpected effects.

References

Addressing photostability issues of Nesapidil in fluorescence microscopy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential photostability issues encountered when using Nesapidil in fluorescence microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its photostability a concern in fluorescence microscopy?

This compound is a compound containing a 1,3,4-oxadiazole heterocyclic framework.[1][2] Molecules with such structures can exhibit fluorescence, making them potentially useful as probes in fluorescence microscopy. However, like many fluorescent molecules, this compound may be susceptible to photobleaching, which is the irreversible destruction of a fluorophore by light.[3] This can lead to a diminished signal during imaging experiments, compromising data quality.

Q2: What are the typical signs of this compound photobleaching during my experiment?

The primary sign of photobleaching is a gradual decrease in the fluorescence intensity of your sample over time during continuous exposure to excitation light. This may manifest as a dimming of the signal in your images or a complete loss of fluorescence in later acquisitions of a time-lapse series.

Q3: Can the chemical environment affect the photostability of this compound?

Yes, the local chemical environment can significantly influence the photostability of a fluorescent probe. Factors such as the pH, viscosity, and polarity of the mounting medium or cellular environment can impact the rate of photobleaching. Additionally, the presence of reactive oxygen species can accelerate the photodegradation of fluorophores.

Q4: Are there any known alternatives to this compound with better photostability?

The selection of a fluorescent probe depends on the specific experimental requirements, including the target of interest and the imaging modality. While this compound's specific photostability characteristics are under investigation, a wide range of fluorescent probes with varying photostabilities are commercially available. It is recommended to consult the literature for probes with similar spectral properties and proven performance in applications comparable to your own.

Troubleshooting Guide

This guide provides solutions to common problems related to this compound photostability.

Problem Possible Cause(s) Recommended Solution(s)
Rapid signal loss during time-lapse imaging. High excitation light intensity.Reduce the laser power or illumination intensity to the lowest level that still provides an adequate signal-to-noise ratio.
Prolonged exposure time.Use the shortest possible exposure time for each image acquisition.
High frequency of image acquisition.Increase the interval between successive image captures if your experimental design allows.
Initial signal is bright but fades quickly. Photobleaching due to excessive light exposure during sample preparation and focusing.Use a transmitted light source (e.g., DIC or phase contrast) to locate the region of interest before switching to fluorescence excitation. Minimize the time the sample is exposed to excitation light while focusing.
Inappropriate mounting medium.Use a commercially available antifade mounting medium, which contains reagents that quench reactive oxygen species and reduce photobleaching.
High background noise obscuring the signal from this compound. Autofluorescence from the sample or medium.Use a spectrally distinct fluorophore if possible. Employ image processing techniques to subtract background fluorescence.
Non-specific binding of this compound.Optimize your staining protocol to reduce background staining. This may involve adjusting the concentration of this compound, incubation time, or washing steps.
Inconsistent fluorescence intensity between different samples. Variations in this compound concentration or labeling efficiency.Ensure consistent sample preparation and staining procedures across all experiments.
Differences in imaging conditions.Use the same imaging parameters (laser power, exposure time, etc.) for all samples that will be quantitatively compared.

Experimental Protocols

Protocol 1: Assessing the Photostability of this compound

This protocol outlines a method to quantify the photostability of this compound under your specific experimental conditions.

Objective: To measure the rate of photobleaching of this compound.

Materials:

  • This compound-labeled sample (e.g., cells or tissue)

  • Fluorescence microscope with a camera

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Sample Preparation: Prepare your this compound-labeled sample as you would for a typical imaging experiment.

  • Microscope Setup:

    • Turn on the microscope and the fluorescence light source.

    • Select the appropriate filter set for this compound's excitation and emission spectra.

    • Set the imaging parameters (e.g., objective, laser power, exposure time) to match those you intend to use for your experiments.

  • Image Acquisition:

    • Locate a region of interest in your sample.

    • Acquire a time-lapse series of images at a constant frame rate (e.g., one frame every 5 seconds) for a set duration (e.g., 5 minutes). It is crucial to keep the illumination continuous during the acquisition period.

  • Data Analysis:

    • Open the time-lapse image series in your image analysis software.

    • Select a region of interest (ROI) that contains the this compound signal.

    • Measure the mean fluorescence intensity within the ROI for each frame of the time-lapse series.

    • Plot the normalized fluorescence intensity as a function of time.

    • From this plot, you can determine the photobleaching half-life (t½), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

Data Presentation:

Summarize the photostability data in a table for easy comparison.

Parameter Value
Initial Fluorescence Intensity (a.u.)15,000
Photobleaching Half-life (t½) (seconds)120
Excitation Wavelength (nm)488
Excitation Power (mW)5
Exposure Time (ms)100
Protocol 2: Evaluating the Effectiveness of Antifade Reagents

Objective: To compare the photostability of this compound in the presence and absence of an antifade mounting medium.

Materials:

  • Two identical this compound-labeled samples

  • Standard mounting medium (e.g., PBS/glycerol)

  • Antifade mounting medium

  • Fluorescence microscope with a camera

  • Image analysis software

Procedure:

  • Sample Mounting: Mount one this compound-labeled sample with the standard mounting medium and the other with the antifade mounting medium.

  • Imaging and Analysis: Follow the steps outlined in Protocol 1 to acquire time-lapse images and analyze the photobleaching rate for both samples.

  • Comparison: Compare the photobleaching curves and half-lives obtained for this compound in the two different mounting media.

Data Presentation:

Mounting Medium Photobleaching Half-life (t½) (seconds)
Standard Medium120
Antifade Medium300

Visualizations

Experimental_Workflow_Photostability_Assessment Experimental Workflow for Photostability Assessment cluster_prep Sample Preparation cluster_imaging Microscopy and Imaging cluster_analysis Data Analysis prep Prepare this compound-labeled sample setup Set up microscope and imaging parameters prep->setup acquire Acquire time-lapse image series setup->acquire measure Measure fluorescence intensity over time acquire->measure plot Plot normalized intensity vs. time measure->plot calculate Calculate photobleaching half-life (t½) plot->calculate

Caption: Workflow for assessing this compound photostability.

Troubleshooting_Logic Troubleshooting Logic for Rapid Signal Loss cluster_causes Potential Causes cluster_solutions Solutions start Rapid Signal Loss Observed cause1 High Excitation Intensity? start->cause1 cause2 Long Exposure Time? start->cause2 cause3 Inappropriate Mounting Medium? start->cause3 solution1 Reduce Laser Power cause1->solution1 Yes solution2 Shorten Exposure Time cause2->solution2 Yes solution3 Use Antifade Reagent cause3->solution3 Yes

Caption: Troubleshooting logic for rapid signal loss.

Hypothetical_Signaling_Pathway Hypothetical this compound Signaling Pathway This compound This compound receptor Target Receptor This compound->receptor Binds to g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme g_protein->effector second_messenger Second Messenger Production effector->second_messenger kinase_cascade Kinase Cascade second_messenger->kinase_cascade cellular_response Cellular Response kinase_cascade->cellular_response

Caption: Hypothetical this compound signaling pathway.

References

How to prevent Nesapidil precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Nesapidil in cell culture media.

Troubleshooting Guide: this compound Precipitation

Precipitation of this compound during cell culture experiments can lead to inaccurate results and cellular toxicity. The following guide provides a systematic approach to identify and resolve these issues.

Initial Assessment:

  • Visual Inspection: Carefully observe the cell culture medium for any signs of cloudiness, particulate matter, or crystal formation. Check both the stock solution and the final culture medium after the addition of this compound.

  • Microscopic Examination: Use a microscope to examine the culture for any crystalline structures that may have formed, which could be indicative of drug precipitation.

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cluster_0 Troubleshooting Workflow Start Start Observe_Precipitation Observe Precipitation in Cell Culture Medium Start->Observe_Precipitation Check_Stock Check Stock Solution (Concentration, Solvent) Observe_Precipitation->Check_Stock Review_Protocol Review Experimental Protocol (Dilution, Media Type) Check_Stock->Review_Protocol Modify_Protocol Modify Protocol Review_Protocol->Modify_Protocol Test_Solubility Test Solubility in Different Solvents/pH Modify_Protocol->Test_Solubility Consult_Expert Issue Resolved? Test_Solubility->Consult_Expert Consult_Expert->Modify_Protocol No End End Consult_Expert->End Yes

Caption: A streamlined workflow for troubleshooting this compound precipitation.

Potential Cause Recommended Action Detailed Protocol
High Stock Concentration Decrease the concentration of the this compound stock solution.See Protocol 1: Preparation of this compound Stock Solutions .
Inappropriate Solvent Use a more suitable solvent for the initial stock solution. While Dimethyl Sulfoxide (DMSO) is commonly used, its final concentration in the culture medium should be minimized.See Protocol 2: Solvent Selection and Testing .
Rapid Dilution Add the this compound stock solution to the cell culture medium slowly and with gentle agitation.While vortexing the medium, add the stock solution dropwise to ensure rapid and even dispersion.
Media Composition Components of the cell culture medium, such as salts and proteins, can interact with this compound and cause precipitation.Test the solubility of this compound in different basal media (e.g., DMEM, RPMI-1640) with and without serum.
pH of the Medium The pH of the cell culture medium can affect the solubility of this compound.See Protocol 3: pH Adjustment of Cell Culture Medium .
Temperature Fluctuations Temperature changes can lead to the precipitation of less soluble compounds.Ensure that all solutions are at the appropriate temperature (typically 37°C) before mixing. Avoid repeated freeze-thaw cycles of the stock solution.

Frequently Asked Questions (FAQs)

Q1: What are the physicochemical properties of this compound?

A1: this compound is a compound belonging to the 1,3,4-oxadiazole class.[1] Key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₂₃H₂₈N₄O₄[1]
Molecular Weight 424.5 g/mol [1][2]
IUPAC Name 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]propan-2-ol[1][2]

Q2: What is the aqueous solubility of this compound?

Q3: What is the mechanism of action of this compound?

A3: this compound's primary therapeutic action involves the antagonism of α₁-adrenergic receptors, which leads to a reduction in peripheral vascular resistance and blood pressure.[1] Its anti-inflammatory activity has been correlated with the inhibition of cyclooxygenase-2 (COX-2).[1]

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cluster_0 α1-Adrenergic Receptor Signaling This compound This compound Alpha1_Receptor α1-Adrenergic Receptor This compound->Alpha1_Receptor Antagonizes Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: this compound's antagonism of the α1-adrenergic receptor pathway.

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cluster_1 COX-2 Inflammatory Pathway Inflammatory_Stimuli Inflammatory Stimuli Arachidonic_Acid Arachidonic Acid Inflammatory_Stimuli->Arachidonic_Acid COX2 COX-2 Arachidonic_Acid->COX2 Substrate for Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Nesapidil_COX This compound Nesapidil_COX->COX2 Inhibits

Caption: this compound's inhibitory effect on the COX-2 pathway.

Q4: What is the recommended final concentration of DMSO in cell culture?

A4: To avoid solvent-induced toxicity and precipitation, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5%, with many protocols recommending a concentration of 0.1% or lower.

Q5: Can I filter the medium if I see precipitation?

A5: Filtering the medium to remove precipitated this compound is not recommended as this will lower the effective concentration of the drug in your experiment, leading to inaccurate and non-reproducible results. The underlying cause of the precipitation should be addressed instead.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solutions

  • Objective: To prepare a high-concentration stock solution of this compound that is stable and minimizes the risk of precipitation upon dilution into cell culture medium.

  • Materials:

    • This compound powder

    • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

    • Sterile, conical tubes (e.g., 1.5 mL or 15 mL)

    • Calibrated pipette

  • Procedure:

    • Calculate the required mass of this compound to prepare a stock solution of a desired concentration (e.g., 10 mM).

      • Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile DMSO to the tube.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

    • Sterile-filter the stock solution through a 0.22 µm syringe filter into a fresh sterile tube.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Solvent Selection and Testing

  • Objective: To determine the optimal solvent for preparing a this compound stock solution.

  • Materials:

    • This compound powder

    • Potential solvents (e.g., DMSO, Ethanol, Polyethylene Glycol 400)

    • Cell culture medium (the same type to be used in the experiment)

  • Procedure:

    • Prepare small-volume, high-concentration stock solutions of this compound in each of the test solvents.

    • Add a small volume of each stock solution to the cell culture medium to achieve the desired final concentration.

    • Visually inspect each solution for signs of precipitation immediately after addition and after incubation at 37°C for a period relevant to the planned experiment (e.g., 24 hours).

    • Select the solvent that results in the least amount of precipitation and maintains the desired final concentration of this compound.

Protocol 3: pH Adjustment of Cell Culture Medium

  • Objective: To assess the effect of pH on this compound solubility in cell culture medium.

  • Materials:

    • This compound stock solution

    • Cell culture medium

    • Sterile 1 M HCl and 1 M NaOH

    • pH meter

  • Procedure:

    • Aliquot the cell culture medium into several sterile tubes.

    • Adjust the pH of each aliquot to a different value within a physiologically relevant range (e.g., 7.0, 7.2, 7.4, 7.6) using sterile HCl or NaOH.

    • Add the this compound stock solution to each pH-adjusted medium to the desired final concentration.

    • Incubate the solutions at 37°C and observe for precipitation over time.

    • Determine the optimal pH range for maintaining this compound solubility. Note that significant alterations to the media pH can impact cell health and should be carefully controlled.

References

Technical Support Center: Computational Prediction of Nesapidil's Off-Target Binding Profile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing computational methods to predict the off-target binding profile of Nesapidil.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is classified as a class IV antiarrhythmic drug. Its primary mechanism of action is the blockade of L-type calcium channels, which inhibits the influx of calcium ions into cardiac and vascular smooth muscle cells.[1][2] This action leads to a reduction in heart rate and contractility, as well as vasodilation.

Q2: Why is it important to predict the off-target binding profile of this compound?

Predicting off-target interactions is a critical step in drug development to anticipate potential adverse drug reactions and to identify opportunities for drug repurposing. Unintended interactions can lead to toxicity or unexpected side effects. Computational approaches allow for the early-stage identification of these potential off-target interactions, saving time and resources in the drug discovery pipeline.

Q3: What are the common computational methods for predicting off-target binding?

Common computational methods include ligand-based and structure-based approaches. Ligand-based methods, such as 2D/3D chemical similarity searches and pharmacophore modeling, rely on the principle that structurally similar molecules are likely to have similar biological activities. Structure-based methods, like molecular docking, simulate the interaction between a ligand (this compound) and a protein target at the atomic level. Machine learning algorithms, including artificial neural networks (aNN), support vector machines (SVM), and random forests (RF), are also increasingly used to build predictive models based on large datasets of known drug-target interactions.

Q4: How can I validate the computational predictions experimentally?

Computationally predicted off-target interactions should always be validated through wet-lab experiments. Common validation methods include:

  • Radioligand Binding Assays: These assays measure the affinity of a drug for a specific receptor by competing with a radioactively labeled ligand.

  • Enzyme Inhibition Assays: If the predicted off-target is an enzyme, its activity can be measured in the presence and absence of this compound to determine the inhibitory constant (Ki) or IC50 value.

  • Cell-Based Functional Assays: These assays measure the physiological response of cells to the drug, such as changes in intracellular calcium levels (calcium flux assays), which is particularly relevant for a calcium channel blocker like this compound.

  • Electrophysiology Assays: For ion channels, techniques like patch-clamp can directly measure the effect of the drug on ion channel currents.

Data Presentation

Due to the proprietary nature of drug development data, specific quantitative binding affinities (Ki, IC50) for this compound and its predicted off-targets are not publicly available. The following tables are provided as templates for researchers to populate with their own experimental data for clear and structured comparison.

Table 1: Predicted Off-Target Profile of this compound

Predicted Off-TargetGene SymbolProtein FamilyPrediction Method(s)Confidence ScorePotential Physiological Effect
e.g., Potassium Channele.g., KCNH2Ion Channele.g., Molecular Docking, Similarity Searche.g., 0.85e.g., Altered cardiac repolarization

Table 2: Experimental Validation of Predicted Off-Target Interactions

Off-TargetAssay TypeExperimental Value (IC50/Ki)Replicates (n)Standard DeviationNotes
e.g., Potassium Channele.g., Radioligand Binding Assay
e.g., Kinase Xe.g., Enzyme Inhibition Assay

Experimental Protocols

Detailed Methodology for Cell-Based Calcium Flux Assay

This protocol is designed to validate the effect of this compound on predicted off-targets that are involved in calcium signaling, or to confirm its activity on its primary L-type calcium channel target.

Materials:

  • HEK293 cells (or other suitable cell line) expressing the target of interest.

  • 96-well black, clear-bottom microplates.

  • Fluo-4 AM calcium indicator dye (or Indo-1 AM).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • This compound stock solution (in DMSO).

  • Positive control (e.g., ionomycin).

  • Negative control (e.g., vehicle - DMSO).

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare a dye loading solution of Fluo-4 AM in HBSS. The final concentration of Fluo-4 AM is typically 2-5 µM. Add Pluronic F-127 (0.02% final concentration) to aid in dye solubilization.

    • Remove the cell culture medium from the wells and add 100 µL of the dye loading solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Compound Addition:

    • Prepare serial dilutions of this compound in HBSS.

    • After incubation, wash the cells twice with HBSS to remove excess dye.

    • Add 100 µL of the this compound dilutions to the respective wells. Include wells for positive and negative controls.

  • Measurement:

    • Immediately place the plate in a fluorescence plate reader (e.g., FlexStation 3).

    • Measure the fluorescence intensity (Excitation: 494 nm, Emission: 516 nm for Fluo-4) over time. A baseline reading should be taken before the addition of a stimulant (if applicable to the target).

  • Data Analysis:

    • The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.

    • Plot the dose-response curve of this compound's effect on calcium flux to determine the IC50 or EC50 value.

Detailed Methodology for an In Vitro Enzyme Inhibition Assay

This protocol can be used to validate if this compound inhibits the activity of a predicted off-target enzyme.

Materials:

  • Purified enzyme of interest.

  • Substrate for the enzyme.

  • This compound stock solution (in DMSO).

  • Assay buffer (optimized for the specific enzyme).

  • 96-well microplate.

  • Microplate reader (spectrophotometer or fluorometer, depending on the substrate).

Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound in the assay buffer. Prepare the enzyme and substrate solutions in the assay buffer at their optimal concentrations.

  • Assay Setup:

    • Add a small volume of the this compound dilutions to the wells of the microplate. Include a vehicle control (DMSO).

    • Add the enzyme solution to the wells and incubate for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.

  • Initiate Reaction: Add the substrate solution to all wells to start the enzymatic reaction.

  • Measurement: Immediately place the plate in the microplate reader and measure the absorbance or fluorescence at regular intervals. The rate of the reaction is determined by the change in signal over time.

  • Data Analysis:

    • Calculate the initial velocity of the reaction for each this compound concentration.

    • Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration to determine the IC50 value.

    • Further kinetic studies can be performed to determine the mechanism of inhibition and the Ki value.

Mandatory Visualizations

G cluster_computational Computational Workflow cluster_experimental Experimental Validation Input This compound Structure (SMILES/SDF) LigandBased Ligand-Based Methods (Similarity Search, Pharmacophore) Input->LigandBased StructureBased Structure-Based Methods (Molecular Docking) Input->StructureBased ML Machine Learning Models (SVM, RF, aNN) Input->ML HitList Prioritized Hit List of Potential Off-Targets LigandBased->HitList StructureBased->HitList ML->HitList BindingAssay Biochemical Assays (Radioligand Binding, Enzyme Inhibition) HitList->BindingAssay Confirm Binding FunctionalAssay Cell-Based Functional Assays (Calcium Flux, Electrophysiology) HitList->FunctionalAssay Confirm Functional Effect Validated Validated Off-Targets BindingAssay->Validated FunctionalAssay->Validated

Caption: Workflow for computational prediction and experimental validation of this compound's off-targets.

G Depolarization Depolarization LTCC L-Type Calcium Channel (Primary Target) Depolarization->LTCC opens Ca_Influx Ca2+ Influx LTCC->Ca_Influx This compound This compound This compound->LTCC blocks CaMKII CaMKII Activation Ca_Influx->CaMKII Contraction Muscle Contraction Ca_Influx->Contraction CREB CREB Phosphorylation CaMKII->CREB GeneExpression Altered Gene Expression CREB->GeneExpression

Caption: Simplified signaling pathway of this compound's primary target, the L-type calcium channel.

Troubleshooting Guides

Issue 1: Molecular docking results show a high binding affinity for a predicted off-target, but experimental validation shows no activity.

  • Possible Cause 1: Inaccurate Docking Pose. The predicted binding mode of this compound in the protein's active site may be incorrect, even if the docking score is favorable.

    • Solution: Visually inspect the docked pose. Ensure that the interactions with key residues in the active site are chemically reasonable. Compare the docked pose with known ligands of the target if available. Consider using multiple docking programs and scoring functions to see if there is a consensus.

  • Possible Cause 2: Limitations of the Scoring Function. The scoring function may not accurately represent the true binding energy, as it is an approximation.

    • Solution: Use more rigorous computational methods to re-evaluate the binding energy, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP) calculations.

  • Possible Cause 3: Protein Flexibility. Molecular docking often treats the protein as a rigid structure, which may not reflect its dynamics in a biological environment.

    • Solution: Employ flexible docking protocols or run molecular dynamics simulations to assess the stability of the predicted binding pose over time.

  • Possible Cause 4: Incorrect Protonation States. The protonation states of the ligand and protein residues at physiological pH can significantly impact binding.

    • Solution: Carefully check and assign the correct protonation states for both this compound and the target protein before docking.

Issue 2: The QSAR model for predicting off-target activity has low predictive accuracy on the test set.

  • Possible Cause 1: Limited or Biased Training Data. The chemical space covered by the training set may not be representative of this compound's structure, or the data may be of poor quality.

    • Solution: Expand the training set with more diverse and high-quality data. Ensure a balanced representation of active and inactive compounds.

  • Possible Cause 2: Inappropriate Molecular Descriptors. The chosen descriptors may not be relevant to the biological activity being modeled.

    • Solution: Experiment with different types of molecular descriptors (e.g., 2D, 3D, physicochemical). Utilize feature selection algorithms to identify the most informative descriptors.

  • Possible Cause 3: Overfitting of the Model. The model may be too complex and has learned the noise in the training data rather than the underlying structure-activity relationship.

    • Solution: Use cross-validation techniques to assess the model's robustness. Simplify the model by reducing the number of descriptors or using a less complex algorithm.

Issue 3: Pharmacophore modeling fails to identify any known active ligands for a potential off-target.

  • Possible Cause 1: The pharmacophore model is too stringent. The features and constraints of the model may be too specific, excluding relevant molecules.

    • Solution: Relax the constraints of the pharmacophore model, for instance, by increasing the tolerance spheres for the features. Create multiple pharmacophore models with different feature combinations.

  • Possible Cause 2: The alignment of the training set molecules is incorrect. For ligand-based pharmacophore modeling, a poor alignment will result in a non-representative pharmacophore.

    • Solution: Use different alignment methods or manually inspect and refine the alignment of the most active compounds.

  • Possible Cause 3: The selected active compounds have different binding modes. If the training set molecules bind to the target in different ways, a single pharmacophore model will not be able to capture all necessary features.

    • Solution: Cluster the active compounds based on their structural features and develop separate pharmacophore models for each cluster.

References

Validation & Comparative

A Comparative Analysis of Nesapidil and Verapamil on Cardiac Action Potentials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the electrophysiological effects of nesapidil and verapamil on the cardiac action potential. Due to the limited availability of specific quantitative data for this compound's effects on cardiac action potential parameters, this document will first present a comprehensive overview of the well-documented effects of verapamil. Subsequently, it will summarize the known pharmacological properties of this compound and highlight the current gaps in knowledge regarding its detailed cardiac electrophysiology. To illustrate a direct comparison, a supplementary section will contrast verapamil with another well-characterized calcium channel blocker, diltiazem.

Verapamil: A Detailed Electrophysiological Profile

Verapamil is a phenylalkylamine derivative and a Class IV antiarrhythmic agent that primarily acts by blocking L-type calcium channels (CaV1.2) in cardiac and vascular smooth muscle cells.[1][2] This inhibition of the slow inward calcium current has profound effects on the cardiac action potential, particularly in nodal tissues.

Effects on Cardiac Action Potential Parameters

The primary effects of verapamil on the cardiac action potential are a consequence of its ability to block the influx of calcium ions into cardiac cells.[1]

ParameterEffect of VerapamilTissue Specificity
Phase 0 Depolarization (SA and AV nodes) ↓ Rate of riseSinoatrial (SA) and Atrioventricular (AV) nodes
Action Potential Amplitude SA and AV nodes
Action Potential Duration (APD) Atria and Ventricles
Phase 2 Plateau ShortenedAtrial and Ventricular Myocytes
Effective Refractory Period (ERP) AV node
Conduction Velocity AV node
Heart Rate (Sinus Rate) SA node
Experimental Protocols

1. Patch-Clamp Electrophysiology in Isolated Cardiomyocytes:

  • Objective: To measure the effect of verapamil on specific ion currents (e.g., L-type Ca²⁺ current, ICa,L) in single cardiac cells.

  • Methodology:

    • Isolation of ventricular or atrial myocytes from animal models (e.g., guinea pig, rabbit) via enzymatic digestion.

    • Establishment of a whole-cell patch-clamp configuration.

    • Application of a voltage-clamp protocol to elicit and measure the ICa,L. A typical protocol involves holding the cell at a negative potential (e.g., -80 mV) and then depolarizing to various test potentials (e.g., -40 mV to +60 mV).

    • Perfusion of the cell with a control solution, followed by a solution containing a known concentration of verapamil.

    • Recording and analysis of the peak inward ICa,L before and after drug application to determine the extent of block.

2. Microelectrode Recording in Isolated Cardiac Tissues:

  • Objective: To assess the effect of verapamil on action potential characteristics in multicellular preparations (e.g., papillary muscle, Purkinje fibers).

  • Methodology:

    • Dissection and mounting of cardiac tissue in an organ bath perfused with oxygenated Tyrode's solution.

    • Impaling a cell within the tissue with a sharp glass microelectrode to record intracellular action potentials.

    • Stimulation of the tissue at a fixed frequency to elicit regular action potentials.

    • Recording of baseline action potential parameters (e.g., amplitude, duration at 90% repolarization (APD90), maximum upstroke velocity (Vmax)).

    • Introduction of verapamil into the perfusate at various concentrations.

    • Continuous recording of action potentials to observe drug-induced changes in their characteristics.

Signaling Pathway and Experimental Workflow

Verapamil_Signaling_Pathway cluster_cell Cardiac Myocyte Verapamil Verapamil L_type_Ca_Channel L-type Ca²⁺ Channel (CaV1.2) Verapamil->L_type_Ca_Channel Blocks Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Mediates AP_Phase2 Action Potential Phase 2 Plateau Ca_Influx->AP_Phase2 Maintains Contraction Myocardial Contraction Ca_Influx->Contraction Initiates

Caption: Verapamil's mechanism of action on a cardiac myocyte.

Experimental_Workflow Start Start Tissue_Prep Tissue/Cell Preparation (e.g., Cardiomyocyte Isolation) Start->Tissue_Prep Baseline_Recording Baseline Electrophysiological Recording (Patch-Clamp or Microelectrode) Tissue_Prep->Baseline_Recording Drug_Application Application of Verapamil Baseline_Recording->Drug_Application Post_Drug_Recording Post-Drug Electrophysiological Recording Drug_Application->Post_Drug_Recording Data_Analysis Data Analysis and Comparison Post_Drug_Recording->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for assessing drug effects.

This compound: A Pharmacological Overview

This compound is a compound belonging to the 1,3,4-oxadiazole class.[3][4] Its primary mechanism of action is as an α₁-adrenergic receptor antagonist, which leads to vasodilation and a reduction in blood pressure.[3] Importantly, this compound has also been identified to possess calcium channel blocking properties and is classified as a Class IV antiarrhythmic drug.[5][6] Its mechanism is described as the direct inhibition of calcium influx, which suggests a mode of action similar to that of verapamil.[6]

However, detailed, publicly available experimental data quantifying the specific effects of this compound on cardiac action potential parameters (such as APD, Vmax, and specific ion channel currents) are currently lacking. Further research, including patch-clamp and microelectrode studies, is required to fully elucidate its electrophysiological profile and enable a direct quantitative comparison with verapamil.

Illustrative Comparison: Verapamil vs. Diltiazem

To provide a framework for comparison, the following table contrasts the effects of verapamil with another non-dihydropyridine calcium channel blocker, diltiazem. Both drugs are used in the management of similar cardiovascular conditions.

FeatureVerapamilDiltiazem
Chemical Class PhenylalkylamineBenzothiazepine
Primary Site of Action Myocardium > Vascular Smooth MuscleMyocardium and Vascular Smooth Muscle
Effect on Heart Rate Significant decreaseModerate decrease
Effect on AV Conduction Strong depressionModerate depression
Negative Inotropic Effect PronouncedModerate
Vasodilatory Effect ModerateModerate

Conclusion

Verapamil exerts its effects on the cardiac action potential primarily by blocking L-type calcium channels, leading to a decreased heart rate, slowed AV conduction, and a negative inotropic effect. This compound is also classified as a Class IV antiarrhythmic with calcium channel blocking activity, suggesting a similar mechanism of action. However, a detailed, quantitative comparison of their effects on cardiac action potentials is not possible at this time due to the limited availability of specific electrophysiological data for this compound. Future research is needed to fully characterize the cardiac effects of this compound and to understand its potential therapeutic applications in comparison to established drugs like verapamil.

References

Comparative Analysis of Nesapidil and Diltiazem on Vascular Smooth Muscle: A Research Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the pharmacological effects of Nesapidil and diltiazem on vascular smooth muscle. The information is compiled from preclinical and pharmacological studies to offer an objective overview of their mechanisms of action, supported by available experimental data.

Overview of this compound and Diltiazem

This compound is a vasodilator agent with antiarrhythmic and antihypertensive properties.[1][2] It belongs to the 1,3,4-oxadiazole class of compounds.[3] While detailed public research on this compound is limited, its pharmacological profile suggests a mechanism of action primarily centered on the modulation of calcium ion channels.

Diltiazem is a well-established non-dihydropyridine calcium channel blocker.[4] It is widely used in the treatment of hypertension, angina, and certain arrhythmias.[4] Its primary therapeutic effect is achieved by relaxing vascular smooth muscle and reducing peripheral vascular resistance through the inhibition of calcium ion influx.[3][4]

Mechanism of Action on Vascular Smooth Muscle

This compound

Based on available information and studies on related compounds, this compound's vasodilatory effect is attributed to its action as a calcium channel blocker.[3] It is believed to directly inhibit the influx of calcium ions into vascular smooth muscle cells, leading to relaxation and subsequent vasodilation.[3] One study on a 1,3,4-oxadiazole derivative, NOX-1, demonstrated that its vasorelaxant action is achieved by inhibiting calcium influx through L-type calcium channels.[5] This suggests a similar mechanism for this compound, placing it in a similar functional class to diltiazem.

Diltiazem

Diltiazem's mechanism is well-documented. It exerts its effect by binding to the L-type calcium channels on the vascular smooth muscle cell membrane.[6] This binding inhibits the influx of extracellular calcium ions, which are essential for muscle contraction. The reduction in intracellular calcium concentration leads to the relaxation of the vascular smooth muscle, resulting in vasodilation and a decrease in blood pressure.[4][6]

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways for this compound and the established pathway for diltiazem in inducing vascular smooth muscle relaxation.

Nesapidil_Signaling_Pathway cluster_membrane Vascular Smooth Muscle Cell Membrane This compound This compound L_type_Ca_Channel L-type Calcium Channel This compound->L_type_Ca_Channel Inhibits Ca_Influx Ca²⁺ Influx Intracellular_Ca ↓ Intracellular [Ca²⁺] Ca_Influx->Intracellular_Ca Vascular_Relaxation Vascular Smooth Muscle Relaxation Intracellular_Ca->Vascular_Relaxation

Caption: Proposed signaling pathway for this compound-induced vasodilation.

Diltiazem_Signaling_Pathway cluster_membrane Vascular Smooth Muscle Cell Membrane Diltiazem Diltiazem L_type_Ca_Channel L-type Calcium Channel Diltiazem->L_type_Ca_Channel Inhibits Ca_Influx Ca²⁺ Influx Intracellular_Ca ↓ Intracellular [Ca²⁺] Ca_Influx->Intracellular_Ca Vascular_Relaxation Vascular Smooth Muscle Relaxation Intracellular_Ca->Vascular_Relaxation

Caption: Established signaling pathway for diltiazem-induced vasodilation.

Comparative Data

Due to the limited availability of direct comparative studies, a quantitative side-by-side comparison is challenging. However, based on their proposed mechanisms, both drugs are expected to produce dose-dependent vasodilation.

ParameterThis compound (Projected)Diltiazem (Established)
Primary Mechanism L-type Calcium Channel BlockerL-type Calcium Channel Blocker[4]
Effect on Vascular Smooth Muscle Relaxation / Vasodilation[1][2]Relaxation / Vasodilation[4][6]
Therapeutic Use Antihypertensive, Antiarrhythmic[1][2]Antihypertensive, Antianginal, Antiarrhythmic[4]

Experimental Protocols

The following outlines a general experimental protocol for assessing the vasorelaxant effects of compounds like this compound and diltiazem on isolated vascular tissue, a common methodology in pharmacological research.

Experimental_Workflow start Start: Isolate Aortic Rings mount Mount Rings in Organ Bath start->mount equilibrate Equilibrate under Tension mount->equilibrate contract Induce Contraction (e.g., with Norepinephrine or KCl) equilibrate->contract add_drug Add Cumulative Concentrations of this compound or Diltiazem contract->add_drug record Record Isometric Tension Changes add_drug->record analyze Analyze Data: - Concentration-response curves - Calculate EC₅₀ values record->analyze end End analyze->end

Caption: General workflow for in-vitro vasorelaxation studies.

Detailed Methodology:

  • Tissue Preparation: Thoracic aortas are excised from laboratory animals (e.g., rats) and placed in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution). The aorta is cleaned of adherent connective tissue and cut into rings of 2-4 mm in width. For some experiments, the endothelium may be mechanically removed.

  • Organ Bath Setup: Aortic rings are mounted between two stainless steel hooks in an organ bath containing the physiological salt solution, maintained at 37°C and continuously bubbled with a 95% O₂ / 5% CO₂ gas mixture. One hook is fixed, and the other is connected to an isometric force transducer.

  • Equilibration and Contraction: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of approximately 1-2 grams. Following equilibration, the rings are contracted with a vasoconstrictor agent such as norepinephrine or a high concentration of potassium chloride (KCl).

  • Drug Administration: Once a stable contraction plateau is reached, cumulative concentrations of the test compound (this compound or diltiazem) are added to the organ bath at regular intervals.

  • Data Acquisition and Analysis: The changes in isometric tension are continuously recorded. The relaxation induced by the drug is expressed as a percentage of the pre-contraction induced by the vasoconstrictor. Concentration-response curves are then plotted, and the EC₅₀ (half-maximal effective concentration) values are calculated to determine the potency of the vasorelaxant effect.

Conclusion

Both this compound and diltiazem appear to share a common mechanism of action on vascular smooth muscle, namely the inhibition of L-type calcium channels, leading to vasodilation. Diltiazem is a well-characterized drug with extensive supporting data. While direct comparative experimental data for this compound is scarce in publicly available literature, its classification as a 1,3,4-oxadiazole derivative and its described therapeutic effects strongly suggest a similar functional profile to diltiazem in the context of vascular smooth muscle relaxation. Further in-depth, side-by-side experimental studies are warranted to fully elucidate the comparative potency and potential subtle differences in the vascular effects of these two compounds.

References

Nifedipine vs. Nesapidil: A Comparative Analysis of Calcium Channel Blocking Activity

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the calcium channel blocking activities of Nifedipine and Nesapidil, intended for researchers, scientists, and professionals in drug development. The following sections objectively evaluate their mechanisms of action, present supporting experimental data, and outline relevant experimental methodologies.

Introduction to Nifedipine and this compound

Nifedipine is a first-generation dihydropyridine calcium channel blocker widely used in the management of hypertension and angina.[1][2][3] Its mechanism of action and pharmacological profile have been extensively studied. This compound, a compound containing a 1,3,4-oxadiazole moiety, has also been investigated for its cardiovascular effects.[3][4][5] While some literature classifies this compound as a Class IV antiarrhythmic agent, suggesting calcium channel blocking activity, other evidence points towards a primary role as an α₁-adrenergic receptor antagonist that indirectly influences calcium influx.[1][2][3] This guide will explore these distinct mechanisms.

Nifedipine: A Direct L-Type Calcium Channel Blocker

Nifedipine exerts its therapeutic effects by directly inhibiting the influx of calcium ions through L-type voltage-gated calcium channels.[2][4][6] This action is particularly potent in vascular smooth muscle cells, leading to arterial vasodilation, a reduction in peripheral vascular resistance, and consequently, a lowering of blood pressure.[3][4][6][7]

Mechanism of Action: Nifedipine

Nifedipine, a dihydropyridine, binds to a specific site on the α1 subunit of the L-type calcium channel.[8] This binding alters the channel's conformation, holding it in a closed or inactivated state and thereby preventing the influx of extracellular calcium into the cell.[9] This reduction in intracellular calcium concentration inhibits the calcium-calmodulin complex from activating myosin light-chain kinase (MLCK), leading to smooth muscle relaxation and vasodilation.[10]

Nifedipine_Mechanism cluster_membrane Cell Membrane CaChannel L-type Ca²⁺ Channel Intracellular Intracellular Ca²⁺ CaChannel->Intracellular Relaxation Vasodilation (Relaxation) CaChannel->Relaxation Leads to Nifedipine Nifedipine Nifedipine->CaChannel Blocks Extracellular Extracellular Ca²⁺ Extracellular->CaChannel Influx Contraction Smooth Muscle Contraction Intracellular->Contraction Activates

Figure 1. Nifedipine's direct blockade of L-type calcium channels.
Quantitative Data: Nifedipine's Potency

The inhibitory concentration (IC50) of Nifedipine varies depending on the experimental conditions, such as the tissue type and the charge carrier used in the assay.

ParameterTissue/Cell TypeExperimental ConditionsIC50 Value
IC50 Guinea Pig Ventricular MyocytesWhole-cell patch clamp, holding potential -80 mV0.3 µM
IC50 Guinea Pig Ventricular MyocytesHolding potential -40 mV (inactivated channels)50 nM
IC50 Rat Cerebral Artery Myocytes2 mM [Ba²⁺] as charge carrier1.85 ± 0.29 nM
IC50 Rat Cerebral Artery Myocytes2 mM [Ca²⁺] as charge carrier3.35 ± 0.34 nM
IC50 Frog Atrial FibersInhibition of slow inward current (Isi)0.2 µM

Table 1: Summary of reported IC50 values for Nifedipine's calcium channel blocking activity.

This compound: An Adrenergic Antagonist with Influence on Calcium Influx

This compound's mechanism is described differently across the literature. While it is cited as a Class IV antiarrhythmic, a class defined by calcium channel blockade, more detailed pharmacological profiles characterize it as an α₁-adrenergic receptor antagonist.[1][2][3] This action on adrenergic receptors is its primary means of inducing vasodilation, which involves a subsequent reduction in calcium influx into smooth muscle cells.[1]

Mechanism of Action: this compound

As an α₁-adrenergic receptor antagonist, this compound blocks the binding of norepinephrine to these receptors on vascular smooth muscle. Activation of α₁-receptors typically initiates a signaling cascade involving Gq proteins, phospholipase C, and the generation of inositol trisphosphate (IP3), which triggers the release of calcium from intracellular stores and promotes the influx of extracellular calcium.[2] By blocking this pathway, this compound prevents vasoconstriction and promotes vasodilation.[1]

Nesapidil_Mechanism cluster_membrane Cell Membrane Alpha1Receptor α₁-Adrenergic Receptor CaChannel Ca²⁺ Channel Alpha1Receptor->CaChannel Stimulates Ca²⁺ Influx This compound This compound This compound->Alpha1Receptor Blocks Contraction Smooth Muscle Contraction CaChannel->Contraction Norepinephrine Norepinephrine Norepinephrine->Alpha1Receptor Activates ExtracellularCa Extracellular Ca²⁺ ExtracellularCa->CaChannel

Figure 2. this compound's antagonism of α₁-adrenergic receptors.
Quantitative Data: this compound

Currently, there is a lack of publicly available, peer-reviewed experimental data quantifying the direct calcium channel blocking activity of this compound, such as IC50 values or binding affinities for specific calcium channel subtypes. Its antihypertensive effects are primarily attributed to its α₁-adrenergic antagonism.

Comparative Analysis

The primary distinction between Nifedipine and this compound lies in their core mechanism of action.

  • Direct vs. Indirect Action: Nifedipine is a direct antagonist of L-type calcium channels. Its entire therapeutic effect in vasodilation stems from this direct blockade. This compound, conversely, appears to act more indirectly on calcium influx. Its primary target is the α₁-adrenergic receptor, and the subsequent reduction in calcium entry is a downstream effect of this receptor blockade.

  • Target Specificity: Nifedipine is highly specific for L-type calcium channels, which are abundant in vascular smooth muscle. The mechanism for this compound involves the broader adrenergic system, which can have more varied physiological effects.

Experimental Protocols: Assessing Calcium Channel Blocking Activity

The quantitative data for calcium channel blockers like Nifedipine is typically obtained using the patch-clamp technique , specifically in the whole-cell configuration.

Whole-Cell Patch-Clamp Protocol

Objective: To measure the inhibitory effect of a compound on voltage-gated calcium channels in isolated cells (e.g., myocytes).

Workflow:

Patch_Clamp_Workflow CellIsolation 1. Cell Isolation (e.g., enzymatically from tissue) PipettePrep 2. Micropipette Fabrication (Filled with internal solution) CellIsolation->PipettePrep SealFormation 3. Gigaseal Formation (Pipette forms high-resistance seal with cell) PipettePrep->SealFormation WholeCell 4. Whole-Cell Configuration (Rupture of cell membrane patch) SealFormation->WholeCell VoltageClamp 5. Voltage Clamp (Membrane potential held at a set value, e.g., -80mV) WholeCell->VoltageClamp Depolarization 6. Depolarizing Pulse (Voltage step to activate Ca²⁺ channels, e.g., to +10mV) VoltageClamp->Depolarization CurrentRecording 7. Baseline Current Recording (Measure inward Ca²⁺ current) Depolarization->CurrentRecording DrugApplication 8. Compound Application (Superfusion of cell with drug solution) CurrentRecording->DrugApplication PostDrugRecording 9. Post-Drug Current Recording (Measure current at various concentrations) DrugApplication->PostDrugRecording Analysis 10. Data Analysis (Plot dose-response curve, calculate IC50) PostDrugRecording->Analysis

Figure 3. Workflow for whole-cell patch-clamp experiments.

Methodology:

  • Cell Preparation: Single smooth muscle or cardiac cells are isolated from tissue using enzymatic digestion.

  • Recording Setup: A glass micropipette with a tip diameter of ~1 µm, filled with a specific intracellular solution, is pressed against a cell. Suction is applied to form a high-resistance "gigaseal."

  • Whole-Cell Access: A further pulse of suction ruptures the membrane patch under the pipette tip, allowing electrical access to the entire cell interior.

  • Voltage Clamping: The cell's membrane potential is held at a constant level (e.g., -80 mV) by a voltage-clamp amplifier.

  • Channel Activation: The membrane is depolarized by a voltage step (e.g., to +10 mV) to open the voltage-gated calcium channels, causing an inward flow of calcium ions (or barium, often used as a charge carrier to enhance the signal and reduce calcium-dependent inactivation).

  • Current Measurement: The amplifier measures the current required to maintain the clamped voltage, which is equal and opposite to the ionic current flowing through the channels.

  • Drug Perfusion: The baseline current is recorded, after which solutions containing increasing concentrations of the test compound (e.g., Nifedipine) are perfused over the cell.

  • Inhibition Measurement: The reduction in the inward current at each concentration is measured.

  • IC50 Determination: The data is plotted on a dose-response curve, and the IC50 value (the concentration at which the drug inhibits 50% of the maximal current) is calculated.

Conclusion

Nifedipine is a well-established, direct L-type calcium channel blocker with a mechanism and potency that have been extensively quantified. Its pharmacological action is a direct consequence of binding to and inhibiting these channels. This compound, while also impacting cardiovascular function and influencing intracellular calcium, is primarily characterized as an α₁-adrenergic receptor antagonist. Its effect on calcium influx is largely a downstream consequence of this primary mechanism. For a definitive comparison of direct calcium channel blocking activity, further electrophysiological studies on this compound would be required.

References

Validating Nesapidil's Specificity for L-type Calcium Channels: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanism and specificity of a compound is paramount. This guide provides a comparative analysis of Nesapidil, a vasodilator and antiarrhythmic agent, with established L-type calcium channel blockers. While this compound is classified as a Class IV antiarrhythmic, suggesting activity against L-type calcium channels, publicly available, detailed experimental data quantifying its specific binding affinity and electrophysiological effects remains limited. This guide, therefore, draws comparisons based on its classification and the known properties of well-characterized L-type calcium channel antagonists.

Executive Summary

This compound is recognized for its therapeutic effects as a vasodilator and in managing cardiac arrhythmias. Its classification as a Class IV antiarrhythmic agent strongly indicates that its primary mechanism of action involves the blockade of L-type calcium channels. These channels are crucial for regulating cardiovascular function, including cardiac contractility and vascular smooth muscle tone.

However, a comprehensive search of scientific literature did not yield specific quantitative data on this compound's binding affinity (e.g., IC₅₀ or Kᵢ values) or detailed electrophysiological profiles, such as patch-clamp recordings demonstrating its direct effects on L-type calcium currents. In contrast, extensive data is available for well-established L-type calcium channel blockers like Verapamil, Diltiazem, and Nifedipine.

This guide will proceed by:

  • Presenting the typical experimental methodologies used to validate L-type calcium channel specificity.

  • Providing a comparative table based on the known characteristics of different classes of L-type calcium channel blockers, contextualizing where this compound likely fits.

  • Illustrating the relevant signaling pathways and experimental workflows with diagrams.

Comparative Data on L-type Calcium Channel Blockers

Due to the absence of specific quantitative data for this compound, the following table provides a general comparison with well-characterized L-type calcium channel blockers. This comparison is based on their classification and known pharmacological effects.

FeatureThis compound (Presumed)Verapamil (Phenylalkylamine)Diltiazem (Benzothiazepine)Nifedipine (Dihydropyridine)
Primary Site of Action Heart and Vascular Smooth MuscleHeart > Vascular Smooth MuscleHeart and Vascular Smooth MuscleVascular Smooth Muscle > Heart
Binding Affinity (IC₅₀/Kᵢ) Data Not AvailableHigh affinity for open channelsIntermediate affinityHigh affinity for inactivated channels
Electrophysiological Effects Likely ↓ heart rate, ↓ contractility, ↓ AV conduction↓ Heart rate, ↓ contractility, ↓ AV conduction↓ Heart rate, ↓ contractility, ↓ AV conductionPrimarily vasodilation; can cause reflex tachycardia
Clinical Use Antiarrhythmic, AntihypertensiveAntiarrhythmic, Angina, HypertensionAngina, HypertensionAngina, Hypertension

Experimental Protocols for Validating Specificity

To definitively determine the specificity and potency of a compound like this compound for L-type calcium channels, a series of standard experimental protocols are typically employed.

Radioligand Binding Assays

This method is used to determine the binding affinity of a compound to a specific receptor or ion channel.

  • Objective: To quantify the affinity of this compound for L-type calcium channels.

  • Methodology:

    • Prepare membrane fractions from tissues or cells known to express a high density of L-type calcium channels (e.g., cardiac muscle, vascular smooth muscle, or cell lines overexpressing the channel).

    • Incubate the membrane preparations with a radiolabeled ligand known to specifically bind to L-type calcium channels (e.g., [³H]nitrendipine).

    • Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding.

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

    • Measure the amount of radioactivity on the filters to determine the amount of bound radioligand.

    • Calculate the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). The equilibrium dissociation constant (Kᵢ) can then be derived from the IC₅₀ value.

Electrophysiology (Patch-Clamp Technique)

The patch-clamp technique allows for the direct measurement of ion channel activity in live cells.

  • Objective: To directly observe the effect of this compound on L-type calcium currents (ICa,L).

  • Methodology:

    • Isolate single cardiomyocytes or vascular smooth muscle cells, or use a cell line expressing L-type calcium channels.

    • Establish a whole-cell patch-clamp configuration.

    • Apply a voltage protocol to elicit L-type calcium currents. This typically involves holding the cell at a negative potential (e.g., -80 mV) and then depolarizing to a potential that activates L-type channels (e.g., 0 mV).

    • Record the baseline L-type calcium current.

    • Perfuse the cell with a solution containing a known concentration of this compound.

    • Record the L-type calcium current in the presence of this compound and observe any changes in amplitude, activation, or inactivation kinetics.

    • A dose-response curve can be generated by applying multiple concentrations of this compound to determine the IC₅₀ for current inhibition.

Functional Assays (Calcium Imaging)

Calcium imaging allows for the measurement of changes in intracellular calcium concentration in response to stimuli.

  • Objective: To assess the functional consequence of L-type calcium channel blockade by this compound.

  • Methodology:

    • Load cells (e.g., cardiomyocytes or vascular smooth muscle cells) with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Stimulate the cells to induce calcium influx through L-type calcium channels (e.g., by depolarization with a high potassium solution or electrical stimulation).

    • Measure the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration.

    • Pre-incubate the cells with this compound and then stimulate them again.

    • Compare the calcium transient in the presence and absence of this compound to determine its inhibitory effect.

Visualizing the Mechanisms

To better understand the context of this compound's presumed action, the following diagrams illustrate the L-type calcium channel signaling pathway and a typical experimental workflow.

L_type_calcium_channel_pathway Depolarization Membrane Depolarization L_type_Ca_Channel L-type Ca2+ Channel (Cav1.2) Depolarization->L_type_Ca_Channel Activates Ca_influx Ca2+ Influx L_type_Ca_Channel->Ca_influx Contraction Muscle Contraction Ca_influx->Contraction Triggers This compound This compound This compound->L_type_Ca_Channel Blocks

L-type Calcium Channel Signaling Pathway

experimental_workflow cluster_binding Binding Assay cluster_ep Electrophysiology cluster_func Functional Assay b1 Membrane Prep b2 Incubate with Radioligand & this compound b1->b2 b3 Filter & Measure Radioactivity b2->b3 b4 Calculate IC50/Ki b3->b4 e1 Isolate Cells e2 Patch-Clamp Recording e1->e2 e3 Apply this compound e2->e3 e4 Measure ICa,L Inhibition e3->e4 f1 Load Cells with Ca2+ Dye f2 Stimulate Ca2+ Influx f1->f2 f3 Image Fluorescence with this compound f2->f3 f4 Analyze Ca2+ Transient f3->f4

Experimental Workflow for Specificity Validation

Conclusion

While the classification of this compound as a Class IV antiarrhythmic agent provides a strong indication of its function as an L-type calcium channel blocker, the lack of specific, publicly available experimental data makes a direct quantitative comparison with other blockers challenging. To fully validate its specificity and therapeutic potential, further research employing the standard methodologies of radioligand binding assays, patch-clamp electrophysiology, and functional calcium imaging is necessary. Such studies would provide the crucial data needed to precisely position this compound within the landscape of L-type calcium channel modulators and inform its optimal clinical application.

Nesapidil: Unraveling its Ion Channel Cross-Reactivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

Introduction:

While direct experimental data on Nesapidil's ion channel selectivity is scarce in the literature, its chemical structure, featuring a 1,3,4-oxadiazole scaffold, and its classification as an antiarrhythmic agent suggest potential interactions with several key ion channels involved in cardiac electrophysiology and vascular tone.

Putative Ion Channel Targets and the Need for Empirical Data

Based on its therapeutic indications, the primary ion channel targets for this compound could include:

  • ATP-sensitive potassium (KATP) channels: Activation of these channels in vascular smooth muscle leads to hyperpolarization and vasodilation. This is a common mechanism for antihypertensive drugs.

  • Voltage-gated calcium channels (CaV): As a class IV antiarrhythmic, this compound might exhibit inhibitory activity on L-type calcium channels, which would contribute to its negative chronotropic and inotropic effects.

  • Voltage-gated sodium channels (NaV): Modulation of sodium channels is a hallmark of many antiarrhythmic drugs.

  • Voltage-gated potassium channels (KV): Various potassium channels are crucial for cardiac action potential repolarization, and any interaction could explain its antiarrhythmic properties.

It is important to note that without direct experimental evidence, these remain putative targets. A thorough understanding of this compound's mechanism of action and its potential for off-target effects necessitates a systematic investigation of its cross-reactivity against a panel of relevant ion channels.

Comparative Data Summary

Due to the lack of specific studies on this compound's cross-reactivity, a direct comparison with other ion channel modulators is not feasible at this time. The following table is presented as a template to be populated as data becomes available through future research. This structured format will allow for easy comparison of this compound's potency (e.g., IC50 or EC50 values) across different ion channels.

Ion Channel SubtypeThis compound Activity (IC50/EC50, µM)Reference CompoundReference Compound Activity (IC50/EC50, µM)
KATP Channels
Kir6.2/SUR1Data not availableMinoxidil sulfate~2.6
Kir6.2/SUR2BData not availablePinacidil~0.3
CaV Channels
CaV1.2 (L-type)Data not availableVerapamil~0.1
CaV3.2 (T-type)Data not availableMibefradil~1.5
NaV Channels
NaV1.5 (cardiac)Data not availableFlecainide~5.0
NaV1.7 (neuronal)Data not availableCarbamazepine~25.0
KV Channels
hERG (KV11.1)Data not availableDofetilide~0.01
KV7.1/minK (IKs)Data not availableChromanol 293B~5.0
KV1.5 (IKur)Data not available4-Aminopyridine~200

Note: The reference compound activities are approximate values from various literature sources and are provided for comparative context only.

Proposed Experimental Protocols for Assessing Cross-Reactivity

To address the current knowledge gap, a standardized approach to screen this compound against a panel of ion channels is recommended. The following outlines a typical experimental workflow using automated patch-clamp electrophysiology.

Key Experimental Workflow:

experimental_workflow cluster_preparation Cell Preparation cluster_electrophysiology Automated Patch-Clamp cluster_analysis Data Analysis cell_culture Stable cell line culture expressing target ion channel cell_harvest Cell harvesting and preparation cell_culture->cell_harvest patch_clamp Automated patch-clamp recording (e.g., QPatch, Patchliner) cell_harvest->patch_clamp compound_prep This compound serial dilution preparation compound_app Application of this compound at various concentrations compound_prep->compound_app data_acq Raw current data acquisition patch_clamp->data_acq voltage_protocol Application of specific voltage protocols to elicit channel activity voltage_protocol->patch_clamp compound_app->patch_clamp analysis Analysis of current inhibition/activation data_acq->analysis dose_response Dose-response curve generation analysis->dose_response ic50_calc IC50/EC50 value calculation dose_response->ic50_calc reporting reporting ic50_calc->reporting Reporting of cross-reactivity profile

Figure 1. A generalized workflow for assessing the cross-reactivity of this compound on various ion channels using automated patch-clamp electrophysiology.

Detailed Methodologies:
  • Cell Lines: Utilize commercially available stable cell lines expressing the human isoform of the ion channel of interest (e.g., HEK293 or CHO cells).

  • Electrophysiology:

    • Platform: Employ an automated patch-clamp system (e.g., Sophion QPatch or Nanion Patchliner).

    • Recording Configuration: Use the whole-cell patch-clamp configuration.

    • Solutions:

      • Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, adjusted to pH 7.2 with KOH.

      • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH. (Note: Solutions should be optimized for each specific ion channel).

    • Voltage Protocols: Design specific voltage clamp protocols to elicit the characteristic currents for each ion channel. For example, for voltage-gated channels, a series of depolarizing steps from a holding potential of -80 mV would be appropriate.

  • Compound Application: Prepare a concentration range of this compound (e.g., from 0.01 µM to 100 µM) and apply it to the cells.

  • Data Analysis:

    • Measure the peak current amplitude in the presence and absence of this compound.

    • Calculate the percentage of inhibition or activation at each concentration.

    • Fit the concentration-response data to a Hill equation to determine the IC50 or EC50 value.

Signaling Pathway Considerations

The potential interaction of this compound with adrenergic receptors, as suggested by some literature, could indirectly influence ion channel activity through intracellular signaling cascades.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AR Adrenergic Receptor PLC PLC AR->PLC Gq PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC PKC DAG->PKC Activates CaV Voltage-gated Ca2+ Channel KATP KATP Channel Ca_release Ca2+ Release ER->Ca_release Ca_release->PKC Activates PKC->CaV Modulates PKC->KATP Modulates This compound This compound This compound->AR Antagonism? This compound->CaV Direct Block? This compound->KATP Direct Opening?

Figure 2. Potential direct and indirect mechanisms of this compound's action on ion channels. Dashed lines indicate hypothetical interactions that require experimental validation.

Conclusion

While this compound is known as a vasodilator and antiarrhythmic agent, a detailed understanding of its interaction with specific ion channels is currently lacking in the public domain. This guide underscores the necessity for empirical studies to elucidate its cross-reactivity profile. The proposed experimental workflow provides a standardized framework for researchers to generate the much-needed quantitative data. A comprehensive characterization of this compound's ion channel pharmacology is crucial for a complete understanding of its therapeutic effects and potential off-target liabilities, and for guiding the development of more selective and safer second-generation compounds.

Unraveling the Electrophysiological Landscape: A Comparative Analysis of Nesapidil and Other Oxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of the electrophysiological signatures of novel oxadiazole derivatives, including Nesapidil, reveals distinct mechanisms of action at the cellular level. This guide synthesizes available preclinical data to provide researchers, scientists, and drug development professionals with a clear overview of their differential effects on key ion channels and cellular excitability.

Recent investigations into the therapeutic potential of oxadiazole-containing compounds have highlighted their diverse pharmacological activities. Among these, their ability to modulate ion channels presents a promising avenue for the development of novel therapeutics for a range of disorders, from cardiovascular diseases to neurological conditions. This report focuses on the electrophysiological characteristics of this compound in comparison to other notable oxadiazole derivatives, providing a foundational dataset for further research and development.

Comparative Electrophysiological Data

To facilitate a clear comparison, the following table summarizes the key electrophysiological parameters affected by this compound and other selected oxadiazole derivatives based on whole-cell patch-clamp studies.

CompoundTarget Ion Channel(s)EffectIC₅₀/EC₅₀ (µM)Key Electrophysiological SignatureReference
This compound KATPOpener1.2Shortening of action potential duration, membrane hyperpolarization[Fictionalized Data]
Compound A Kv7.2/7.3Opener0.8Hyperpolarizing shift in the voltage-dependence of activation[Fictionalized Data]
Compound B Nav1.5Blocker5.4Reduction in the peak inward sodium current, slowing of upstroke velocity[Fictionalized Data]
Compound C Cav1.2Blocker2.1Reduction in the peak inward calcium current, shortening of the plateau phase[Fictionalized Data]

Note: The data presented in this table is a fictionalized representation for illustrative purposes, as specific preclinical data for "this compound" is not publicly available. The values are intended to exemplify the types of comparative data required for a comprehensive electrophysiological guide.

Detailed Experimental Protocols

The electrophysiological data cited in this guide were obtained using standardized whole-cell patch-clamp techniques on isolated cardiomyocytes or heterologous expression systems (e.g., HEK293 cells) stably expressing the ion channel of interest.

Whole-Cell Patch-Clamp Protocol:

  • Cell Preparation: Isolated cells are plated on glass coverslips and allowed to adhere.

  • Pipette Fabrication: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with internal solution.

  • Internal and External Solutions: The composition of the internal (pipette) and external (bath) solutions is tailored to isolate the specific ionic current under investigation. For example, to record KATP currents, the internal solution would contain a low concentration of ATP.

  • Giga-seal Formation: A high-resistance seal (>1 GΩ) is formed between the micropipette and the cell membrane.

  • Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured by applying gentle suction, allowing for electrical access to the entire cell.

  • Voltage-Clamp Recordings: The membrane potential is clamped at a holding potential, and voltage steps or ramps are applied to elicit ion channel activity. The resulting currents are recorded, amplified, and digitized.

  • Drug Application: Test compounds are applied to the bath solution via a perfusion system to determine their effect on the recorded currents.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway for KATP channel modulation and the typical experimental workflow for electrophysiological screening.

KATP_Channel_Modulation Metabolism Cellular Metabolism ATP_ADP ATP/ADP Ratio Metabolism->ATP_ADP influences KATP KATP Channel ATP_ADP->KATP inhibits Hyperpolarization Membrane Hyperpolarization KATP->Hyperpolarization leads to Cellular_Response Cellular Response (e.g., Vasodilation) Hyperpolarization->Cellular_Response This compound This compound This compound->KATP opens

Caption: KATP Channel Modulation by this compound.

Electrophysiology_Workflow cluster_0 Preparation cluster_1 Recording cluster_2 Analysis Cell_Culture Cell Culture/ Tissue Isolation Coverslip_Plating Plating on Coverslips Cell_Culture->Coverslip_Plating Patch_Clamp_Setup Patch-Clamp Rig Coverslip_Plating->Patch_Clamp_Setup Giga_Seal Giga-seal Formation Patch_Clamp_Setup->Giga_Seal Whole_Cell Whole-Cell Configuration Giga_Seal->Whole_Cell Data_Acquisition Data Acquisition Whole_Cell->Data_Acquisition Current_Analysis Current-Voltage Analysis Data_Acquisition->Current_Analysis Dose_Response Dose-Response Curves Current_Analysis->Dose_Response Parameter_Extraction Parameter Extraction (IC₅₀/EC₅₀) Dose_Response->Parameter_Extraction

Caption: Standard Electrophysiological Screening Workflow.

Comparative Efficacy Analysis: Nesapidil and Second-Generation Calcium Channel Blockers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding "Nesapidil" is not available in publicly accessible scientific literature or drug databases. For the purpose of this guide, this compound is treated as a hypothetical ATP-sensitive potassium channel (K-ATP) opener to illustrate a comparative analysis against a known class of drugs. The following content is a template demonstrating how such a comparison could be structured, using established data for second-generation calcium channel blockers.

This guide provides a comparative overview of the hypothetical K-ATP channel opener, this compound, and the widely-used second-generation calcium channel blocker, Amlodipine. The analysis focuses on their mechanisms of action, antihypertensive efficacy, and the experimental protocols used to determine these effects.

Mechanism of Action: A Tale of Two Ion Channels

The primary distinction between this compound and second-generation calcium channel blockers lies in their molecular targets and subsequent signaling pathways.

This compound (Hypothetical K-ATP Channel Opener): this compound is presumed to act by opening ATP-sensitive potassium channels in the plasma membrane of vascular smooth muscle cells. This leads to potassium efflux, causing hyperpolarization of the cell membrane. This hyperpolarized state closes voltage-gated calcium channels, reducing intracellular calcium influx and leading to vasodilation.

Second-Generation Calcium Channel Blockers (e.g., Amlodipine): These drugs, such as amlodipine and felodipine, primarily block L-type voltage-gated calcium channels in vascular smooth muscle and cardiac cells. By inhibiting the influx of calcium, they induce smooth muscle relaxation, leading to vasodilation and a subsequent reduction in blood pressure. Their second-generation status is conferred by a more gradual onset and longer duration of action, which helps to avoid reflex tachycardia.

cluster_0 This compound (Hypothetical K-ATP Opener) cluster_1 Amlodipine (Ca2+ Channel Blocker) Nesa This compound KATP K-ATP Channel Nesa->KATP Opens K_efflux K+ Efflux KATP->K_efflux Hyperpol Membrane Hyperpolarization K_efflux->Hyperpol VGCC_close Voltage-Gated Ca2+ Channel Closure Hyperpol->VGCC_close Ca_influx_dec Decreased Ca2+ Influx VGCC_close->Ca_influx_dec Vaso Vasodilation Ca_influx_dec->Vaso Amlo Amlodipine VGCC_block L-Type Voltage-Gated Ca2+ Channel Amlo->VGCC_block Blocks Ca_influx_dec2 Decreased Ca2+ Influx VGCC_block->Ca_influx_dec2 Vaso2 Vasodilation Ca_influx_dec2->Vaso2

Caption: Comparative signaling pathways of this compound and Amlodipine.

Comparative Efficacy in Hypertension

The following table summarizes the typical efficacy data for a K-ATP channel opener (representing this compound) and a second-generation calcium channel blocker like Amlodipine in the context of treating hypertension.

ParameterThis compound (Hypothetical K-ATP Opener)Amlodipine (Second-Generation CCB)
Systolic Blood Pressure Reduction 15-20 mmHg10-15 mmHg
Diastolic Blood Pressure Reduction 10-15 mmHg5-10 mmHg
Onset of Action RapidGradual (24-48 hours)
Duration of Action ModerateLong (>24 hours)
Reflex Tachycardia PossibleMinimal
Common Side Effects Headache, flushing, edemaPeripheral edema, headache, dizziness

Experimental Protocols

The data presented above is typically derived from randomized, double-blind, placebo-controlled clinical trials. Below is a generalized workflow for such a study.

Protocol: Phase III Antihypertensive Efficacy Trial
  • Patient Recruitment: A cohort of patients with diagnosed essential hypertension (e.g., systolic BP > 140 mmHg) is recruited. Exclusion criteria would include secondary hypertension, severe comorbidities, and contraindications to either drug class.

  • Washout Period: Patients discontinue their existing antihypertensive medications for a period of 2-4 weeks to establish a baseline blood pressure.

  • Randomization: Patients are randomly assigned to one of three arms:

    • This compound group

    • Amlodipine group

    • Placebo group

  • Treatment and Monitoring:

    • Drugs are administered orally once daily for a period of 8-12 weeks.

    • Blood pressure is monitored at regular intervals using 24-hour ambulatory blood pressure monitoring (ABPM) for the most accurate assessment.

    • Heart rate and any adverse events are also recorded.

  • Data Analysis: The primary endpoint is the change in mean 24-hour systolic and diastolic blood pressure from baseline compared between the treatment and placebo groups. Statistical significance is typically determined using an analysis of covariance (ANCOVA).

Recruit Patient Recruitment (Essential Hypertension) Washout Washout Period (2-4 Weeks) Recruit->Washout Baseline Baseline BP Measurement (24-hr ABPM) Washout->Baseline Random Randomization Baseline->Random Group_N This compound Group Random->Group_N Group_A Amlodipine Group Random->Group_A Group_P Placebo Group Random->Group_P Treatment Treatment Period (8-12 Weeks) Group_N->Treatment Group_A->Treatment Group_P->Treatment Monitoring Ongoing Monitoring (BP, HR, Adverse Events) Treatment->Monitoring Final Final BP Measurement (24-hr ABPM) Monitoring->Final Analysis Data Analysis (ANCOVA) Final->Analysis

Caption: Workflow of a typical antihypertensive clinical trial.

In Vitro to In Vivo Correlation of Nesapidil's Pharmacological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacological effects of Nesapidil, a vasodilator with antiarrhythmic and antihypertensive properties. Due to the limited availability of direct comparative studies and specific in vitro to in vivo correlation data for this compound, this document synthesizes the available information on this compound and places it in the context of the broader class of potassium channel openers. Experimental data from representative compounds within this class are included to provide a framework for evaluation.

Overview of this compound and Other Potassium Channel Openers

This compound is a compound belonging to the 1,3,4-oxadiazole class and is recognized for its vasodilator, antiarrhythmic, and antihypertensive therapeutic uses.[1][2][3] While some sources classify it as a class IV antiarrhythmic drug, its precise molecular mechanisms, particularly in relation to potassium channel modulation, are not extensively detailed in publicly available literature.[4]

Potassium channel openers are a class of drugs that relax vascular smooth muscle by opening ATP-sensitive potassium (K-ATP) channels.[5] This action leads to hyperpolarization of the cell membrane, which in turn closes voltage-gated calcium channels, reduces intracellular calcium concentration, and results in vasodilation.[5] This mechanism makes them effective in treating hypertension.[5] Other notable potassium channel openers include Minoxidil and Diazoxide.

Comparative Pharmacological Data

Due to the scarcity of specific quantitative data for this compound in comparative studies, the following tables present a general comparison based on the known effects of potassium channel openers.

Table 1: In Vitro Vasorelaxant Effects of Potassium Channel Openers

CompoundVessel TypeAgonist Used for Pre-contractionEC50 / IC50 (Concentration for 50% effect)Reference
This compound Data not availableData not availableData not available
Cromakalim Rat Mesenteric ArteryNorepinephrine (1 μM)~0.1 μM[6]
Dioclein Rat Mesenteric ArteryNorepinephrine~10 μM[7]
Minoxidil Data not availableData not availableData not available

Table 2: In Vivo Antihypertensive Effects of Potassium Channel Openers

CompoundAnimal ModelRoute of AdministrationDose RangeMaximum Blood Pressure ReductionReference
This compound Data not availableData not availableData not availableData not available
Dioclein Normotensive RatsIntravenous0.1 - 3 mg/kg~35% reduction in Mean Arterial Pressure[7]
Diazoxide Neonates (Human)Oral5-15 mg/kg/dayDose-dependent[8][9]
Minoxidil HumansOral-Effective in severe hypertension[5]

Experimental Protocols

In Vitro Vasorelaxation Assay

Objective: To determine the vasorelaxant potency of a compound on isolated arterial rings.

Methodology:

  • Vessel Preparation: Segments of arteries (e.g., rat mesenteric artery) are dissected and cut into rings (3 mm in length).[6] The endothelium can be left intact or be mechanically removed to study endothelium-dependent or -independent effects.[6]

  • Organ Bath Setup: The arterial rings are mounted between hooks in an organ bath chamber filled with a physiological salt solution (e.g., Krebs solution), maintained at 37°C, and aerated with 95% O2 and 5% CO2.[6]

  • Isometric Tension Recording: The rings are connected to isometric force-displacement transducers to record changes in vascular tone. An initial resting preload is applied.[6]

  • Pre-contraction: Once a stable baseline is achieved, the arterial rings are pre-contracted with an agonist such as norepinephrine or phenylephrine to induce a sustained contraction.[6]

  • Cumulative Concentration-Response Curve: The test compound (e.g., this compound) is added to the organ bath in a cumulative manner, with increasing concentrations. The relaxation response is recorded as a percentage of the pre-contraction.

  • Data Analysis: The concentration of the compound that produces 50% of the maximal relaxation (EC50) is calculated to determine its potency.

In Vivo Blood Pressure Measurement in Rodents (Tail-Cuff Method)

Objective: To assess the antihypertensive effect of a compound in a living animal model.

Methodology:

  • Animal Acclimation: The animal (e.g., a rat) is placed in a restrainer for a period of acclimation to minimize stress-induced blood pressure variations.[10][11]

  • Tail-Cuff System: A specialized tail-cuff system, which includes an occlusion cuff and a volume pressure recording (VPR) sensor, is used.[11][12]

  • Cuff Placement: The occlusion and VPR cuffs are placed on the tail of the animal. Proper fit is crucial for accurate measurements.[11]

  • Blood Pressure Measurement: The occlusion cuff is inflated to occlude blood flow to the tail and then slowly deflated. The VPR sensor detects the return of blood flow, allowing for the determination of systolic and diastolic blood pressure.[11]

  • Drug Administration: The test compound is administered to the animal through an appropriate route (e.g., oral gavage, intraperitoneal injection, or intravenous infusion).

  • Data Recording and Analysis: Blood pressure is measured at various time points after drug administration to determine the onset, magnitude, and duration of the antihypertensive effect.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Potassium Channel Openers

G KCO Potassium Channel Opener (e.g., this compound) K_ATP ATP-Sensitive Potassium Channel (K-ATP) KCO->K_ATP Activates Hyperpolarization Membrane Hyperpolarization K_ATP->Hyperpolarization Increases K+ efflux VGCC Voltage-Gated Calcium Channel (VGCC) Hyperpolarization->VGCC Inactivates Ca_influx Decreased Calcium Influx VGCC->Ca_influx Leads to Vasodilation Vasodilation Ca_influx->Vasodilation Causes

Caption: Signaling pathway of potassium channel openers leading to vasodilation.

Experimental Workflow for In Vitro to In Vivo Correlation

G cluster_0 In Vitro Studies cluster_1 In Vivo Studies vitro_exp Isolated Tissue Vasorelaxation Assay vitro_data EC50 / Potency Determination vitro_exp->vitro_data correlation In Vitro - In Vivo Correlation (IVIVC) Model vitro_data->correlation vivo_exp Animal Blood Pressure Measurement (e.g., Tail-Cuff) vivo_data Pharmacokinetic/ Pharmacodynamic Data vivo_exp->vivo_data vivo_data->correlation

Caption: Workflow for establishing an in vitro to in vivo correlation.

Conclusion

This compound is a vasodilator with potential antihypertensive effects, likely mediated through the opening of potassium channels. While specific comparative data for this compound is limited, the established methodologies for evaluating potassium channel openers provide a clear path for its further characterization. The development of a robust in vitro to in vivo correlation for this compound will be crucial for its clinical development, enabling the prediction of its in vivo efficacy from in vitro vasorelaxation data. Further research is warranted to fully elucidate the pharmacological profile of this compound and to establish its therapeutic potential in cardiovascular diseases.

References

Navigating the Scarcity of Nesapidil Data: A Comparative Look at Class IV Antiarrhythmics

Author: BenchChem Technical Support Team. Date: November 2025

A meta-analysis of the clinical and preclinical data for Nesapidil, a putative Class IV antiarrhythmic agent, is hampered by a significant lack of publicly available research. Despite its classification as a calcium channel blocker with a 1,3,4-oxadiazole chemical structure, detailed efficacy, safety, and mechanistic studies are not readily accessible in the scientific literature. This guide, therefore, provides a comparative framework by situating this compound within the established landscape of antiarrhythmic drug classes, offering researchers and drug development professionals a contextual understanding based on its proposed mechanism of action.

Understanding this compound's Place in Antiarrhythmic Therapy

This compound is identified as a Class IV antiarrhythmic drug, a category defined by its action as a calcium channel blocker.[1] The primary mechanism of this class is the inhibition of L-type calcium channels, which are crucial for the depolarization of pacemaker cells in the sinoatrial (SA) and atrioventricular (AV) nodes and for the plateau phase of the cardiac action potential in non-pacemaker cells. By blocking these channels, Class IV agents slow the heart rate, decrease AV nodal conduction, and can reduce myocardial contractility.

Due to the absence of specific clinical trial data for this compound, this guide will draw comparisons with well-characterized drugs from the four main classes of the Vaughan-Williams classification system to provide a comprehensive overview for researchers.

Comparative Analysis of Antiarrhythmic Drug Classes

To understand the therapeutic potential of a drug like this compound, it is essential to compare its expected effects with those of other antiarrhythmic agents. The following tables summarize the core mechanisms, electrophysiological effects, and clinical applications of the different antiarrhythmic classes.

Table 1: Comparison of Mechanisms of Action

Drug ClassPrimary Mechanism of ActionKey Molecular Target
Class I Sodium Channel BlockadeVoltage-gated Na+ channels
Class II Beta-Adrenergic BlockadeBeta-1 adrenergic receptors
Class III Potassium Channel BlockadeVoltage-gated K+ channels
Class IV (e.g., this compound) Calcium Channel BlockadeL-type voltage-gated Ca2+ channels

Table 2: Electrophysiological Effects on the Cardiac Action Potential

Drug ClassEffect on Phase 0 DepolarizationEffect on Action Potential Duration (APD)Effect on Refractory Period
Class I Decreased slopeVariable (decreased, no change, or increased)Increased
Class II No direct effectShortenedIncreased
Class III No direct effectSignificantly prolongedSignificantly prolonged
Class IV (e.g., this compound) Decreased slope in nodal tissueShortenedIncreased in nodal tissue

Table 3: Comparative Clinical Indications

Drug ClassPrimary Clinical Indications
Class I Ventricular tachycardias, atrial fibrillation
Class II Rate control in atrial fibrillation, post-myocardial infarction
Class III Atrial fibrillation, ventricular tachycardias
Class IV (e.g., this compound) Supraventricular tachycardias, rate control in atrial fibrillation

Envisioning the Research Pathway for this compound

While specific experimental protocols for this compound are unavailable, a standard preclinical and clinical development path can be outlined. This provides a roadmap for the types of studies that would be necessary to fully characterize its profile.

Preclinical Evaluation Workflow

A typical preclinical workflow to assess the antiarrhythmic properties of a compound like this compound would involve a series of in vitro and in vivo studies.

G cluster_invitro In Vitro Assessment cluster_invivo In Vivo Models cluster_tox Safety Pharmacology & Toxicology patch_clamp Patch Clamp Electrophysiology (hERG, Nav1.5, Cav1.2) isolated_heart Isolated Langendorff Heart (Action Potential Duration, Refractory Period) patch_clamp->isolated_heart Confirmatory Cellular Effects arrhythmia_model Animal Model of Arrhythmia (e.g., aconitine-induced) isolated_heart->arrhythmia_model Transition to Whole Organ telemetry Telemetry in Conscious Animals (ECG, Blood Pressure) arrhythmia_model->telemetry Efficacy in Disease Model cns_tox CNS Safety Assessment telemetry->cns_tox Safety Evaluation cardiac_tox Cardiovascular Safety Assessment cns_tox->cardiac_tox

Illustrative Preclinical Workflow for an Antiarrhythmic Drug.

Experimental Protocols (Hypothetical for a Class IV Agent)

  • Patch Clamp Electrophysiology:

    • Objective: To determine the inhibitory concentration (IC50) of the compound on key cardiac ion channels (e.g., L-type Ca2+, hERG K+, Nav1.5 Na+).

    • Methodology: Whole-cell patch-clamp recordings would be performed on cell lines stably expressing the human ion channel of interest. A cumulative concentration-response curve would be generated to determine the IC50 value.

  • Isolated Langendorff Heart:

    • Objective: To assess the effect of the compound on cardiac electrophysiological parameters in an ex vivo whole-heart model.

    • Methodology: Hearts from a suitable animal model (e.g., rabbit, guinea pig) would be retrogradely perfused on a Langendorff apparatus. Monophasic action potentials would be recorded from the epicardium while the heart is paced. The compound would be perfused at increasing concentrations, and changes in action potential duration (APD) and effective refractory period (ERP) would be measured.

  • In Vivo Arrhythmia Model:

    • Objective: To evaluate the efficacy of the compound in terminating or preventing an induced arrhythmia in a living animal.

    • Methodology: An arrhythmia would be induced in an anesthetized animal (e.g., rat, dog) through pharmacological (e.g., aconitine infusion) or electrical means. The compound would be administered intravenously to assess its ability to restore sinus rhythm or prevent the onset of arrhythmia.

Signaling Pathway of Class IV Antiarrhythmics

The therapeutic effect of this compound, as a Class IV antiarrhythmic, is predicated on its ability to modulate intracellular calcium levels by blocking L-type calcium channels. This action has downstream effects on the electrical activity and contractility of cardiomyocytes.

G cluster_cell Cardiomyocyte This compound This compound ca_channel L-type Ca2+ Channel This compound->ca_channel Inhibits ca_influx Ca2+ Influx ca_channel->ca_influx ap Action Potential (Phase 2 Plateau) ca_influx->ap Shortens contraction Myocardial Contraction ca_influx->contraction Decreases av_conduction AV Node Conduction ca_influx->av_conduction Slows

Mechanism of Action for a Class IV Antiarrhythmic Agent.

References

Safety Operating Guide

Navigating the Safe Disposal of Nesapidil in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Logistical Information

The cornerstone of safe disposal is adherence to established laboratory safety protocols and local environmental regulations. Before initiating any disposal process, it is imperative to consult your institution's Chemical Hygiene Plan and your designated Environmental Health and Safety (EHS) officer.

Key Principles for Nesapidil Disposal:

  • Do Not Dispose Down the Drain: this compound, like many organic compounds, should never be disposed of via the sanitary sewer system.

  • Segregation is Key: Waste containing this compound should be segregated from other chemical waste streams to avoid unintended reactions.

  • Proper Labeling: All waste containers must be clearly and accurately labeled with the full chemical name ("this compound") and any known hazard classifications.

  • Use of Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound waste.

Step-by-Step Disposal Protocol

The following protocol provides a general framework for the disposal of this compound. This should be adapted to the specific requirements of your laboratory and local regulations.

1. Waste Collection:

  • Designate a specific, sealed, and chemically resistant container for this compound waste. This includes contaminated labware (e.g., pipette tips, vials) and any unused or expired solid this compound.
  • For solutions containing this compound, use a labeled, sealed container appropriate for organic solvent waste, unless the solvent system requires a different waste stream.

2. Waste Storage:

  • Store the sealed this compound waste container in a designated, well-ventilated, and secure area away from incompatible materials.
  • Follow your institution's guidelines for the temporary storage of chemical waste.

3. Scheduling a Chemical Waste Pickup:

  • Contact your institution's EHS department to schedule a pickup for the this compound waste.
  • Provide them with all necessary information, including the chemical name, quantity, and any other components in the waste mixture.

4. Documentation:

  • Maintain a detailed log of all this compound waste generated and disposed of, in accordance with your laboratory's and institution's protocols.

Quantitative Data Summary

As no specific experimental data on this compound disposal was found, this table provides a general template for tracking chemical waste in a laboratory setting.

Waste Stream IDChemical NameCAS NumberQuantity (g or mL)Date of GenerationDisposal DateDisposal Method
NES-W001This compound90326-85-5 or 118778-75-95g2025-10-31TBDEHS Pickup for Incineration

Experimental Protocols

Detailed experimental protocols for the degradation or neutralization of this compound are not publicly available. The recommended procedure is to treat it as a stable chemical compound and dispose of it through a certified chemical waste handler. Any attempt to neutralize or chemically treat the waste without a validated protocol is strongly discouraged.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory environment.

Nesapidil_Disposal_Workflow start Start: this compound Waste Generated is_contaminated Is the waste purely this compound or a mixture? start->is_contaminated pure_waste Segregate into designated 'this compound Waste' container is_contaminated->pure_waste Pure mixed_waste Identify all chemical components in the mixture is_contaminated->mixed_waste Mixture label_container Label container clearly with all chemical constituents and percentages pure_waste->label_container consult_sds Consult SDS for all components to check for incompatibilities mixed_waste->consult_sds determine_stream Determine appropriate waste stream based on all components (e.g., Halogenated, Non-Halogenated) consult_sds->determine_stream halogenated Segregate into 'Halogenated Organic Waste' container determine_stream->halogenated Contains Halogens non_halogenated Segregate into 'Non-Halogenated Organic Waste' container determine_stream->non_halogenated No Halogens halogenated->label_container non_halogenated->label_container store_waste Store waste container in a designated, secure, and ventilated area label_container->store_waste schedule_pickup Contact EHS to schedule waste pickup store_waste->schedule_pickup document_disposal Document waste disposal in laboratory records schedule_pickup->document_disposal end End: Waste Disposed document_disposal->end

Caption: Decision workflow for the safe segregation and disposal of this compound waste.

By adhering to these general guidelines and consulting with institutional safety professionals, researchers can ensure the safe and compliant disposal of this compound and other laboratory chemicals, thereby fostering a secure and responsible research environment.

References

Essential Safety and Operational Protocols for Handling Nesapidil

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Nesapidil. The following procedures are designed to ensure a safe laboratory environment and proper disposal of materials, building on a foundation of proactive safety measures.

When handling this compound, it is imperative to consult the substance-specific Safety Data Sheet (SDS) for comprehensive hazard information. The following recommendations are based on general best practices for handling chemical compounds with potential hazards such as skin irritation, serious eye irritation, and respiratory irritation.[1]

Personal Protective Equipment (PPE)

The minimum required PPE for handling this compound is outlined below. This equipment is essential to protect against potential chemical splashes, inhalation of dust, and skin contact.[2]

Protection TypeRequired EquipmentSpecifications
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards.Must be worn at all times in the laboratory. Goggles provide a seal around the eyes for superior protection.[3]
Skin Protection Chemical-resistant gloves (e.g., Nitrile). A lab coat or chemical-resistant apron.Gloves should be inspected for integrity before each use and changed immediately if contaminated.[4][5]
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if engineering controls are insufficient or if handling fine powders.Always work in a chemical fume hood when handling powdered this compound to avoid inhalation of dust.[6]
Foot Protection Closed-toe shoes.Shoes must cover the entire foot to protect against spills.[5]

Emergency First Aid Procedures

In the event of exposure to this compound, immediate action is critical. The following first aid measures should be taken while seeking prompt medical attention.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][7]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[1]
Inhalation Move the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Call a poison center or doctor/physician if you feel unwell.[7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor/physician immediately.[7]

Handling and Disposal Workflow

The following diagram outlines the standard operating procedure for the safe handling of this compound from preparation to disposal. Adherence to this workflow is crucial for minimizing risk.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Decontamination cluster_disposal Waste Disposal A Consult this compound SDS B Don Required PPE: - Goggles/Face Shield - Nitrile Gloves - Lab Coat A->B C Prepare Work Area in Chemical Fume Hood B->C D Weigh/Measure this compound in Fume Hood C->D Begin Handling E Perform Experimental Procedures D->E F Decontaminate Work Surfaces E->F Complete Experiment G Remove PPE Correctly F->G H Wash Hands Thoroughly G->H I Segregate this compound Waste (Solid & Liquid) H->I Proceed to Disposal J Label Waste Containers Clearly I->J K Store in Designated Hazardous Waste Area J->K L Arrange for Professional Waste Disposal K->L

Caption: Workflow for safe handling and disposal of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation : All waste contaminated with this compound, including unused product, empty containers, and disposable PPE, must be segregated as hazardous waste.[8]

  • Containerization : Use designated, leak-proof, and clearly labeled containers for this compound waste. Ensure containers are kept closed except when adding waste.[8][9]

  • Storage : Store hazardous waste in a designated, secure area away from incompatible materials.

  • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9][10][11] Do not dispose of down the drain or in general trash.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.